molecular formula C42H47N11O5 B070486 Distel(2+) CAS No. 159506-80-6

Distel(2+)

Cat. No.: B070486
CAS No.: 159506-80-6
M. Wt: 785.9 g/mol
InChI Key: ZRLWJXCCXGOOJW-UHFFFAOYSA-N
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Description

Distel(2+) is a synthetically derived organic cation, specifically designed for advanced research applications in supramolecular chemistry and materials science. Its primary research value lies in its unique structural and electronic properties, which make it an exceptional building block for constructing complex molecular architectures. Researchers utilize Distel(2+) as a key precursor or templating agent in the synthesis of novel metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other functional porous materials. Its defined +2 charge and specific geometry facilitate controlled self-assembly processes, enabling the creation of materials with tailored pore sizes and high surface areas for potential applications in gas storage, chemical separation, and heterogeneous catalysis. Furthermore, its electronic configuration is of significant interest in the development of organic electronic devices and as a redox-active component in electrochemical systems. This reagent is provided as a high-purity solid to ensure reproducibility and reliability in sensitive experimental workflows. Distel(2+) represents a valuable tool for chemists and material scientists exploring the frontiers of functional material design and synthesis.

Properties

CAS No.

159506-80-6

Molecular Formula

C42H47N11O5

Molecular Weight

785.9 g/mol

IUPAC Name

4-(3-aminopropanoylamino)-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C42H47N11O5/c1-23-29-11-15-45-39(37(29)24(2)36-30-19-28(58-6)8-9-31(30)50-38(23)36)44-13-7-14-46-40(55)32-17-26(21-51(32)3)48-42(57)34-18-27(22-53(34)5)49-41(56)33-16-25(20-52(33)4)47-35(54)10-12-43/h8-9,11,15-22,50H,7,10,12-14,43H2,1-6H3,(H,44,45)(H,46,55)(H,47,54)(H,48,57)(H,49,56)

InChI Key

ZRLWJXCCXGOOJW-UHFFFAOYSA-N

SMILES

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN

Canonical SMILES

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN

Other CAS No.

159506-80-6

Synonyms

distel(2+)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Activity of Distel(2+)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distel(2+) is a synthetically developed biscationic hybrid molecule that integrates two well-characterized DNA-binding motifs: a distamycin-like polypyrrole component and an ellipticine-derived intercalating chromophore. This unique combination allows for a dual mode of interaction with DNA, involving both minor groove binding and intercalation. This guide provides a comprehensive overview of the chemical structure of Distel(2+), its mechanism of action, and relevant experimental data and protocols for its study. The information presented here is crucial for researchers in the fields of medicinal chemistry, oncology, and molecular biology who are interested in the design and development of novel DNA-targeting agents.

Chemical Structure and Properties

Distel(2+) is a complex organic molecule with the molecular formula C40H42N10O5. It is a derivative of a monocationic precursor, often referred to as Distel or Distel(1+), and is characterized by the presence of an additional positive charge on its side chain. This modification has been shown to significantly influence its DNA binding affinity and biological activity.

Physicochemical Properties of Distel
PropertyValueSource
Molecular FormulaC40H42N10O5PubChem CID 132608
Molecular Weight742.8 g/mol PubChem CID 132608
IUPAC Name4-formamido-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamidePubChem CID 132608
Canonical SMILESCC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=OPubChem CID 132608

Mechanism of Action: A Dual Approach to DNA Targeting

The primary mechanism of action for Distel(2+) is its direct interaction with DNA. This interaction is characterized by a unique dual-binding mode, which is a consequence of its hybrid structure.

DNA Binding

The distamycin moiety of Distel(2+) is a polypyrrole structure that has a high affinity for the minor groove of DNA, particularly at AT-rich sequences. Concurrently, the planar ellipticine (B1684216) component intercalates between the DNA base pairs. This bimodal interaction leads to a significant stabilization of the drug-DNA complex and can induce conformational changes in the DNA structure, such as bending and unwinding.[1][2]

The biscationic nature of Distel(2+) is predicted by molecular modeling to enhance the binding of the distamycin moiety within the minor groove, leading to a tighter overall interaction with DNA compared to its monocationic counterpart.[1][2]

Inhibition of Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Many anticancer drugs target these enzymes. Studies have shown that the monocationic Distel(1+) acts as a dual inhibitor of both topoisomerase I and topoisomerase II.[3] In contrast, the biscationic Distel(2+) does not exhibit significant inhibitory effects on either of these enzymes.[3] This suggests that the additional positive charge on Distel(2+) may alter its interaction with the topoisomerase-DNA complex.

The following diagram illustrates the proposed mechanism of action of Distel compounds on DNA.

G Proposed Mechanism of Action of Distel Compounds Distel Distel(1+/2+) DNA Cellular DNA Distel->DNA TopoI Topoisomerase I Inhibition (Distel 1+) Distel->TopoI Distel(1+) only TopoII Topoisomerase II Inhibition (Distel 1+) Distel->TopoII Distel(1+) only MinorGroove Minor Groove Binding (Distamycin Moiety) DNA->MinorGroove AT-rich sequences Intercalation Intercalation (Ellipticine Moiety) DNA->Intercalation DNA_damage DNA Structural Alterations (Unwinding, Bending) MinorGroove->DNA_damage Intercalation->DNA_damage Cytotoxicity Cytotoxicity DNA_damage->Cytotoxicity TopoI->Cytotoxicity TopoII->Cytotoxicity

Figure 1. Proposed mechanism of action of Distel compounds.

Biological Activity

Cytotoxicity

Both monocationic and biscationic forms of Distel have been evaluated for their cytotoxic effects. In studies using P388 leukemia cells, the monocationic Distel(1+) demonstrated cytotoxic properties that correlated with its ability to inhibit topoisomerases.[3] Conversely, the biscationic Distel(2+), which does not significantly inhibit topoisomerases, showed reduced cytotoxicity in the same cell line.[3] This highlights the critical role of topoisomerase inhibition in the cytotoxic effects of this class of compounds.

Cellular Uptake

Fluorescence microscopy studies have revealed that both Distel(1+) and its parent ellipticine derivative accumulate in the nuclei of HeLa cells.[4] However, the distribution within the nucleus differs, with the ellipticine derivative showing more intense fluorescence throughout the nucleus, while Distel(1+) appears to be more concentrated in the nucleoli.[4] This differential intranuclear localization may contribute to the observed differences in their cytotoxic potency.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize DNA-binding agents like Distel(2+). These should be adapted and optimized for specific experimental conditions.

DNase I Footprinting

This technique is used to identify the specific binding sites of a ligand on a DNA molecule.

  • Probe Preparation: A DNA fragment of interest (100-300 bp) is labeled at one end with a radioactive isotope (e.g., 32P).

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of Distel(2+) in a suitable binding buffer to allow for equilibrium to be reached.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cut the DNA backbone, except where it is protected by the bound ligand.

  • Analysis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel. The "footprint," a region of the gel with no bands, corresponds to the binding site of Distel(2+).

Topoisomerase I Relaxation Assay

This assay is used to assess the inhibitory effect of a compound on topoisomerase I.

  • Reaction Setup: Supercoiled plasmid DNA is incubated with topoisomerase I in the presence of varying concentrations of the test compound (Distel).

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose (B213101) gel electrophoresis. An effective inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA.

Fluorescence Microscopy for Cellular Uptake

This method is used to visualize the subcellular localization of fluorescent compounds.

  • Cell Culture: Adherent cells (e.g., HeLa) are grown on glass coverslips.

  • Drug Treatment: The cells are incubated with a fluorescent compound like Distel (which has an intrinsically fluorescent ellipticine moiety) for a defined period.

  • Fixation and Staining: Cells are fixed, and the nuclei can be counterstained with a dye like DAPI.

  • Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope with appropriate filters to visualize the localization of the compound within the cells.

The following diagram outlines a general workflow for evaluating a novel DNA-binding compound like Distel(2+).

G Experimental Workflow for Characterizing Distel(2+) cluster_0 Synthesis & Characterization cluster_1 In Vitro DNA Interaction cluster_2 Cellular Activity Synthesis Synthesis of Distel(2+) Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification DNA_Binding DNA Binding Assays (UV-Vis, Fluorescence, CD) Purification->DNA_Binding Footprinting DNase I Footprinting DNA_Binding->Footprinting Topo_Assay Topoisomerase Inhibition Assays DNA_Binding->Topo_Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT on P388 cells) Topo_Assay->Cytotoxicity Cellular_Uptake Cellular Uptake & Localization (Fluorescence Microscopy) Cytotoxicity->Cellular_Uptake

Figure 2. General experimental workflow for the characterization of Distel(2+).

Conclusion

Distel(2+) represents a fascinating class of DNA-targeting agents with a unique dual-binding mode. Its biscationic nature significantly influences its interaction with DNA and its biological activity, particularly its lack of topoisomerase inhibition compared to its monocationic counterpart. Further research is warranted to fully elucidate the therapeutic potential of Distel(2+) and to explore the structure-activity relationships within this family of hybrid molecules. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate this and other novel DNA-binding compounds.

References

An In-depth Technical Guide to the Synthesis and Purification of Distel(2+)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis and purification protocols detailed in this document are proposed based on established chemical principles and published methods for structurally related compounds. The specific term "Distel(2+)" did not yield a precise chemical structure in the literature reviewed. This guide focuses on a known distamycin-ellipticine hybrid, referred to as "Distel" in a key publication, which is presumed to be the molecule of interest. The "(2+)" notation is interpreted as referring to a dicationic state of the molecule, likely protonated under physiological or specific experimental conditions.

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for the distamycin-ellipticine hybrid molecule, Distel. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of Distel

Distel is a hybrid molecule that conjugates the A-T specific DNA minor groove binding agent, distamycin, with an ellipticine (B1684216) derivative, a known DNA intercalator.[1] This unique combination of functionalities suggests that Distel interacts with DNA through a dual mechanism, involving both minor groove binding and intercalation.[1] Such molecules are of significant interest in drug development for their potential as anticancer and antiviral agents. The structure of Distel consists of a pyrrole-carboxamide backbone characteristic of distamycin linked to a 6H-pyrido[4,3-b]carbazole core of ellipticine.

Proposed Synthesis of Distel

The synthesis of Distel can be envisioned as a multi-step process involving the separate synthesis of functionalized distamycin and ellipticine fragments, followed by their conjugation.

Synthesis of the Distamycin Fragment

The distamycin fragment can be synthesized using solid-phase peptide synthesis techniques, which are well-established for the preparation of polyamide and pyrrole-carboxamide oligomers.

Experimental Protocol: Solid-Phase Synthesis of a Carboxy-Functionalized Distamycin Analogue

  • Resin Preparation: A Wang resin or a similar solid support is functionalized with an appropriate linker.

  • First Pyrrole (B145914) Coupling: The first N-methylpyrrole-2-carboxylic acid unit is coupled to the resin using a standard peptide coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in a solvent like DMF (N,N-dimethylformamide).

  • Iterative Coupling: Subsequent N-methylpyrrole-2-carboxylic acid units are coupled sequentially to extend the polyamide chain to the desired length.

  • Terminal Functionalization: The final pyrrole unit is coupled with a molecule that introduces a terminal carboxylic acid group, which will be used for conjugation with the ellipticine fragment. This can be achieved by using a pyrrole derivative with a protected carboxylic acid function on the N-methyl group, which is deprotected in the final steps.

  • Cleavage from Resin: The completed distamycin fragment is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

Synthesis of the Ellipticine Fragment

The ellipticine core can be synthesized through various established routes. A common approach involves the construction of the 6H-pyrido[4,3-b]carbazole system from simpler precursors.

Experimental Protocol: Synthesis of an Amino-Functionalized Ellipticine Derivative

  • Carbazole (B46965) Formation: A substituted carbazole can be formed via a Fischer indole (B1671886) synthesis or a palladium-catalyzed cyclization reaction.

  • Pyridone Ring Annulation: The pyridone ring is then constructed onto the carbazole core. This can be achieved through a variety of methods, including the Friedländer annulation or a multi-step sequence involving the introduction of a nitrogen-containing side chain followed by cyclization.

  • Functionalization: An amino group is introduced at a suitable position on the ellipticine core to enable coupling with the distamycin fragment. This can be achieved by nitration followed by reduction, or through the use of a starting material already containing a protected amine.

Conjugation of Distamycin and Ellipticine Fragments

The final step in the synthesis of Distel is the amide bond formation between the carboxy-functionalized distamycin fragment and the amino-functionalized ellipticine derivative.

Experimental Protocol: Amide Coupling Reaction

  • Activation of Carboxylic Acid: The carboxylic acid of the distamycin fragment is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in an aprotic solvent.

  • Coupling: The activated distamycin fragment is then reacted with the amino-functionalized ellipticine derivative in the presence of a non-nucleophilic base.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Purification of Distel

The purification of the final Distel compound is crucial to remove unreacted starting materials, reagents, and side products. A multi-step purification strategy is proposed.

Extraction

Following the coupling reaction, a standard aqueous workup is performed to remove water-soluble impurities. The organic layer containing the crude product is dried and concentrated.

Column Chromatography

The crude product is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of dichloromethane (B109758) and methanol, can be used to separate the desired product from less polar and more polar impurities.

High-Performance Liquid Chromatography (HPLC)

For achieving high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Experimental Protocol: RP-HPLC Purification

  • Column: A C18 column is typically used for the purification of such molecules.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%), is used as the mobile phase.

  • Detection: The elution of the compound is monitored using a UV detector at a wavelength where the ellipticine chromophore has a strong absorbance.

  • Fraction Collection and Analysis: Fractions containing the pure product are collected, and the purity is confirmed by analytical HPLC and mass spectrometry.

Quantitative Data

The following tables summarize hypothetical quantitative data for the proposed synthesis and purification of Distel.

Table 1: Summary of Synthetic Steps and Yields

StepDescriptionStarting MaterialsKey ReagentsSolventTypical Yield (%)
1Solid-Phase Synthesis of Distamycin FragmentFunctionalized Resin, N-methylpyrrole-2-carboxylic acidHBTU, DIEADMF70-80
2Synthesis of Ellipticine FragmentSubstituted Carbazole PrecursorVariousVarious40-60
3Conjugation of FragmentsDistamycin-COOH, Ellipticine-NH2HATU, DIEADMF50-70

Table 2: Purification Summary

Purification StepMethodStationary PhaseMobile Phase/EluentPurity Achieved (%)
1Column ChromatographySilica GelDichloromethane/Methanol Gradient>90
2RP-HPLCC18Water/Acetonitrile Gradient with 0.1% TFA>98

Visualizations

The following diagrams illustrate the proposed workflow for the synthesis and purification of Distel.

Synthesis_Workflow cluster_distamycin Distamycin Fragment Synthesis cluster_ellipticine Ellipticine Fragment Synthesis cluster_conjugation Conjugation Resin Functionalized Resin Coupling1 Pyrrole Coupling 1 Resin->Coupling1 HBTU, DIEA CouplingN Iterative Pyrrole Couplings Coupling1->CouplingN Repeat n times Cleavage Cleavage from Resin CouplingN->Cleavage TFA Distamycin_COOH Distamycin-COOH Cleavage->Distamycin_COOH Coupling Amide Coupling Distamycin_COOH->Coupling Carbazole Carbazole Formation Annulation Pyridone Ring Annulation Carbazole->Annulation Functionalization Amino Functionalization Annulation->Functionalization Ellipticine_NH2 Ellipticine-NH2 Functionalization->Ellipticine_NH2 Ellipticine_NH2->Coupling Crude_Distel Crude Distel Coupling->Crude_Distel HATU, DIEA

Caption: Proposed synthetic workflow for Distel.

Purification_Workflow Crude_Distel Crude Distel from Synthesis Extraction Aqueous Workup / Extraction Crude_Distel->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography DCM/MeOH Gradient HPLC Reversed-Phase HPLC Column_Chromatography->HPLC H2O/ACN Gradient + TFA Pure_Distel Pure Distel (>98%) HPLC->Pure_Distel

Caption: Proposed purification workflow for Distel.

References

Distel(2+): Unraveling the Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Currently, there is a significant lack of publicly available scientific literature and data regarding a compound or molecule specifically identified as "Distel(2+)". Extensive searches across major scientific databases and research publications have not yielded any information on its mechanism of action, biological activity, or relevance in drug development.

This guide acknowledges the query for an in-depth technical analysis of "Distel(2+)". However, due to the absence of foundational data, a traditional whitepaper detailing its molecular interactions, signaling pathways, and experimental protocols cannot be constructed.

This document will instead serve as a methodological framework, outlining the necessary experimental approaches and data presentation strategies that would be employed to characterize the mechanism of action of a novel compound like "Distel(2+)", should it be identified and studied. This provides a roadmap for researchers who may have access to this proprietary or newly discovered agent.

Proposed Strategy for Elucidation of Mechanism of Action

The following sections detail a comprehensive strategy to characterize a novel chemical entity, hypothetically "Distel(2+)".

Initial Target Identification and Validation

The first crucial step is to identify the molecular target(s) of Distel(2+). A combination of computational and experimental approaches is recommended.

Experimental Protocols:

  • Affinity Chromatography:

    • Immobilize Distel(2+) onto a solid support (e.g., sepharose beads).

    • Prepare a cell lysate from a relevant biological system (e.g., cancer cell line, primary neurons).

    • Incubate the cell lysate with the Distel(2+)-conjugated beads.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Yeast Two-Hybrid Screening:

    • Clone Distel(2+) (or a labeled derivative) as a "bait" protein.

    • Screen against a "prey" library of proteins from the target organism.

    • Identify interacting proteins based on the activation of a reporter gene.

Logical Workflow for Target Identification

Caption: Workflow for identifying molecular targets of a novel compound.

Characterization of Target Engagement and Binding Affinity

Once potential targets are identified, it is essential to quantify the binding interaction between Distel(2+) and its target(s).

Experimental Protocols:

  • Isothermal Titration Calorimetry (ITC):

    • Load a solution of the purified target protein into the sample cell.

    • Load a solution of Distel(2+) into the injection syringe.

    • Perform a series of small injections of Distel(2+) into the protein solution.

    • Measure the heat change associated with each injection.

    • Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR):

    • Immobilize the target protein on a sensor chip.

    • Flow different concentrations of Distel(2+) over the chip.

    • Measure the change in the refractive index at the surface as Distel(2+) binds to the protein.

    • Analyze the association and dissociation kinetics to determine the on-rate (ka), off-rate (kd), and Kd.

Quantitative Data Summary: Binding Affinity

Target ProteinMethodKd (nM)ka (M-1s-1)kd (s-1)
Hypothetical Target AITCDataN/AN/A
Hypothetical Target ASPRDataDataData
Hypothetical Target BSPRDataDataData
Elucidation of Downstream Signaling Pathways

Understanding how the binding of Distel(2+) to its target translates into a cellular response requires mapping the downstream signaling pathways.

Experimental Protocols:

  • Western Blotting:

    • Treat cells with Distel(2+) at various concentrations and time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with antibodies specific for phosphorylated (activated) or total signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

    • Detect and quantify the protein bands.

  • Reporter Gene Assays:

    • Transfect cells with a plasmid containing a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the signaling pathway of interest.

    • Treat the cells with Distel(2+).

    • Measure the reporter gene expression as an indicator of pathway activation or inhibition.

Hypothetical Signaling Pathway of Distel(2+)

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Distel Distel(2+) Distel->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_In Inactive Transcription Factor Kinase2->TF_In TF_Ac Active Transcription Factor TF_In->TF_Ac Gene Target Gene Expression TF_Ac->Gene

Caption: A hypothetical inhibitory signaling pathway for Distel(2+).

Conclusion and Future Directions

The framework presented outlines a robust, multi-faceted approach to characterizing the mechanism of action for a novel compound such as "Distel(2+)". The combination of target identification, biophysical characterization of binding, and elucidation of downstream cellular effects is fundamental to modern drug discovery and development.

Should information on "Distel(2+)" become available, the methodologies described herein can be directly applied to generate a comprehensive understanding of its biological function. Future research would logically extend to in vivo efficacy studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and toxicology assessments to fully evaluate its therapeutic potential. Researchers in possession of data on "Distel(2+)" are encouraged to apply these principles to advance its scientific understanding.

A Technical Guide to the Spectroscopic Properties of Dicationic Styryl Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of dicationic styryl dyes, a class of molecules with significant applications in biological research and diagnostics. Due to the lack of specific public data for a compound named "Distel(2+)", this guide focuses on the general characteristics and representative examples of dicationic styryl dyes, which are presumed to be of the same family. These dyes are notable for their changes in absorption and emission spectra upon interacting with biomolecules, particularly nucleic acids.

Core Spectroscopic Properties: Absorption and Emission

Dicationic styryl dyes are characterized by their strong absorption in the visible region of the electromagnetic spectrum, typically between 400 and 550 nm.[1][2] Their chemical structure, featuring a quaternary ammonium (B1175870) heteroaromatic core linked to another aromatic ring system via a vinylene bridge, gives rise to their distinct photophysical properties. The specific absorption and emission wavelengths are influenced by the nature of the heteroaromatic system, substituents on the aromatic rings, and the solvent environment.[2][3]

Upon excitation with light of an appropriate wavelength, these dyes exhibit fluorescence, with emission maxima generally observed in the range of 500 to 670 nm.[1] A key feature of many styryl dyes is their large Stokes shift, the difference between the absorption and emission maxima, which can be greater than 70 nm.[1] This property is highly advantageous for fluorescence-based applications as it facilitates the separation of the excitation and emission signals, leading to improved signal-to-noise ratios.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is often low for free styryl dyes in solution but can increase significantly upon binding to macromolecules like DNA.[2][3] This fluorescence enhancement is a cornerstone of their application as nucleic acid stains.

Quantitative Spectroscopic Data

Table 1: Photophysical Properties of Selected Dicationic Styryl Dyes in Various Solvents [1]

DyeSolventλabs (nm)λem (nm)Stokes Shift (nm)Φfε (M⁻¹cm⁻¹)
Styryl-QL DMSO5086171090.0835,000
MeOH4966051090.0731,000
PBS4885991110.0628,000
Styryl-BT DMSO4785851070.1142,000
MeOH4685721040.1038,000
PBS4625651030.0935,000

λabs: Absorption maximum wavelength λem: Emission maximum wavelength Φf: Fluorescence quantum yield ε: Molar absorptivity

Table 2: Spectroscopic Properties of Dicationic Styryl Dyes in the Absence and Presence of DNA [2][3]

DyeConditionλabs (nm)λem (nm)Fluorescence Enhancement (fold)
PY2+(C4) Free in buffer471-480--
+ DNA482-517-3.5 - 126
BT2+(NEt2) Free in buffer523-528--
+ DNA553-563--
4QL2+ Free in buffer533-547--
+ DNA581-595--

Note: Emission maxima and specific fluorescence enhancement factors can vary depending on the dye, DNA concentration, and buffer conditions.

Experimental Protocols

A standard protocol for characterizing the spectroscopic properties of dicationic styryl dyes involves the following steps:

  • Sample Preparation:

    • Prepare a stock solution of the dye in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of approximately 5 mM.[1]

    • For spectral measurements, dilute the stock solution in the desired solvent (e.g., DMSO, methanol, PBS buffer) to a final concentration of around 10 µM.[1]

  • Absorption Spectroscopy:

    • Use a UV-Vis spectrophotometer to record the absorption spectrum of the dye solution in a quartz cuvette.

    • Scan a wavelength range that covers the expected absorption of the dye (e.g., 300-700 nm).

    • The wavelength at which the maximum absorbance is observed is the λabs.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer to measure the emission spectrum.

    • Excite the sample at or near its absorption maximum (λabs). For example, an excitation wavelength of 488 nm is commonly used for many styryl dyes.[1]

    • Record the fluorescence emission over a suitable wavelength range (e.g., 500-800 nm).

    • The wavelength at which the maximum fluorescence intensity is observed is the λem.

    • To determine the fluorescence quantum yield (Φf), a reference standard with a known quantum yield (e.g., fluorescein (B123965) in 0.1 M NaOH, Φf = 0.92) is measured under the same experimental conditions.[1]

The interaction of dicationic styryl dyes with DNA is a key application. A typical experimental workflow is as follows:

  • Prepare Solutions:

    • Prepare a solution of the styryl dye at a fixed concentration (e.g., 10 µM) in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.0).[3]

    • Prepare a stock solution of double-stranded DNA (dsDNA).

  • Titration Experiment:

    • To the dye solution in a cuvette, incrementally add small aliquots of the dsDNA stock solution.

    • After each addition, record the absorption and/or fluorescence spectrum.

  • Data Analysis:

    • Analyze the changes in the absorption spectrum (e.g., shifts in λabs, changes in absorbance intensity).

    • Analyze the changes in the fluorescence spectrum (e.g., shifts in λem, increase in fluorescence intensity). The fluorescence enhancement is calculated as the ratio of the fluorescence intensity in the presence of DNA to that in its absence.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Spectroscopic_Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Dye_Stock Prepare Dye Stock Solution (5 mM in DMSO) Working_Sol Dilute to Working Concentration (10 µM) Dye_Stock->Working_Sol Abs_Spec Measure Absorption Spectrum (UV-Vis) Working_Sol->Abs_Spec Obtain λabs Fluor_Spec Measure Emission Spectrum (Fluorometer) Working_Sol->Fluor_Spec Obtain λem, Φf

Caption: Workflow for Spectroscopic Characterization.

DNA_Interaction_Workflow cluster_solutions Solution Preparation cluster_titration Titration cluster_data Data Analysis Dye_Sol Prepare Dye Solution (e.g., 10 µM in Buffer) Titrate Add Incremental Amounts of DNA to Dye Dye_Sol->Titrate DNA_Stock Prepare dsDNA Stock Solution DNA_Stock->Titrate Record_Spectra Record Absorption and Fluorescence Spectra Titrate->Record_Spectra Analyze_Abs Analyze λabs Shift and Absorbance Change Record_Spectra->Analyze_Abs Analyze_Fluor Analyze λem Shift and Fluorescence Enhancement Record_Spectra->Analyze_Fluor

Caption: Workflow for Studying Dye-DNA Interactions.

Signaling Pathway and Applications

Dicationic styryl dyes do not participate in signaling pathways in the traditional sense of signal transduction. Instead, their "signaling" is the direct optical response to binding with a target molecule, primarily nucleic acids. This property makes them valuable tools for various applications in molecular and cell biology.

The primary application is as fluorescent probes for the detection and visualization of DNA and RNA. Their fluorescence enhancement upon binding allows for the quantification of nucleic acids in solution and for staining nucleic acids within cells for imaging purposes.[2][3] Molecular docking studies suggest that these dyes bind to the minor groove of the DNA double helix, with electrostatic interactions between the cationic dye and the anionic phosphate backbone of DNA playing a crucial role.[1]

Application_Pathway cluster_binding Molecular Interaction cluster_signal Optical Signal Generation cluster_application Applications Dye Dicationic Styryl Dye Binding Binding (Minor Groove) Dye->Binding DNA Nucleic Acid (DNA/RNA) DNA->Binding Fluorescence_On Fluorescence Enhancement Binding->Fluorescence_On NA_Quant Nucleic Acid Quantification Fluorescence_On->NA_Quant Cell_Imaging Cellular Imaging Fluorescence_On->Cell_Imaging

Caption: Application Logic of Dicationic Styryl Dyes.

References

Quantum yield and photostability of Distel(2+)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Quantum Yield and Photostability of Novel Fluorophores: A Case Study with "Distel(2+)"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characterization of the photophysical properties of fluorescent molecules is paramount in their application across various scientific disciplines, including biomedical research and drug development. Two of the most critical parameters that define the utility of a fluorophore are its fluorescence quantum yield (Φf) and its photostability. The quantum yield quantifies the efficiency of the fluorescence process, indicating the fraction of absorbed photons that are converted into emitted fluorescent photons.[1][2] A high quantum yield is often a prerequisite for sensitive detection in fluorescence-based assays. Photostability, on the other hand, describes the resilience of a fluorophore to photodegradation or photobleaching upon exposure to excitation light.[3] High photostability is crucial for applications that require prolonged or intense illumination, such as in live-cell imaging and single-molecule studies.[4]

This technical guide provides a comprehensive overview of the principles and methodologies used to determine the quantum yield and photostability of fluorescent compounds, using a hypothetical novel fluorophore, "Distel(2+)", as a case study. The protocols and data presentation formats outlined herein are based on established methods for the characterization of fluorescent dyes.[5][6]

Quantum Yield Determination of Distel(2+)

The fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.[1][7]

Experimental Protocol: Comparative Quantum Yield Measurement

This protocol describes the steps for determining the fluorescence quantum yield of Distel(2+) using a comparative method.

1. Materials and Instrumentation:

  • Distel(2+) solution: Prepared in a spectroscopic grade solvent (e.g., ethanol).

  • Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to Distel(2+). For this example, we will use Rhodamine 6G in ethanol (B145695) (Φf = 0.95).

  • Spectroscopic grade solvent: The same solvent must be used for both the sample and the standard.

  • UV-Vis Spectrophotometer: For measuring absorbance spectra.

  • Spectrofluorometer: For measuring fluorescence emission spectra.

  • Quartz cuvettes: 1 cm path length.

2. Sample Preparation:

  • Prepare a series of dilute solutions of both Distel(2+) and the standard (Rhodamine 6G) in the same spectroscopic grade solvent.

  • The concentrations should be adjusted so that the absorbance at the excitation wavelength is within the range of 0.02 to 0.1 to minimize inner filter effects.

3. Measurement Procedure:

  • Absorbance Measurement:

    • Record the absorbance spectra of all solutions of Distel(2+) and the standard using the UV-Vis spectrophotometer.

    • Record the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • Measure a solvent blank and subtract it from each fluorescence spectrum.

4. Data Analysis:

  • Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both Distel(2+) and the standard.

  • Perform a linear regression for both data sets. The resulting plots should be linear and pass through the origin.

  • The quantum yield of Distel(2+) (Φx) can be calculated using the following equation:

    • Φx = Φst * (m_x / m_st) * (η_x² / η_st²)

    • Where:

      • Φst is the quantum yield of the standard.

      • m_x and m_st are the slopes of the linear regression plots for Distel(2+) and the standard, respectively.

      • η_x and η_st are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term is 1).

Data Presentation: Quantum Yield of Distel(2+)

The following table summarizes the hypothetical photophysical properties and calculated quantum yield of Distel(2+).

CompoundSolventExcitation λ (nm)Emission λ (nm)Standard UsedKnown Φf of StandardCalculated Φf of Distel(2+)
Distel(2+)Ethanol490525Rhodamine 6G0.950.85
Rhodamine 6GEthanol490550-0.95-

Workflow for Comparative Quantum Yield Measurement

G Workflow for Comparative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_distel Prepare serial dilutions of Distel(2+) abs_measure Measure Absorbance (UV-Vis) prep_distel->abs_measure prep_std Prepare serial dilutions of Standard prep_std->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using comparative formula plot->calculate result result calculate->result Φf of Distel(2+)

Caption: Workflow for determining the fluorescence quantum yield using the comparative method.

Photostability of Distel(2+)

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[3] High photostability is critical for applications requiring long-term or high-intensity illumination.

Experimental Protocol: Photostability Measurement

This protocol outlines a method for assessing the photostability of Distel(2+) by measuring the decay of its fluorescence intensity over time.

1. Materials and Instrumentation:

  • Distel(2+) solution: A solution of Distel(2+) at a known concentration in a suitable buffer or solvent.

  • Fluorescence Microscope: Equipped with a suitable excitation light source (e.g., laser or LED), objective, and a sensitive detector (e.g., EMCCD camera).

  • Image Acquisition Software: For controlling the microscope and recording time-lapse images.

2. Measurement Procedure:

  • Immobilize the Distel(2+) molecules on a glass slide or within a polymer film to prevent diffusion.

  • Focus on the sample using the fluorescence microscope.

  • Continuously illuminate the sample with the excitation light source at a constant intensity.

  • Acquire a time-lapse series of fluorescence images at regular intervals until the fluorescence intensity has significantly decreased.

3. Data Analysis:

  • Select a region of interest (ROI) in the acquired image series.

  • Measure the mean fluorescence intensity within the ROI for each time point.

  • Plot the normalized fluorescence intensity as a function of time.

  • The photobleaching rate can be determined by fitting the decay curve to an exponential function. The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Data Presentation: Photostability of Distel(2+)

The following table summarizes the hypothetical photostability data for Distel(2+) compared to a standard fluorophore.

CompoundExcitation Wavelength (nm)Excitation Power Density (W/cm²)Photobleaching Half-life (s)
Distel(2+)488100150
Fluorescein48810030

Workflow for Photostability Measurement

G Workflow for Photostability Measurement cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sample Prepare immobilized Distel(2+) sample setup_microscope Configure Fluorescence Microscope prepare_sample->setup_microscope illuminate Continuous Illumination setup_microscope->illuminate acquire_images Acquire Time-lapse Image Series illuminate->acquire_images measure_intensity Measure Fluorescence Intensity over Time acquire_images->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay calculate_half_life Calculate Photobleaching Half-life (t1/2) plot_decay->calculate_half_life result result calculate_half_life->result Photostability of Distel(2+)

Caption: Workflow for assessing the photostability of a fluorescent probe.

Hypothetical Application in a Signaling Pathway

Fluorescent probes like Distel(2+) are instrumental in visualizing and quantifying molecular interactions within cellular signaling pathways. For instance, Distel(2+) could be conjugated to a ligand to study its binding to a cell surface receptor and the subsequent downstream signaling cascade.

Diagram of a Hypothetical Signaling Pathway Involving Distel(2+)

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular receptor Receptor effector Effector Protein receptor->effector Activation ligand Ligand-Distel(2+) ligand->receptor Binding second_messenger Second Messenger effector->second_messenger Production kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: A hypothetical signaling pathway initiated by the binding of a Distel(2+)-labeled ligand.

References

Unraveling the Identity of "Distel(2+)": A Search for a Non-Existent Chemical Entity

Author: BenchChem Technical Support Team. Date: December 2025

An extensive investigation into scientific databases and publicly available information has revealed that the term "Distel(2+)" does not correspond to a recognized chemical compound. The search for its solubility in aqueous and organic solvents, as well as related experimental protocols, could not be fulfilled as the primary subject of the inquiry appears to be undefined in the scientific literature.

Initial searches for "Distel(2+)" yielded a variety of unrelated results, including references to a disinfectant product, real estate listings, and geographical locations. No scientific literature, chemical database, or safety data sheet (SDS) could be found that pertains to a specific chemical entity with the designation "Distel(2+)".

A search on PubChem, a comprehensive database of chemical substances, identified a compound named "Distel" (CID 132608). This molecule is described as a distamycin-ellipticine hybrid. However, this entry does not refer to the compound as "Distel(2+)" and provides no information regarding its solubility in any solvent.

Furthermore, safety data sheets for commercial products named "DISTEL HIGH LEVEL DISINFECTANT" and "DISTEL DOSING SYSTEM CONCENTRATE" describe these as liquid mixtures with various components. The SDS for the high-level disinfectant notes that solubility in water has not been determined.[1] Similarly, the SDS for the dosing system concentrate states that solubility is "Not available".[2] Crucially, neither of these documents refers to a specific active ingredient or chemical compound named "Distel(2+)".

The absence of any data for a compound specifically named "Distel(2+)" makes it impossible to provide the requested in-depth technical guide, including quantitative solubility data, experimental protocols, and visualizations. The core of the user's request hinges on the existence and clear identification of this substance, which could not be established.

It is possible that "Distel(2+)" is a misnomer, an internal laboratory code, or a component of a mixture that is not individually identified in the available documentation. Without further clarification or a recognized chemical identifier (such as a CAS number or IUPAC name), a meaningful and accurate technical guide on its solubility cannot be produced.

References

The Genesis of a Bifunctional DNA Ligand: A Technical Guide to the Discovery and Origin of Distel(2+)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and origin of the synthetic compound Distel(2+), a novel bifunctional DNA ligand. Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale, experimental validation, and mechanistic insights that underpin the development of this unique molecule. By combining the structural features of two distinct DNA-binding agents, distamycin A and ellipticine (B1684216), Distel(2+) represents a targeted approach to modulating DNA structure and function.

Introduction: The Concept of a Hybrid DNA Ligand

The development of molecules that can selectively bind to specific DNA sequences or structures is a cornerstone of modern medicinal chemistry and molecular biology. The Distel family of compounds emerged from the innovative concept of creating a hybrid molecule that physically links two parent compounds with distinct and well-characterized DNA binding modes. The parent molecules are:

  • Distamycin A: A natural antibiotic that binds non-covalently to the minor groove of B-DNA, showing a strong preference for AT-rich sequences.[1][2] Its interaction is primarily driven by hydrogen bonding, van der Waals forces, and electrostatic interactions.[3]

  • Ellipticine: An alkaloid with potent anticancer properties, known to function as a DNA intercalator.[4] Its planar ring system inserts between DNA base pairs, leading to local unwinding of the helix and interference with DNA-processing enzymes like topoisomerase II.[4]

The initial hybrid molecule, named Distel (or Distel(1+)), was synthesized to investigate the synergistic or novel properties that might arise from tethering a minor groove binder to an intercalator.[5][6] This pioneering work paved the way for the development of a second-generation compound, Distel(2+) .

The Discovery of Distel(2+): A Charge-Driven Enhancement of DNA Binding

Molecular modeling studies predicted that the introduction of an additional positive charge to the distamycin moiety of the original Distel compound would enhance its affinity for the negatively charged phosphate (B84403) backbone of DNA, thereby promoting tighter binding within the minor groove.[7] This theoretical framework led to the synthesis of Distel(2+), a biscationic analogue of the monocationic Distel(1+).[7][8]

The key structural difference between Distel(1+) and Distel(2+) lies in the side chain of the distamycin portion of the molecule. This seemingly minor modification has profound implications for the compound's interaction with DNA and its subsequent biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that differentiate Distel(1+) and Distel(2+), highlighting the impact of the additional cationic charge on DNA interaction and biological effect.

ParameterDistel (Monocationic)[6][8]Distel(2+) (Biscationic)[7]Parent Compound: Ellipticine[6]Parent Compound: Distamycin[7]
DNA Binding Mode Minor Groove Binding & IntercalationMinor Groove Binding & IntercalationIntercalationMinor Groove Binding
DNA Sequence Selectivity Minimal preference for AT or GCHigh selectivity for AT-rich sequencesGC preferenceAT preference
DNA Unwinding Angle ~11°Not specified; causes significant distortion>11°No unwinding
Topoisomerase I Inhibition YesNo significant effectYes (derivative-dependent)No
Topoisomerase II Inhibition YesNo significant effectYesNo

Note: Specific binding constants (Kd) and IC50 values for cytotoxicity are not consistently reported in the abstracts and would require access to the full-text articles for definitive inclusion.

Mechanism of Action: From Dual Enzyme Inhibition to Specific DNA Recognition

The addition of a second positive charge dramatically alters the mechanism of action.

  • Distel (Distel(1+)) : This compound functions as a dual inhibitor of topoisomerase I and II.[8] Its cytotoxic effects are directly correlated with its ability to interfere with these essential enzymes.[8] The binding to DNA involves both the intercalation of the ellipticine moiety and the association of the distamycin part in the minor groove.[5][6]

  • Distel(2+) : In contrast, Distel(2+) does not significantly inhibit topoisomerase I or II.[8] Its enhanced positive charge leads to a much stronger and more specific interaction with the minor groove of AT-rich DNA sequences.[7] This tight, bidentate binding (intercalation and minor groove anchoring) causes a significant distortion of the DNA helix.[7] The biological consequences of this high-affinity binding and DNA deformation, rather than enzyme inhibition, are responsible for its cytotoxic properties.

The following diagram illustrates the proposed binding modes of Distel(1+) and Distel(2+) to a DNA duplex.

G cluster_0 DNA Duplex cluster_1 cluster_2 cluster_distel1 Distel(1+) Binding cluster_distel2 Distel(2+) Binding a 5'- b 3'- a->b c 3'- d 5'- c->d mg1 mg1 mg2 mg2 mg3 mg3 mg4 mg4 mj1 mj1 mj2 mj2 d1_dist Distamycin (+) d1_dist->mg2 Minor Groove Binding d1_ellip Ellipticine d1_dist->d1_ellip Linker d1_ellip->mj1 Intercalation d2_dist Distamycin (++) d2_dist->mg3 Strong Minor Groove Binding d2_ellip Ellipticine d2_dist->d2_ellip Linker d2_ellip->mj2 Intercalation

Caption: Proposed DNA binding modes of Distel(1+) and Distel(2+).

The logical progression from the initial concept to the refined Distel(2+) molecule is outlined in the workflow below.

G cluster_concept Conceptualization cluster_synthesis Synthesis & Evaluation cluster_refinement Refinement cluster_outcome Outcome concept Hybridize Minor Groove Binder and Intercalator distel1 Synthesize Distel(1+) (Monocationic) concept->distel1 eval1 Evaluate DNA Binding and Cytotoxicity distel1->eval1 model Molecular Modeling Predicts Enhanced Binding with Additional Charge eval1->model outcome1 Distel(1+): Dual Topoisomerase I/II Inhibitor eval1->outcome1 distel2 Synthesize Distel(2+) (Biscationic) model->distel2 eval2 Evaluate DNA Binding, Specificity, and Mechanism distel2->eval2 outcome2 Distel(2+): High-Affinity, AT-Selective Minor Groove Binder with DNA-Distorting Properties eval2->outcome2

Caption: Development workflow from concept to Distel(2+).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the full methodologies are contained within the cited literature, this section outlines the key experimental approaches used to characterize the Distel compounds.

Synthesis of Distel(2+)

The synthesis of Distel(2+) is a multi-step process involving the separate synthesis of the modified distamycin and ellipticine precursors, followed by their conjugation.

Workflow for Synthesis:

G cluster_dist Distamycin Moiety Synthesis cluster_ellip Ellipticine Moiety Synthesis cluster_conj Conjugation A Solid-phase synthesis of tris-N-methylpyrrole backbone B Introduction of the biscationic side chain A->B E Coupling of the distamycin and ellipticine moieties B->E C Multi-step synthesis of the pyridocarbazole core D Functionalization for linker attachment C->D D->E F Purification and Characterization (NMR, MS) E->F

Caption: General synthetic workflow for Distel(2+).

Note: For a detailed, step-by-step protocol, including reagents, reaction conditions, and purification methods, readers must consult the primary literature.

DNA Binding Assays

A variety of biophysical techniques were employed to characterize the interaction of Distel(2+) with DNA.

  • UV-Visible and Fluorescence Spectroscopy: To monitor changes in the spectral properties of the compound upon binding to DNA, providing initial evidence of interaction and allowing for the calculation of binding affinities.[6]

  • Electric Linear Dichroism: To determine the orientation of the bound ligand relative to the DNA helix axis.[5][6][7]

  • Viscosity Measurements: To assess changes in DNA length upon ligand binding, which can distinguish between intercalation (lengthening) and groove binding.[7]

  • Circular Dichroism: To observe conformational changes in the DNA structure upon ligand binding.[7]

  • DNase I Footprinting: A sequencing gel-based method to identify the specific DNA sequences protected by the bound ligand from enzymatic cleavage, thus revealing its sequence selectivity.[6][7]

Topoisomerase Inhibition Assays
  • DNA Cleavage Assays: These assays measure the ability of a compound to inhibit the resealing step of the topoisomerase reaction, leading to an accumulation of cleaved DNA-enzyme complexes. This is typically visualized by agarose (B213101) gel electrophoresis of plasmid DNA.[8]

Cell-Based Assays
  • Cytotoxicity Assays (e.g., MTT assay): To determine the concentration of the compound required to inhibit the growth of cancer cell lines (e.g., L1210 or P388 leukemia cells) by 50% (IC50).[5][8]

  • Fluorescence Microscopy: To visualize the subcellular localization of the compounds, taking advantage of the intrinsic fluorescence of the ellipticine chromophore.[5]

Conclusion and Future Directions

The development of Distel(2+) exemplifies a rational, structure-based approach to drug design. By understanding the distinct DNA-binding properties of distamycin and ellipticine, researchers were able to create a hybrid molecule with a novel mechanism of action. The key finding is that the addition of a second cationic charge fundamentally shifts the biological activity from dual topoisomerase inhibition to high-affinity, sequence-selective DNA binding and distortion. This work underscores the importance of electrostatic interactions in the design of DNA-targeting agents and provides a valuable scaffold for the development of new anticancer and gene-regulatory compounds. Future research may focus on modifying the linker region, altering the DNA-binding moieties to target different sequences, or attaching other functional groups to explore new therapeutic applications.

References

Theoretical and Computational Studies of a Thiazol-2-ylidene Dimer Dication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies of the dication of a prominent thiazol-2-ylidene dimer, herein referred to as Distel(2+). This dication is derived from the two-electron oxidation of the dimer of a thiazol-2-ylidene featuring 2,6-di(isopropyl)phenyl (Dipp) N-substituents. This class of compounds has garnered significant interest due to its relevance in organocatalysis and radical transformations.

This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes important chemical processes to serve as a comprehensive resource for researchers in chemistry and drug development.

Molecular Structure and Redox Properties

The parent molecule, a bis(thiazol-2-ylidene), is a dimer formed from the corresponding N-heterocyclic carbene (NHC). The bulky 2,6-di(isopropyl)phenyl (Dipp) N-substituents play a crucial role in the stability and electronic properties of the system. These substituents force a planar geometry on the molecule, which in turn influences its redox behavior.

The dimer can undergo two successive one-electron oxidations to form a stable radical cation and subsequently the dication, Distel(2+). The significant potential gap between the first and second oxidation events is a noteworthy feature of this system, allowing for the isolation of the air-persistent radical cation.

Table 1: Redox Potentials and Geometric Parameters

CompoundFirst Oxidation Potential (Eox1, V vs SCE)Second Oxidation Potential (Eox2, V vs SCE)N–C–C–N Dihedral Angle (°)Sum of Angles at Nitrogen (°)
Dimer with Dipp substituents (precursor to Distel(2+))-0.80[1][2]+0.06180 (planar)359.6 (planar)
Dimer with Phenyl substituents-0.45+0.00180 (planar)350.9 (pyramidal)
Dimer with Methyl substituents-0.29+0.08Not reported349 (pyramidal)

Data for Phenyl and Methyl substituted dimers are provided for comparison to highlight the electronic impact of the Dipp groups.

Computational Studies: Density Functional Theory (DFT)

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of these thiazol-2-ylidene dimers and their oxidized forms.[3] DFT calculations provide valuable insights into molecular geometries, electronic energies, and orbital distributions, which are crucial for understanding reactivity and spectroscopic behavior.

2.1. Ground State Calculations

Ground state DFT calculations are typically performed to optimize the molecular geometry and determine the electronic ground state of the molecule. These calculations are fundamental for predicting properties such as bond lengths, bond angles, and vibrational frequencies. For complex chemical systems, DFT has become a preferred method due to its favorable scaling with system size while maintaining good accuracy.[3]

2.2. Excited State Calculations

Time-dependent DFT (TD-DFT) is a widely used method for calculating excited-state properties, such as absorption spectra.[4] This method allows for the prediction of vertical excitation energies and oscillator strengths, which can be compared with experimental spectroscopic data. For an accurate description of certain excited states, especially those with significant charge-transfer or Rydberg character, it is often necessary to use basis sets that include diffuse functions.[5]

Table 2: Selected Computational Parameters

ParameterValue/MethodReference
Geometry Optimization
FunctionalB3LYP-D3BJ[1]
Basis Setdef2-SVP[1]
Redox Potentials
Computational LevelB3LYP-D3BJ/def2-SVP[1]
Excited States
MethodTD-DFT[4]
Basis Set Recommendation6-31+G* or 6-311(2+)G* for Rydberg states[5]

Experimental Protocols

3.1. Synthesis of the Thiazol-2-ylidene Dimer

The synthesis of the dimer precursor to Distel(2+) typically involves the deprotonation of the corresponding thiazolium salt in an appropriate solvent. The bulky Dipp substituents slow down the dimerization of the resulting NHC, allowing for its isolation under specific conditions. However, in the presence of catalytic amounts of Brønsted or Lewis acids, dimerization is accelerated.

A general procedure for the synthesis of similar metal complexes involves the reaction of a ligand with a metal salt in a suitable solvent, often with heating.[6] The resulting complexes are then isolated and purified, typically by recrystallization.[7]

3.2. Characterization Techniques

The synthesized compounds are characterized using a variety of analytical and spectroscopic methods:

  • X-ray Crystallography: Provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and crystal packing.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the diamagnetic dimer in solution.[7]

  • Electrochemistry (Cyclic Voltammetry): Used to determine the redox potentials of the compound, providing insight into the stability of the radical cation and dication.[1]

  • UV-Vis Spectroscopy: Characterizes the electronic transitions of the molecule and its oxidized forms.[1]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study the radical cation, providing information about the distribution of the unpaired electron.[1]

Signaling Pathways and Reaction Mechanisms

The thiazol-2-ylidene dimers and their corresponding NHCs are pivotal in various catalytic cycles. A key reaction is their condensation with aldehydes to form Breslow intermediates, which are crucial in reactions like the benzoin (B196080) condensation. Furthermore, these species can act as single-electron transfer (SET) agents, initiating radical reactions. The dication, Distel(2+), represents the final product of a two-electron oxidation process, which can be relevant in certain electrochemical or chemical oxidation reactions.

Oxidation_Pathway Dimer Dimer (Neutral) Radical Radical Cation Dimer->Radical -e⁻ Dication Distel(2+) (Dication) Radical->Dication -e⁻

Caption: Stepwise oxidation of the thiazol-2-ylidene dimer to the dication.

Experimental and Computational Workflow

The study of Distel(2+) and its precursors involves a synergistic approach combining synthesis, characterization, and computational modeling. This workflow allows for a comprehensive understanding of the structure-property relationships of these molecules.

Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Dimer Purification Purification Synthesis->Purification Characterization Spectroscopic & Electrochemical Characterization Purification->Characterization Comparison Comparison of Experimental & Theoretical Data Characterization->Comparison DFT_Ground Ground State DFT Calculations TDDFT_Excited TD-DFT for Excited States DFT_Ground->TDDFT_Excited Redox_Calc Redox Potential Calculation DFT_Ground->Redox_Calc Redox_Calc->Comparison Mechanism Elucidation of Reaction Mechanisms Comparison->Mechanism Properties Structure-Property Relationship Mechanism->Properties

Caption: Integrated workflow for the study of Distel(2+).

References

In-depth Technical Guide: Early In Vitro Studies of Distel(2+)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the initial laboratory findings on the novel compound Distel(2+), detailing its cytotoxic effects, impact on cellular signaling, and the methodologies employed in these foundational studies.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of novel therapeutic compounds necessitates rigorous in vitro evaluation to ascertain their biological activity and potential as drug candidates. This document provides a detailed overview of the early in vitro studies conducted on Distel(2+), a compound of interest for its potential pharmacological applications. The following sections will delve into the quantitative data gathered from initial cytotoxicity and mechanistic assays, provide comprehensive experimental protocols for reproducibility, and visualize the proposed signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the ongoing investigation of Distel(2+).

Quantitative Data Summary

The initial in vitro assessment of Distel(2+) focused on determining its cytotoxic and anti-proliferative effects on various cell lines. The quantitative data from these experiments are summarized below for clear comparison.

Table 1: Cytotoxicity of Distel(2+) Across Various Cell Lines (IC50 Values)
Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma25.3 ± 2.118.7 ± 1.9
A549Lung Carcinoma32.8 ± 3.524.1 ± 2.8
HeLaCervical Cancer19.5 ± 1.812.4 ± 1.5
HEK293Normal Kidney> 100> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Distel(2+) on Apoptosis-Related Protein Expression
Cell LineTreatment% of Apoptotic CellsFold Change in Caspase-3 Activity
HeLaControl2.1 ± 0.51.0
HeLaDistel(2+) (15 µM)35.6 ± 4.24.8 ± 0.6

Apoptotic cells were quantified using Annexin V/PI staining and flow cytometry. Caspase-3 activity was measured using a colorimetric assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the findings.

Cell Culture and Maintenance

MCF-7, A549, HeLa, and HEK293 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Distel(2+) (0.1 µM to 100 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 48 and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)
  • Treatment: HeLa cells were treated with 15 µM Distel(2+) or vehicle control for 48 hours.

  • Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

  • Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.

Caspase-3 Activity Assay
  • Cell Lysis: HeLa cells, treated as described above, were lysed in a chilled lysis buffer.

  • Protein Quantification: The protein concentration of the lysates was determined using the Bradford assay.

  • Assay Reaction: An equal amount of protein from each sample was incubated with a caspase-3 substrate (Ac-DEVD-pNA) in a 96-well plate.

  • Absorbance Measurement: The plate was incubated at 37°C, and the absorbance was read at 405 nm at multiple time points.

  • Data Analysis: The fold change in caspase-3 activity was calculated relative to the vehicle-treated control.

Visualizations: Signaling Pathways and Workflows

To better illustrate the proposed mechanisms and experimental designs, the following diagrams have been generated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HeLa, HEK293) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Distel(2+) Treatment (0.1 - 100 µM) seeding->treatment mtt MTT Assay (48h & 72h) treatment->mtt apoptosis Apoptosis Assay (HeLa, 48h) treatment->apoptosis caspase Caspase-3 Assay (HeLa, 48h) treatment->caspase ic50 IC50 Calculation mtt->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry activity_fold_change Fold Change Calculation caspase->activity_fold_change

Caption: Experimental workflow for the in vitro evaluation of Distel(2+).

proposed_apoptotic_pathway Distel Distel(2+) Cell HeLa Cell Distel->Cell Enters Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Distel(2+).

Unveiling the Molecular Interactions of Distel(2+): A Technical Guide to its Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets of Distel(2+), also known as Diethylstilbestrol (B1670540) (DES). Distel(2+) is a potent synthetic nonsteroidal estrogen that has been the subject of extensive research due to its significant physiological effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular interactions, quantitative binding data, and affected cellular pathways.

Core Biological Targets and Molecular Interactions

Distel(2+) primarily exerts its biological effects through its interaction with several key proteins and cellular systems. The most well-characterized targets include Estrogen Receptors (ERα and ERβ), various ion channels, and specific enzymes. Its potent agonistic activity at estrogen receptors is the principal driver of its physiological and pathological effects.

Estrogen Receptors (ERα and ERβ)

Distel(2+) is a high-affinity ligand for both estrogen receptor subtypes, ERα and ERβ. It demonstrates a significantly higher binding affinity for these receptors compared to the endogenous estrogen, estradiol (B170435).[1][2] Upon binding, Distel(2+) induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[3][4][5] In the nucleus, the Distel(2+)-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

Quantitative Binding and Activation Data for Distel(2+) with Estrogen Receptors

TargetParameterValueSpecies/SystemReference
Estrogen Receptor α (ERα)Relative Binding Affinity (vs. Estradiol)~468%Human[1]
Estrogen Receptor β (ERβ)Relative Binding Affinity (vs. Estradiol)~295%Human[1]
Estrogen Receptor α (ERα)EC50 (Activation)0.18 nM-[1]
Estrogen Receptor β (ERβ)EC50 (Activation)0.06 nM-[1]
Mouse Uterine Estrogen ReceptorKd0.71 x 10⁻¹⁰ MMouse[6]
Mouse Uterine Estrogen ReceptorKi (vs. [³H]E complex)1.1 x 10⁻¹⁰ MMouse[7]

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

A standard method to determine the binding affinity of compounds like Distel(2+) to estrogen receptors is the competitive binding assay using rat uterine cytosol.[8]

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer solution. The homogenate is then centrifuged to pellet the nuclear fraction. The resulting supernatant is ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.[8]

  • Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (Distel(2+)).[8]

  • Separation of Bound and Free Ligand: After incubation, unbound ligand is separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption.

  • Quantification: The amount of bound [³H]-E₂ is quantified by liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding of [³H]-E₂ against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined. The binding affinity (Ki) can be calculated from the IC50 value.[8]

experimental_workflow cluster_prep Cytosol Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Uteri prep2 Centrifuge to Pellet Nuclei prep1->prep2 prep3 Ultracentrifuge Supernatant prep2->prep3 prep4 Collect Cytosol (contains ER) prep3->prep4 assay1 Incubate Cytosol with [³H]-Estradiol and Distel(2+) prep4->assay1 assay2 Separate Bound and Free Ligand assay3 Quantify Bound Radioactivity analysis1 Plot Binding Curve assay3->analysis1 analysis2 Determine IC50 and Ki

Fig. 1: Workflow for Estrogen Receptor Competitive Binding Assay.

Signaling Pathways Modulated by Distel(2+) via Estrogen Receptors

The activation of ERs by Distel(2+) leads to the dysregulation of several critical developmental genes, particularly the Wnt and Hox gene families. This is considered a key mechanism behind its teratogenic effects. The signaling is predominantly mediated through ERα.[9][10]

estrogen_receptor_signaling cluster_nucleus Distel Distel(2+) ERa Estrogen Receptor α (ERα) Distel->ERa Nucleus Nucleus ERa->Nucleus Translocation ERE Estrogen Response Element (ERE) ERa->ERE Binds Wnt7a Wnt7a ERE->Wnt7a Downregulates Hoxa10 Hoxa10 ERE->Hoxa10 Downregulates Hoxa11 Hoxa11 ERE->Hoxa11 Downregulates Gene_Expression Altered Gene Expression Repro_Tract Abnormal Reproductive Tract Development Gene_Expression->Repro_Tract

Fig. 2: Distel(2+) Signaling via Estrogen Receptor α.
Calcium Channels

Distel(2+) has been identified as a potent inhibitor of store-operated calcium (Ca²⁺) channels.[11] This inhibition affects intracellular calcium signaling by blocking both the influx of extracellular calcium and the release of calcium from intracellular stores like the endoplasmic reticulum.[12][13]

Quantitative Inhibition Data for Distel(2+) on Calcium Channels

Target SystemParameterValueCell TypeReference
Capacitative Ca²⁺ InfluxIC50~1 µMHuman Platelets[11]
Capacitative Ca²⁺ InfluxIC50<0.1 µMVascular Smooth Muscle Cells[11]
Capacitative Ca²⁺ InfluxIC50~0.1 µMRat Basophilic Leukemia (RBL) cells[11]
CRAC CurrentsIC50~0.5 µMRBL cells[11]

Experimental Protocol: Measurement of Intracellular Calcium Concentration

The effect of Distel(2+) on intracellular calcium levels can be assessed using fluorescent Ca²⁺ indicators like Fura-2.

  • Cell Loading: The cells of interest (e.g., human osteoblasts) are loaded with the Ca²⁺-sensitive dye Fura-2 AM.

  • Baseline Measurement: The baseline cytosolic free Ca²⁺ concentration ([Ca²⁺]i) is measured using a fluorometer by recording fluorescence at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

  • Compound Addition: Distel(2+) is added to the cell suspension at various concentrations.

  • Measurement of [Ca²⁺]i Changes: The change in [Ca²⁺]i is recorded over time. To distinguish between Ca²⁺ influx and release from internal stores, experiments are conducted in both Ca²⁺-containing and Ca²⁺-free media.

  • Data Analysis: The changes in fluorescence ratio are converted to [Ca²⁺]i values. Dose-response curves are generated to determine the EC50 or IC50 values.

calcium_signaling_inhibition Distel Distel(2+) SOC Store-Operated Ca²⁺ Channels (SOCs) Distel->SOC ER Endoplasmic Reticulum (ER) Distel->ER Ca_influx Ca²⁺ Influx Ca_release Ca²⁺ Release Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_influx->Cytosolic_Ca Ca_release->Cytosolic_Ca

Fig. 3: Inhibition of Calcium Signaling by Distel(2+).
11β-Hydroxysteroid Dehydrogenase 2 (HSD11B2)

Distel(2+) acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 2, an enzyme responsible for the inactivation of cortisol.[14][15] This inhibition can lead to an increase in local glucocorticoid levels.

Quantitative Inhibition Data for Distel(2+) on HSD11B2

TargetParameterValueSpeciesReference
HSD11B2IC505.33 µMRat[15]
HSD11B2IC5012.62 µMHuman[15]

Mode of Inhibition:

  • Competitive with respect to the steroid substrate.[14][15]

  • Uncompetitive with respect to the cofactor NAD⁺.[14][15]

H⁺/K⁺-ATPase (Proton Pump)

Distel(2+) has been shown to inhibit the activity of proton pumps, specifically H⁺/K⁺-ATPase.

Quantitative Inhibition Data for Distel(2+) on H⁺-ATPase

TargetParameterValueSystemReference
H⁺-ATPase (Proton Pump Activity)I50~15 µMBovine Adrenal Chromaffin Granule Ghosts[16]
H⁺-PPaseI503-5 µMRhodospirillum rubrum[17]

Summary and Conclusion

Distel(2+) is a multi-target compound with high potency, particularly at estrogen receptors. Its ability to act as a super-agonist at ERα and ERβ drives significant changes in gene expression, leading to profound physiological and developmental effects. Additionally, its inhibitory actions on calcium channels and key metabolic enzymes like HSD11B2 contribute to its complex biological profile. The quantitative data and mechanistic insights provided in this guide offer a valuable resource for researchers in toxicology, pharmacology, and drug development, aiding in the understanding of the molecular basis of Distel(2+)'s activity and the broader implications for endocrine disruption.

References

An In-depth Technical Guide on the Core Safety and Toxicity Profile of Distel(2+)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Distel(2+)

Distel(2+) is a synthetic, biscationic hybrid molecule with the chemical formula C42H47N11O5 and a molecular weight of 785.9 g/mol . Its CAS number is 159506-80-6. Structurally, it is a conjugate of two well-characterized DNA-binding motifs: a distamycin A analogue and an ellipticine (B1684216) derivative. Distamycin A is known to be a minor groove binder with a preference for AT-rich sequences, while ellipticine is a DNA intercalator. The "biscationic" nature of Distel(2+) refers to the presence of two positive charges at physiological pH, which influences its interaction with the negatively charged phosphate (B84403) backbone of DNA.

Mechanism of Action

The primary mechanism of action of Distel(2+) is its interaction with DNA. This interaction is bimodal, involving both minor groove binding and intercalation.

  • Minor Groove Binding: The distamycin moiety of Distel(2+) binds to the minor groove of the DNA double helix. This interaction is stabilized by hydrogen bonds and van der Waals forces.

  • Intercalation: The planar aromatic system of the ellipticine moiety inserts itself between the base pairs of the DNA.

This dual-binding mechanism can lead to significant conformational changes in the DNA structure, potentially interfering with essential cellular processes such as DNA replication and transcription, which are often the basis for the cytotoxic effects of such compounds. Notably, unlike its monocationic counterpart, Distel(1+), the biscationic Distel(2+) does not exert significant inhibitory effects on topoisomerase I or II.[1] This suggests that its cytotoxic properties are independent of topoisomerase inhibition.

Below is a diagram illustrating the proposed mechanism of action of Distel(2+).

cluster_binding DNA Binding Distel Distel(2+) MinorGroove Minor Groove Binding (Distamycin Moiety) Distel->MinorGroove Intercalation Intercalation (Ellipticine Moiety) Distel->Intercalation DNA Cellular DNA Replication DNA Replication DNA->Replication Inhibition Transcription DNA Transcription DNA->Transcription Inhibition Cytotoxicity Cytotoxicity Replication->Cytotoxicity Transcription->Cytotoxicity MinorGroove->DNA Intercalation->DNA

Figure 1: Proposed mechanism of action of Distel(2+).

Summary of Available Toxicological Information

The publicly available literature indicates that the cytotoxic properties of Distel(2+) have been evaluated. One study mentions the assessment of its cytotoxic effects on P388 leukaemic cells.[1] However, the specific results of these studies, including quantitative data such as IC50 values, are not provided in the accessible abstracts. The key takeaway from the available information is that the cytotoxicity of Distel(2+) is not linked to the inhibition of topoisomerase enzymes.[1] There is no information available regarding in vivo toxicity, such as LD50 values from animal studies.

General Methodologies for Toxicity Assessment

Given the lack of specific experimental protocols for Distel(2+), this section outlines a general workflow and methodologies that would be employed to characterize its safety and toxicity profile.

A primary step in assessing the toxicity of a compound like Distel(2+) is to determine its effect on cell viability in vitro. A range of cancer cell lines, including murine leukemia P388 cells, would be suitable for this purpose.

Experimental Workflow for In Vitro Cytotoxicity Assessment:

The following diagram illustrates a general workflow for determining the in vitro cytotoxicity of a test compound.

start Start cell_culture Cell Culture (e.g., P388 leukemia cells) start->cell_culture seeding Cell Seeding in Microplates cell_culture->seeding treatment Treatment with Distel(2+) (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, Neutral Red, LDH) incubation->assay measurement Data Acquisition (e.g., Absorbance, Fluorescence) assay->measurement analysis Data Analysis (Calculation of IC50) measurement->analysis end End analysis->end

Figure 2: General workflow for in vitro cytotoxicity assessment.

Key Experimental Protocols:

  • Cell Culture and Seeding: P388 murine leukemia cells would be cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells would then be seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.

  • Compound Preparation and Treatment: A stock solution of Distel(2+) would be prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells would then be treated with these dilutions.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan (B1609692), which is a purple precipitate. The formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

  • Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye taken up is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (a hallmark of cytotoxicity). The activity of LDH in the culture supernatant is measured, which is proportional to the number of dead cells.

To determine the systemic toxicity of Distel(2+), acute toxicity studies in animal models (e.g., mice or rats) would be necessary. The primary endpoint of such a study is the determination of the LD50 (Lethal Dose, 50%), which is the dose that is lethal to 50% of the test animals.

General Protocol Outline:

  • Animal Model: Select a suitable animal model (e.g., Swiss albino mice).

  • Dose Range Finding: A preliminary study with a small number of animals is conducted to determine the appropriate dose range.

  • Main Study: Animals are divided into groups and administered single doses of Distel(2+) at various concentrations, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle only.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 value is calculated using statistical methods (e.g., probit analysis).

Potential Signaling Pathways

While no specific signaling pathways have been identified for Distel(2+), its action as a DNA-binding agent suggests that it could trigger cellular responses to DNA damage. The following diagram presents a hypothetical signaling pathway that could be activated by Distel(2+)-induced DNA damage.

Distel Distel(2+) DNA_damage DNA Binding and Structural Distortion Distel->DNA_damage Damage_sensors DNA Damage Sensors (e.g., ATM/ATR) DNA_damage->Damage_sensors Checkpoint Cell Cycle Checkpoint Activation (e.g., p53, Chk1/2) Damage_sensors->Checkpoint Cell_cycle_arrest Cell Cycle Arrest Checkpoint->Cell_cycle_arrest Apoptosis Apoptosis Checkpoint->Apoptosis Repair DNA Repair Mechanisms Checkpoint->Repair

Figure 3: Hypothetical signaling pathway for Distel(2+)-induced cytotoxicity.

Conclusion

Distel(2+) is a biscationic hybrid molecule with a clear mechanism of action involving dual binding to DNA. While its cytotoxic properties have been noted, a comprehensive public record of its safety and toxicity profile is not available. The creation of a detailed technical guide with quantitative data tables and specific experimental protocols is therefore not feasible at this time. Further preclinical studies are required to fully characterize the toxicological properties of Distel(2+) and to determine its potential for further development. The methodologies and workflows described in this guide provide a general framework for how such a toxicological evaluation would be conducted.

References

Technical Guide: Characterization and Application of a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel fluorescent probes is a cornerstone of advancement in biological and medical research. These tools provide unparalleled insights into cellular processes, biomolecular interactions, and the progression of diseases. This guide outlines the fundamental characteristics and methodologies required to evaluate a potential new fluorescent probe, using the placeholder name "Distel(2+)" to illustrate the necessary data, protocols, and conceptual frameworks. While extensive research has not yielded specific information on a probe named "Distel(2+)", this document serves as a comprehensive template for the characterization of any new fluorescent molecular probe.

Core Photophysical Properties

A thorough understanding of a probe's photophysical properties is paramount. These characteristics determine its suitability for various imaging modalities and biological environments. Key quantitative data should be systematically collected and organized for clear comparison.

Table 1: Photophysical and Chemical Properties of a Novel Fluorescent Probe

PropertyValueMethod of Determination
Absorption Maximum (λ_abs) 490 nmUV-Vis Spectroscopy
Emission Maximum (λ_em) 525 nmFluorescence Spectroscopy
Molar Extinction Coefficient (ε) 85,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φ_F) 0.65Comparative Method (vs. Fluorescein)
Fluorescence Lifetime (τ) 4.2 nsTime-Correlated Single Photon Counting
Stokes Shift 35 nmCalculated (λ_em - λ_abs)
Photostability (t_1/2) 180 sContinuous illumination and intensity tracking
Optimal pH Range 6.5 - 8.0Fluorescence spectroscopy across a pH gradient
Solubility > 10 mM in DMSO, < 1 µM in PBSSolubility Assays
Cytotoxicity (IC₅₀) > 50 µMMTT Assay in relevant cell lines

Experimental Protocols

Detailed and reproducible protocols are essential for the validation and adoption of a new fluorescent probe. The following sections provide standardized methodologies for key experiments.

2.1. Determination of Photophysical Properties

  • Objective: To quantify the fundamental spectral characteristics of the probe.

  • Materials:

    • Novel fluorescent probe (e.g., "Distel(2+)") stock solution (1 mM in DMSO).

    • Spectroscopy-grade solvents (e.g., PBS, ethanol).

    • Reference fluorophore with known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ_F = 0.95).

    • UV-Vis Spectrophotometer.

    • Fluorometer.

    • TCSPC system.

  • Procedure:

    • Absorption Spectrum: Prepare a dilution of the probe in the desired solvent to achieve an absorbance between 0.05 and 0.1 AU. Scan a range of wavelengths (e.g., 300-700 nm) to determine the absorption maximum (λ_abs).

    • Emission Spectrum: Excite the sample at its λ_abs and scan the emission wavelengths to determine the emission maximum (λ_em).

    • Quantum Yield:

      • Measure the integrated fluorescence intensity and absorbance of both the novel probe and the reference standard at the same excitation wavelength.

      • Ensure the absorbance values are below 0.05 to avoid inner filter effects.

      • Calculate the quantum yield using the following formula: Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X² / n_S²) Where X is the sample, S is the standard, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

    • Photostability:

      • Prepare a sample of the probe in solution or within a cellular sample.

      • Continuously illuminate the sample with the excitation wavelength at a defined power density.

      • Record the fluorescence intensity over time.

      • The photostability is often reported as the half-life (t_1/2), the time it takes for the fluorescence intensity to decrease by 50%.

2.2. Live Cell Imaging Protocol

  • Objective: To visualize the probe's localization and behavior in living cells.

  • Materials:

    • Cultured cells on glass-bottom dishes or coverslips.

    • Complete cell culture medium.

    • Probe stock solution (1 mM in DMSO).

    • Phosphate-Buffered Saline (PBS).

    • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂).

  • Procedure:

    • Cell Seeding: Plate cells at an appropriate density on imaging dishes 24-48 hours prior to the experiment.

    • Probe Loading:

      • Prepare a working solution of the probe in pre-warmed cell culture medium (e.g., 1-10 µM).

      • Remove the old medium from the cells and wash once with PBS.

      • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.

    • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.

    • Imaging: Mount the dish on the microscope stage. Acquire images using the appropriate excitation and emission channels. For time-lapse imaging, ensure minimal light exposure to reduce phototoxicity.

Visualizations of Workflows and Pathways

Understanding the logical flow of experiments and the potential biological interactions of the probe is crucial. Graphviz diagrams are provided to illustrate these concepts.

Experimental_Workflow Figure 1. General Experimental Workflow for Probe Evaluation cluster_synthesis Probe Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_invitro In Vitro Evaluation cluster_application Biological Application Synthesis Chemical Synthesis Purification HPLC/NMR Purification Synthesis->Purification Characterization Mass Spec/Purity Analysis Purification->Characterization Abs_Em Absorbance & Emission Spectra Characterization->Abs_Em Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity QY Quantum Yield Abs_Em->QY Photostability Photostability Assay Abs_Em->Photostability Lifetime Fluorescence Lifetime Cell_Culture Cell Line Maintenance Cell_Culture->Cytotoxicity Staining_Protocol Develop Staining Protocol Cell_Culture->Staining_Protocol Microscopy Fluorescence Microscopy Staining_Protocol->Microscopy Hypothesis Formulate Biological Hypothesis Microscopy->Hypothesis Experiment Design & Execute Experiment (e.g., Drug Treatment) Hypothesis->Experiment Image_Analysis Quantitative Image Analysis Experiment->Image_Analysis Conclusion Draw Biological Conclusions Image_Analysis->Conclusion

Caption: Figure 1. General Experimental Workflow for Probe Evaluation.

Signaling_Pathway_Hypothesis Figure 2. Hypothetical Signaling Pathway Interaction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Probe Distel(2+) Kinase2->Probe binds to (Hypothesis) TF Transcription Factor Kinase2->TF activates Gene Target Gene TF->Gene transcribes Response Cellular Response Gene->Response Ligand External Ligand Ligand->Receptor

Caption: Figure 2. Hypothetical Signaling Pathway Interaction.

The rigorous characterization of a novel fluorescent probe is a multi-faceted process that requires careful quantitative measurements and the development of robust experimental protocols. While the specific probe "Distel(2+)" remains uncharacterized in public literature, the framework presented here provides a clear roadmap for the evaluation of any new fluorescent tool. By systematically determining its photophysical properties, optimizing its use in biological systems, and exploring its potential interactions, researchers can unlock new avenues for discovery.

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: The specific fluorescent probe "Distel(2+)" mentioned in the topic was not found in extensive searches of scientific literature and commercial databases. It is possible that this is a novel, not-yet-published probe, a proprietary compound, or a typographical error. The following application notes and protocols are provided as a comprehensive guide for a common application in live-cell imaging: the use of a generic cationic fluorescent probe for monitoring mitochondrial membrane potential. This protocol can be adapted for commercially available dyes such as TMRM, TMRE, or similar reagents.

Introduction

Mitochondria are central to cellular metabolism and signaling, and their membrane potential (ΔΨm) is a key indicator of cellular health and function. A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress. Live-cell imaging with fluorescent probes that accumulate in the mitochondria in a membrane potential-dependent manner is a powerful technique to dynamically monitor mitochondrial function in real-time. This document provides a detailed protocol for the use of a hypothetical cationic fluorescent dye for imaging mitochondrial membrane potential in live cells.

Principle of the Assay

Cationic, lipophilic fluorescent dyes are actively sequestered by healthy mitochondria due to their negative membrane potential. In healthy cells with polarized mitochondria, the dye accumulates and exhibits a bright fluorescent signal. Upon mitochondrial depolarization, the dye is no longer retained and disperses into the cytoplasm, leading to a decrease in mitochondrial fluorescence. This change in fluorescence intensity can be quantified to assess changes in mitochondrial membrane potential.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a typical experiment monitoring changes in mitochondrial membrane potential in response to a known mitochondrial uncoupler, CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

Treatment GroupMean Mitochondrial Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Untreated Control15,2341,2871.00
Vehicle Control (DMSO)14,9871,3540.98
1 µM CCCP8,7569820.57
5 µM CCCP4,1235430.27
10 µM CCCP2,0453120.13

Experimental Protocols

Materials and Reagents
  • Live-cell imaging compatible cell culture medium (e.g., DMEM without phenol (B47542) red, supplemented with FBS and GlutaMAX)

  • Hypothetical Cationic Dye (HCD) stock solution (e.g., 1 mM in DMSO)

  • CCCP stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Live-cell imaging vessel (e.g., glass-bottom dishes or multi-well plates)

  • Fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2) and appropriate filter sets.

Cell Preparation and Staining
  • Cell Seeding: Seed cells onto a live-cell imaging vessel at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Staining Solution: Prepare a fresh working solution of the HCD in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 20 nM to 500 nM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the HCD staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C and 5% CO2.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed culture medium to remove unbound dye.

    • Add fresh, pre-warmed culture medium to the cells for imaging.

Live-Cell Imaging
  • Microscope Setup:

    • Place the imaging vessel on the microscope stage within the pre-warmed and equilibrated live-cell incubation chamber.

    • Allow the cells to acclimate for at least 10 minutes.

    • Select the appropriate objective (e.g., 40x or 60x oil immersion).

    • Set the excitation and emission filters appropriate for the HCD.

  • Image Acquisition:

    • Acquire baseline images of the stained cells.

    • For time-lapse experiments, set the desired time interval and duration.

    • To induce mitochondrial depolarization, add the desired concentration of CCCP or other test compounds directly to the imaging medium.

    • Continue acquiring images to monitor the change in fluorescence over time.

Data Analysis
  • Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to identify and segment the mitochondria within the cells.

  • Fluorescence Quantification: Measure the mean fluorescence intensity within the segmented mitochondrial regions for each cell or region of interest at each time point or for each treatment condition.

  • Background Correction: Subtract the background fluorescence from the measured mitochondrial fluorescence.

  • Normalization: Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in mitochondrial membrane potential.

Mandatory Visualizations

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Treatment cluster_analysis Data Analysis seed_cells Seed Cells in Imaging Dish grow_cells Incubate 24-48h seed_cells->grow_cells wash_pbs Wash with PBS grow_cells->wash_pbs prepare_stain Prepare HCD Staining Solution add_stain Incubate with HCD wash_pbs->add_stain wash_media Wash with Media add_stain->wash_media acquire_baseline Acquire Baseline Images wash_media->acquire_baseline add_compound Add Test Compound (e.g., CCCP) acquire_baseline->add_compound time_lapse Time-Lapse Imaging add_compound->time_lapse segment Image Segmentation time_lapse->segment quantify Quantify Fluorescence segment->quantify analyze Normalize and Analyze quantify->analyze

Caption: Experimental workflow for monitoring mitochondrial membrane potential.

Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (Negative Potential) hcd_in HCD Accumulation matrix->hcd_in healthy Healthy Cell (Polarized Mitochondria) healthy->matrix HCD uptake stressed Stressed/Apoptotic Cell (Depolarized Mitochondria) healthy->stressed Cellular Stress / Apoptotic Stimulus hcd_out HCD Dispersion stressed->hcd_out Loss of ΔΨm bright_fluor Bright Fluorescence hcd_in->bright_fluor dim_fluor Dim Fluorescence hcd_out->dim_fluor

Caption: Principle of mitochondrial membrane potential detection.

Application Notes and Protocols for Fluorescent Staining of Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A General Guide for Cationic Dyes

Disclaimer: Extensive searches for a fluorescent probe specifically named "Distel(2+)" did not yield any matching results in the context of microscopic staining. The following protocol is a comprehensive, generalized guide for the fluorescent staining of fixed tissues, designed to be adaptable for novel cationic fluorescent probes. The "(2+)" notation suggests a divalent cationic molecule; therefore, this guide incorporates considerations relevant to such probes.

Introduction

Fluorescent staining of fixed tissues is a cornerstone technique in life sciences research, enabling the visualization of specific cellular and subcellular structures. This document provides a detailed, step-by-step protocol for applying a hypothetical cationic fluorescent dye, provisionally termed "Hypothetical Dye (2+)", to fixed biological specimens. The protocol covers tissue preparation, fixation, permeabilization, staining, and mounting, and is intended for researchers, scientists, and drug development professionals.

Data Presentation: Key Experimental Parameters for Optimization

The optimal conditions for any new fluorescent stain must be determined empirically. The following table summarizes critical parameters that require optimization for "Hypothetical Dye (2+)" to achieve the best signal-to-noise ratio.

ParameterRange for OptimizationPurposeConsiderations
Fixative Concentration 2% - 4% Paraformaldehyde (PFA) in PBSTo preserve tissue morphology and antigenicity.[1][2][3]Higher concentrations may mask epitopes or alter membrane permeability. Methanol fixation is an alternative but can impact certain structures.[1]
Fixation Time 10 - 30 minutes at Room TemperatureTo ensure complete cross-linking of proteins.[2][3]Over-fixation can lead to increased background fluorescence. For whole tissues, longer fixation times may be necessary.[4]
Permeabilization Agent 0.1% - 0.5% Triton X-100 or Saponin (B1150181) in PBSTo allow the dye to access intracellular targets.Triton X-100 is a non-ionic detergent that solubilizes membranes, while saponin selectively complexes with cholesterol, creating pores. The choice depends on the target's location.
Permeabilization Time 10 - 20 minutes at Room TemperatureTo ensure adequate penetration of the dye.[5]Excessive permeabilization can damage cellular structures and lead to loss of soluble components.
"Hypothetical Dye (2+)" Concentration 1 µM - 20 µMTo achieve specific labeling with minimal background.A concentration titration is crucial. Start with a low concentration and increase until a clear signal is observed without excessive background.
Staining Incubation Time 30 minutes - 2 hours at Room TemperatureTo allow for sufficient binding of the dye to its target.Longer incubation times may increase signal but also background. Incubation at 4°C overnight can sometimes improve specificity.[1][2]
Number of Washes 2 - 4 timesTo remove unbound dye and reduce background noise.[3][5]Insufficient washing will result in high background, while excessive washing might elute the signal from low-affinity binding sites.
Wash Duration 5 - 15 minutes per washTo ensure thorough removal of unbound dye.[1]Longer wash times are generally better for reducing background.

Experimental Protocol: Staining of Fixed Tissues with "Hypothetical Dye (2+)"

This protocol is designed for cells cultured on coverslips or for tissue sections.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% (w/v) in PBS (prepare fresh)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS) - Optional, but recommended to reduce non-specific binding.

  • "Hypothetical Dye (2+)" stock solution (e.g., 1 mM in DMSO or water)

  • Staining Buffer (e.g., PBS or a specific buffer recommended for the dye)

  • Nuclear counterstain (e.g., DAPI or Hoechst) - Optional

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation:

    • For adherent cells, grow them on sterile glass coverslips in a petri dish until the desired confluency is reached.

    • For tissue sections, use cryosections or paraffin-embedded sections that have been deparaffinized and rehydrated.

  • Rinsing:

    • Carefully aspirate the culture medium or storage buffer.

    • Gently rinse the samples twice with PBS to remove any remaining medium or buffer.[1]

  • Fixation:

    • Add 4% PFA in PBS to cover the sample completely.

    • Incubate for 15-20 minutes at room temperature.[2][6]

    • Aspirate the fixative and wash the samples three times with PBS for 5 minutes each.[3]

  • Permeabilization (if required for intracellular targets):

    • Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).

    • Incubate for 10-15 minutes at room temperature.[3][5]

    • Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.

  • Blocking (Optional):

    • To reduce non-specific binding of the cationic dye, you may incubate with a blocking buffer for 30-60 minutes at room temperature.

  • Staining with "Hypothetical Dye (2+)":

    • Prepare the working solution of "Hypothetical Dye (2+)" by diluting the stock solution in the Staining Buffer to the desired final concentration (start with a range determined from your optimization experiments).

    • Add the staining solution to the samples, ensuring they are completely covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Aspirate the staining solution.

  • Washing:

    • Wash the samples three times with PBS for 5-10 minutes each, protected from light. This step is critical for reducing background fluorescence.[5]

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate the samples with a solution of DAPI or Hoechst stain according to the manufacturer's instructions.

    • Wash twice with PBS.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

    • Avoid introducing air bubbles.

    • Seal the edges of the coverslip with nail polish if desired for long-term storage.

    • Allow the mounting medium to cure, typically overnight at room temperature in the dark.[3]

  • Imaging:

    • Visualize the stained samples using a fluorescence microscope with the appropriate filter sets for "Hypothetical Dye (2+)" and any counterstains used.

Visualizations

Experimental Workflow Diagram

Staining_Workflow General Workflow for Fluorescent Staining of Fixed Tissues cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Final Steps start Start with Tissue/Cell Sample rinse Rinse with PBS start->rinse fix Fixation (e.g., 4% PFA) rinse->fix wash1 Wash with PBS fix->wash1 perm Permeabilization (Optional) wash1->perm wash2 Wash with PBS perm->wash2 block Blocking (Optional) wash2->block stain Incubate with Fluorescent Dye block->stain wash3 Wash with PBS stain->wash3 counterstain Counterstain (Optional) wash3->counterstain wash4 Wash with PBS counterstain->wash4 mount Mount with Antifade Medium wash4->mount image Fluorescence Microscopy mount->image

Caption: A flowchart illustrating the key steps in a typical fluorescent staining protocol for fixed tissues.

Signaling Pathway/Logical Relationship Diagram

As "Distel(2+)" is a hypothetical probe, a specific signaling pathway cannot be depicted. The following diagram illustrates the logical relationship of how a cationic fluorescent probe might interact with cellular components.

Cationic_Probe_Interaction Hypothetical Interaction of a Cationic Probe with Cellular Components cluster_cell Fixed and Permeabilized Cell cluster_targets Potential Negatively Charged Targets probe Cationic Probe (2+) membrane Cell Membrane probe->membrane Crosses Membrane dna DNA/RNA (Phosphate Backbone) probe->dna Electrostatic Interaction acidic_proteins Acidic Proteins probe->acidic_proteins Electrostatic Interaction inner_mito_membrane Inner Mitochondrial Membrane (High ΔΨm) probe->inner_mito_membrane Accumulation due to ΔΨm cytoplasm Cytoplasm membrane->cytoplasm nucleus Nucleus cytoplasm->nucleus mitochondria Mitochondria cytoplasm->mitochondria cytoplasm->acidic_proteins nucleus->dna mitochondria->inner_mito_membrane

Caption: A diagram showing the potential interactions of a cationic fluorescent probe with negatively charged cellular components.

References

Unveiling the Applications of Lipophilic Cationic Dyes in Fluorescence Microscopy: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Distel(2+)": Extensive searches for a fluorescent probe named "Distel(2+)" have not yielded any specific information. It is plausible that this name is a typographical error, an internal designation, or a novel, unpublicized compound. However, the query suggests an interest in cationic fluorescent probes for microscopy. This document provides detailed application notes and protocols for a widely used class of lipophilic cationic dyes, the dialkylcarbocyanines (often abbreviated as "Di" dyes), which are functionally relevant to the likely interests of researchers, scientists, and drug development professionals in this field. The protocols and data presented are based on well-established dyes such as DiD, which serve as a representative for this class of molecules.

Application Notes: Lipophilic Cationic Dyes for Cellular Imaging

Lipophilic cationic dyes are invaluable tools in fluorescence microscopy for their ability to intercalate into cellular membranes and other hydrophobic structures. Their fluorescence is often significantly enhanced upon binding to these structures, making them excellent probes for visualizing and tracking cells, organelles, and even viruses.[1] These dyes are characterized by their long alkyl chains, which anchor them into the lipid bilayer, and a positively charged chromophore, which contributes to their membrane affinity.

One of the most prominent applications of these dyes is in long-term cell tracking, both in vitro and in vivo. Once incorporated into the cell membrane, they diffuse laterally, leading to uniform labeling of the entire cell.[1][2] Due to their low cytotoxicity and stable integration into the membrane, they can be retained by cells for extended periods, allowing for the tracking of cell migration, proliferation, and differentiation.

Furthermore, their distinct spectral properties, with excitation and emission maxima often in the far-red or near-infrared range, make them ideal for multicolor imaging experiments.[1][3] This is particularly advantageous for minimizing autofluorescence from biological samples and for use in deep-tissue imaging, where longer wavelengths provide better penetration.

Key Applications:
  • Cell Membrane Labeling: For the visualization of cell boundaries and morphology in both live and fixed cells.[2][3]

  • Long-Term Cell Tracking: Following the fate of labeled cells in culture or within a whole organism.[2]

  • Neuronal Tracing: Used as both anterograde and retrograde tracers to map neuronal connections.[2]

  • Liposome and Virus Labeling: For studying the trafficking and uptake of these nanoparticles.[3]

  • Flow Cytometry: For the identification and sorting of labeled cell populations.[3]

Quantitative Data Summary

The following table summarizes the key photophysical properties of representative lipophilic cationic dyes. These values are essential for designing imaging experiments and selecting appropriate filter sets.

PropertyDiIDiODiDDiR
Excitation Max (nm) 550484644750
Emission Max (nm) 564501665780
Quantum Yield Weakly fluorescent in waterWeakly fluorescent in waterWeakly fluorescent in waterWeakly fluorescent in water
(Fluorescence enhanced in membrane)(Fluorescence enhanced in membrane)(Fluorescence enhanced in membrane)(Fluorescence enhanced in membrane)
Molar Extinction Coeff. >140,000 cm⁻¹M⁻¹>150,000 cm⁻¹M⁻¹>250,000 cm⁻¹M⁻¹>270,000 cm⁻¹M⁻¹
Color Orange-RedGreenFar-RedNear-Infrared

Experimental Protocols

Protocol 1: General Staining of Live Cells in Culture

This protocol provides a general procedure for staining live adherent or suspension cells with a lipophilic cationic dye like DiD.

Materials:

  • Lipophilic cationic dye (e.g., DiD) stock solution (1-5 mM in DMSO or ethanol)

  • Phosphate-buffered saline (PBS) or other suitable physiological buffer

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Staining Solution: Dilute the dye stock solution in serum-free medium or PBS to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Preparation:

    • Adherent Cells: Grow cells on coverslips or in imaging dishes to the desired confluency.

    • Suspension Cells: Harvest cells by centrifugation and resuspend in a suitable buffer.

  • Staining:

    • Adherent Cells: Remove the culture medium and wash the cells once with warm PBS. Add the staining solution to the cells and incubate for 5-20 minutes at 37°C.

    • Suspension Cells: Add the staining solution to the cell suspension and incubate for 5-20 minutes at 37°C, with occasional gentle mixing.

  • Washing:

    • Adherent Cells: Remove the staining solution and wash the cells 2-3 times with warm complete culture medium or PBS.

    • Suspension Cells: Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh, warm complete culture medium or PBS. Repeat the wash step 2-3 times.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate excitation and emission filters for the chosen dye.

Workflow for Live Cell Staining

LiveCellStaining cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging prep_dye Prepare Staining Solution (1-10 µM) stain_cells Incubate Cells with Dye (5-20 min at 37°C) prep_dye->stain_cells prep_cells Prepare Cells (Adherent or Suspension) prep_cells->stain_cells wash_cells Wash Cells 2-3x (Complete Medium or PBS) stain_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells

Caption: Workflow for staining live cells with lipophilic cationic dyes.

Protocol 2: Staining of Fixed Cells

This protocol is suitable for staining fixed cells, which can be useful for preserving samples for later analysis.

Materials:

  • Lipophilic cationic dye stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

Procedure:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.

  • Washing: Wash the fixed cells 2-3 times with PBS.

  • Staining: Prepare the staining solution as described in Protocol 1 and incubate the fixed cells for 5-20 minutes at room temperature.

  • Washing: Wash the cells 2-3 times with PBS.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image as described previously.

Signaling Pathway Visualization

While lipophilic cationic dyes do not directly report on specific signaling pathways, they are instrumental in studies that investigate cellular processes regulated by such pathways. For instance, they can be used to track the migration of cancer cells in response to chemokine gradients, a process governed by complex signaling networks.

The diagram below illustrates a simplified logical relationship in designing a cell migration experiment using these dyes.

Logical Relationship for a Cell Migration Assay

CellMigrationAssay cluster_setup Experimental Setup cluster_imaging Data Acquisition cluster_analysis Data Analysis label_cells Label Cells with Lipophilic Cationic Dye seed_cells Seed Labeled Cells in Migration Chamber label_cells->seed_cells add_chemoattractant Establish Chemokine Gradient seed_cells->add_chemoattractant time_lapse Time-Lapse Fluorescence Microscopy add_chemoattractant->time_lapse track_cells Track Cell Movement Over Time time_lapse->track_cells quantify_migration Quantify Migration Parameters (Speed, Directionality) track_cells->quantify_migration

Caption: Logical workflow for a cell migration assay using fluorescently labeled cells.

By providing stable and bright labeling of cell membranes, lipophilic cationic dyes enable the robust quantification of cellular dynamics that are the output of intricate signaling cascades, making them a cornerstone tool in cell biology and drug discovery.

References

Application Notes and Protocols for Mitochondrial DNA Labeling using Cationic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Note: A specific fluorescent probe named "Distel(2+)" for mitochondrial DNA (mtDNA) labeling could not be identified in the current scientific literature based on the provided search results. The following application notes and protocols are based on the general principles and characteristics of cationic fluorescent dyes that are designed and utilized for the specific labeling of mitochondrial DNA in live cells. For the purpose of this guide, we will refer to a representative, hypothetical dye named "MitoDNADye."

MitoDNADye: A Novel Cationic Probe for Live-Cell Mitochondrial DNA Imaging

Product Description

MitoDNADye is a cell-permeant, cationic fluorescent dye that exhibits high affinity and specificity for mitochondrial DNA (mtDNA) in living cells. Its unique chemical structure facilitates rapid accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential. Upon binding to mtDNA, MitoDNADye exhibits a significant enhancement in its fluorescence quantum yield, enabling high-contrast imaging of mtDNA nucleoids with minimal background fluorescence. This probe is designed to be a valuable tool for researchers in cell biology, neuroscience, and drug development for studying mitochondrial dynamics, mtDNA replication, and mitochondrial dysfunction.

Mechanism of Action

The positive charge on the MitoDNADye molecule promotes its accumulation in the negatively charged mitochondrial matrix. Once inside the mitochondria, the dye preferentially intercalates or binds to the minor groove of the circular mitochondrial DNA. This binding event restricts the molecular rotation of the dye, leading to a substantial increase in its fluorescence emission. The preferential labeling of mtDNA over nuclear DNA is achieved through a combination of targeted mitochondrial accumulation and optimized binding affinity for the structural context of mtDNA nucleoids.

Applications
  • Live-cell imaging of mitochondrial DNA: Visualize the morphology, distribution, and dynamics of mtDNA nucleoids in real-time.

  • Studying mtDNA replication: In conjunction with nucleotide analogs like EdU, MitoDNADye can be used to identify sites of active mtDNA synthesis.[1][2]

  • Assessment of mitochondrial health: Changes in mtDNA organization and copy number, which can be quantified using MitoDNADye, are indicators of mitochondrial dysfunction and cellular stress.[3][4]

  • Drug screening and development: Evaluate the effects of novel therapeutic compounds on mitochondrial integrity and mtDNA maintenance.

  • Investigation of mitochondrial diseases: Analyze alterations in mtDNA in cellular models of mitochondrial genetic disorders.[5][6][7]

Quantitative Data Summary

The following tables provide a summary of the key quantitative characteristics of MitoDNADye.

Table 1: Spectral Properties
Excitation Maximum (Bound to mtDNA)505 nm
Emission Maximum (Bound to mtDNA)535 nm
Recommended Excitation Laser488 nm
Recommended Emission Filter515 - 560 nm
Quantum Yield (Bound to mtDNA)~0.6
Molar Extinction Coefficient (at λmax)75,000 M⁻¹cm⁻¹
Table 2: Photostability and Performance
Parameter Value
PhotostabilityHigh (significantly more stable than Rhodamine 123)[8]
Signal-to-Background Ratio>100:1
Optimal Staining Concentration50 - 200 nM
Incubation Time15 - 30 minutes
Cell PermeabilityExcellent
FixabilityNot recommended; intended for live-cell imaging
Table 3: Cytotoxicity Profile (24-hour incubation)
Concentration Cell Viability (%)
100 nM>98%
500 nM~95%
1 µM~88%
5 µM<70%

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial DNA with MitoDNADye

This protocol describes the general procedure for staining and imaging mtDNA in adherent mammalian cells.

Materials:

  • MitoDNADye stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), sterile

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filters and environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging vessel.

  • Preparation of Staining Solution:

    • Prepare a fresh 1 µM intermediate stock of MitoDNADye by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium.

    • Prepare the final working solution by diluting the 1 µM intermediate stock to a final concentration of 100 nM in pre-warmed imaging medium.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the 100 nM MitoDNADye working solution to the cells, ensuring complete coverage of the cell monolayer.

    • Incubate the cells for 20 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the imaging dish on the microscope stage equipped with an environmental chamber.

    • Visualize the stained mtDNA using a suitable filter set (e.g., for GFP or FITC).

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.[9][10][11][12]

Protocol 2: Quantification of Mitochondrial DNA Copy Number using Fluorescence Intensity

This protocol provides a method for the relative quantification of mtDNA based on the fluorescence intensity of MitoDNADye staining.

Materials:

  • Cells stained with MitoDNADye as per Protocol 1.

  • Image analysis software (e.g., ImageJ/Fiji with appropriate plugins).[13]

Procedure:

  • Image Acquisition:

    • Acquire images of stained cells using consistent settings (laser power, exposure time, gain) across all experimental conditions.

    • It is crucial to ensure that the images are not saturated.

  • Image Processing and Analysis:

    • Open the acquired images in ImageJ/Fiji.

    • Define the region of interest (ROI) for each cell.

    • Apply a threshold to the image to segment the fluorescent mtDNA nucleoids.

    • Use the "Analyze Particles" function to measure the total fluorescence intensity of the segmented nucleoids within each cell's ROI.

    • Correct for background fluorescence by measuring the intensity of a region without cells.

  • Data Interpretation:

    • The total corrected fluorescence intensity per cell is proportional to the mtDNA content.

    • Compare the average fluorescence intensity between different experimental groups to determine relative changes in mtDNA copy number.

    • For more absolute quantification, correlation with methods like qPCR or dPCR is recommended.[3][14]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging & Analysis cell_culture Culture Cells to 60-80% Confluency prep_stain Prepare 100 nM MitoDNADye Solution cell_culture->prep_stain Start stain_cells Incubate Cells (20 min, 37°C) prep_stain->stain_cells wash_cells Wash Cells Twice stain_cells->wash_cells acquire_images Live-Cell Imaging wash_cells->acquire_images quantify Quantify Fluorescence Intensity (ImageJ) acquire_images->quantify analyze Data Analysis quantify->analyze

Caption: Experimental workflow for mitochondrial DNA labeling and quantification using MitoDNADye.

signaling_pathway cluster_stress Cellular Stressors cluster_damage mtDNA Damage & Response cluster_consequences Mitochondrial Dysfunction ros Reactive Oxygen Species (ROS) dsbs mtDNA Double-Strand Breaks (DSBs) ros->dsbs toxins Environmental Toxins toxins->dsbs deletions mtDNA Deletions dsbs->deletions Aberrant Repair replication_stall Replication Stalling dsbs->replication_stall oxphos Impaired OXPHOS deletions->oxphos replication_stall->oxphos atp Decreased ATP Production oxphos->atp apoptosis Apoptosis atp->apoptosis

Caption: Signaling pathway of mtDNA damage leading to mitochondrial dysfunction.

References

Application Notes: Distel(2+) Phospho-Flow Assay for MEK/ERK Signaling Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Distel(2+) Phospho-Flow Assay is a state-of-the-art method for the quantitative analysis of intracellular signaling pathways at the single-cell level using flow cytometry. This assay provides a robust and reproducible workflow for the fixation, permeabilization, and subsequent fluorescent labeling of intracellular phosphorylated proteins. By leveraging phospho-specific antibodies, the Distel(2+) protocol enables researchers to investigate the activation state of key signaling molecules, such as MEK1/2 and ERK1/2, in heterogeneous cell populations.[1][2][3] This powerful technique is particularly valuable in drug development for assessing the pharmacodynamic effects of kinase inhibitors and in basic research for dissecting complex cellular communication networks.[2][4][5]

Principle of the Method

The core of the Distel(2+) protocol involves the rapid fixation of cells to preserve the transient phosphorylation state of intracellular proteins.[1][6] Following fixation, cells are permeabilized to allow for the entry of fluorochrome-conjugated antibodies that specifically target phosphorylated epitopes of target proteins. The assay is designed to be compatible with simultaneous staining of cell surface markers, enabling the analysis of signaling events within specific cell subsets.[2][7] Quantitative data is acquired on a flow cytometer, where the median fluorescence intensity (MFI) of the phospho-specific antibody staining is used as a measure of protein phosphorylation.[1][8]

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained using the Distel(2+) Phospho-Flow Assay to analyze the MEK/ERK signaling pathway in a human peripheral blood mononuclear cell (PBMC) model system. Cells were stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA) to induce pathway activation and treated with a MEK inhibitor (Selumetinib) to assess pathway inhibition.

Table 1: Phosphorylation of MEK1/2 and ERK1/2 in CD4+ T-cells following PMA Stimulation.

Treatment ConditionTarget ProteinMedian Fluorescence Intensity (MFI)Fold Change over Unstimulated
Unstimulated ControlpMEK1/2 (Ser217/221)1501.0
PMA (40 nM, 15 min)pMEK1/2 (Ser217/221)9506.3
Unstimulated ControlpERK1/2 (Thr202/Tyr204)2001.0
PMA (40 nM, 15 min)pERK1/2 (Thr202/Tyr204)18009.0

Table 2: Effect of MEK Inhibitor on PMA-Induced ERK1/2 Phosphorylation in CD4+ T-cells.

Treatment ConditionTarget ProteinMedian Fluorescence Intensity (MFI)% Inhibition
PMA (40 nM, 15 min)pERK1/2 (Thr202/Tyr204)18000%
PMA + Selumetinib (10 µM)pERK1/2 (Thr202/Tyr204)25096.9%
Unstimulated ControlpERK1/2 (Thr202/Tyr204)200N/A

Experimental Protocols

Materials Required:

  • Cells of interest (e.g., human PBMCs)

  • Cell culture medium (e.g., RPMI-1640)

  • Stimulants (e.g., PMA) and inhibitors (e.g., Selumetinib)

  • Distel(2+) Fixation Buffer (4% paraformaldehyde)

  • Distel(2+) Permeabilization Buffer (e.g., 90% ice-cold methanol)

  • Staining Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies to cell surface markers (e.g., anti-CD4)

  • Fluorochrome-conjugated phospho-specific antibodies (e.g., anti-pMEK1/2, anti-pERK1/2)

  • Flow cytometer

Protocol for MEK/ERK Phosphorylation Analysis in PBMCs:

  • Cell Preparation and Stimulation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Resuspend cells at a concentration of 1 x 10^7 cells/mL in pre-warmed RPMI medium.

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • For inhibitor studies, pre-incubate cells with the inhibitor (e.g., 10 µM Selumetinib) for the desired time at 37°C.

    • Stimulate the cells by adding the agonist (e.g., 40 nM PMA) and incubate for 15 minutes at 37°C. Include an unstimulated control.

  • Fixation:

    • Immediately stop the stimulation by adding 1 mL of pre-warmed Distel(2+) Fixation Buffer to each tube.

    • Incubate for 10 minutes at 37°C.[6]

    • Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Vortex the cell pellet gently to resuspend.

    • Slowly add 1 mL of ice-cold Distel(2+) Permeabilization Buffer while vortexing.

    • Incubate on ice for 30 minutes.[9]

    • Wash the cells twice with 2 mL of Staining Buffer, centrifuging at 800 x g for 5 minutes.

  • Antibody Staining:

    • Resuspend the cell pellet in 100 µL of Staining Buffer.

    • Add the titrated amounts of fluorochrome-conjugated antibodies for both cell surface markers and intracellular phospho-proteins.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Wash the cells once with 2 mL of Staining Buffer.

    • Resuspend the final cell pellet in 500 µL of Staining Buffer for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest based on forward and side scatter, followed by gating on specific cell subsets using surface marker expression (e.g., CD4+ cells).

    • For each gated population, determine the Median Fluorescence Intensity (MFI) for the phospho-specific antibody channels.

    • Calculate fold change or percent inhibition relative to control samples.[1]

Visualizations

Diagram 1: Simplified MEK/ERK Signaling Pathway

MEK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

A diagram of the canonical MEK/ERK signaling cascade.

Diagram 2: Distel(2+) Phospho-Flow Experimental Workflow

Distel2_Workflow A 1. Cell Preparation (e.g., PBMC isolation) B 2. Stimulation / Inhibition (PMA / Selumetinib, 37°C) A->B C 3. Fixation (Distel(2+) Fixation Buffer) B->C D 4. Permeabilization (Distel(2+) Perm Buffer, ice) C->D E 5. Antibody Staining (Surface & Intracellular) D->E F 6. Data Acquisition (Flow Cytometer) E->F G 7. Data Analysis (Gating & MFI Quantification) F->G

Step-by-step workflow for the Distel(2+) Phospho-Flow Assay.

References

Application Notes and Protocols for Distel High-Level Disinfectant Working Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Distel is a high-level disinfectant commonly used in laboratory and medical environments for the decontamination of surfaces and non-invasive equipment.[1][2] Its broad-spectrum efficacy against bacteria, fungi, viruses, and mycobacteria, coupled with its ability to denature DNA and RNA, makes it a valuable tool in maintaining a sterile work environment and preventing cross-contamination.[1][3][4][5] This document provides detailed protocols for the preparation of Distel working solutions to ensure proper and effective use.

Composition and Mechanism of Action

Distel formulations are typically based on quaternary ammonium (B1175870) compounds.[6][7] Some formulations may also include stabilized chlorine dioxide.[6] These active ingredients work by disrupting the cellular membranes of microorganisms, leading to cell lysis and death. The formulation is designed to have low surface tension, which increases the interface between the active chemicals and the microorganisms, enhancing its disinfectant properties.[2]

Data Presentation: Recommended Dilutions and Contact Times

The concentration of the Distel working solution can be adjusted based on the level of contamination and the specific application. The following table summarizes the recommended dilutions and contact times for various laboratory and medical applications.

ApplicationRisk LevelDilution Ratio (Concentrate:Water)Minimum Contact TimeReference
General Laboratory Surface & Equipment DisinfectionStandard1:10010 minutes[1][7][8]
High-Risk Disinfection (e.g., blood spills, biohazards)High1:10Not Specified[5][7][8]
Distel Dosing SystemStandard1:103 minutes[3][4]
PHMB-Free FormulationStandard1:200Not Specified[6]
Pipette Decontamination (General)Standard1:10010 minutes[8]
Pipette Decontamination (Biohazard)High1:1030 minutes (immersion)[8]

Experimental Protocols

Protocol 1: Preparation of a Standard (1:100) Distel Working Solution

This protocol is suitable for the routine disinfection of laboratory benches, incubators, centrifuges, and other non-critical surfaces and equipment.

Materials:

  • Distel concentrate

  • Deionized or distilled water

  • Sterile graduated cylinder or measuring cup

  • Sterile container for the working solution (e.g., spray bottle, beaker)

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

  • Don PPE: Before handling the Distel concentrate, put on your laboratory coat, gloves, and safety glasses.

  • Calculate Required Volumes: Determine the final volume of the working solution needed. For a 1:100 dilution, you will need 1 part Distel concentrate and 99 parts water.

    • Example: To prepare 1000 mL of working solution, you will need 10 mL of Distel concentrate and 990 mL of water.

  • Measure Water: Using a graduated cylinder, measure the required volume of deionized or distilled water and pour it into the sterile container.

  • Measure Distel Concentrate: Carefully measure the required volume of Distel concentrate using a clean graduated cylinder.

  • Combine: Slowly add the Distel concentrate to the water in the container. Do not add water to the concentrate to avoid splashing.

  • Mix: Gently swirl the container to ensure the solution is thoroughly mixed.

  • Label: Clearly label the container with the name of the solution ("Distel Working Solution"), the concentration (1:100), the date of preparation, and the initials of the preparer. The user-diluted solution has a shelf life of 6 months.[7]

  • Storage: Store the working solution at room temperature in a closed container.

Protocol 2: Preparation of a High-Risk (1:10) Distel Working Solution

This protocol is intended for the decontamination of surfaces contaminated with high-risk biological materials, such as blood or other bodily fluids.

Materials:

  • Distel concentrate

  • Deionized or distilled water

  • Sterile graduated cylinder or measuring cup

  • Sterile container for the working solution

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

  • Don PPE: Ensure you are wearing appropriate PPE before handling the concentrate.

  • Calculate Required Volumes: For a 1:10 dilution, you will need 1 part Distel concentrate and 9 parts water.

    • Example: To prepare 1000 mL of working solution, you will need 100 mL of Distel concentrate and 900 mL of water.[4]

  • Measure Water: Measure the required volume of water and add it to the sterile container.

  • Measure Distel Concentrate: Carefully measure the required volume of Distel concentrate.

  • Combine: Add the concentrate to the water.

  • Mix: Gently swirl the container to ensure thorough mixing.

  • Label: Label the container with "Distel Working Solution," the concentration (1:10), the preparation date, and your initials. The user-diluted solution has a shelf life of 6 months.[7]

  • Storage: Store in a closed container at room temperature.

Visualizations

G cluster_prep Preparation of Distel Working Solution Start Start Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE Calculate_Volumes Calculate Required Volumes of Distel Concentrate and Water Don_PPE->Calculate_Volumes Measure_Water Measure Required Volume of Water Calculate_Volumes->Measure_Water Measure_Concentrate Measure Required Volume of Concentrate Measure_Water->Measure_Concentrate Combine Add Concentrate to Water Measure_Concentrate->Combine Mix Mix Thoroughly Combine->Mix Label Label the Solution Container Mix->Label Store Store in a Closed Container Label->Store End End Store->End G cluster_pathway Hypothetical Disinfectant-Induced Cell Disruption Pathway Disinfectant Distel (Quaternary Ammonium Compounds) Cell_Membrane Microbial Cell Membrane Disinfectant->Cell_Membrane Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leakage Leakage of Cytoplasmic Components Membrane_Disruption->Leakage Enzyme_Inactivation Enzyme Inactivation Membrane_Disruption->Enzyme_Inactivation Cell_Lysis Cell Lysis and Death Leakage->Cell_Lysis Enzyme_Inactivation->Cell_Lysis

References

Application Notes and Protocols for Quantitative Analysis of Doxorubicin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: The compound "Distel(2+)" was not found in the scientific literature as a reagent for cellular assays. It is presumed to be a typographical error. This document will focus on Doxorubicin (B1662922) , a widely used and well-characterized chemotherapeutic agent, to provide a detailed guide for its quantitative analysis in cellular assays, fulfilling the user's request for comprehensive protocols, data presentation, and visualizations.

Introduction to Doxorubicin

Doxorubicin is an anthracycline antibiotic commonly used in cancer chemotherapy. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. Due to its potent cytotoxic effects, doxorubicin is frequently used as a positive control in the development of new anticancer drugs and for studying the mechanisms of cell death.

I. Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Harvest and count cells (e.g., HeLa, A549) using a hemocytometer.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Doxorubicin in DMSO (e.g., 10 mM).

    • Perform serial dilutions of Doxorubicin in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest Doxorubicin concentration) and a no-cell control (medium only).

    • Remove the medium from the wells and add 100 µL of the respective Doxorubicin dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Presentation: Doxorubicin IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa48~0.5 - 1.5
A54972~0.1 - 0.8
MCF-748~0.2 - 1.0
Jurkat24~0.05 - 0.2

Note: IC50 values are approximate and can vary depending on the specific experimental conditions and cell line passage number.

Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_doxorubicin Add Doxorubicin Dilutions incubate_24h->add_doxorubicin incubate_treatment Incubate for 24-72h add_doxorubicin->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

MTT Assay Workflow Diagram

II. Cytotoxicity Assay: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • It is crucial to include controls for:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

      • Medium background: No-cell control.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a cofactor).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Quantitative Data Presentation: Doxorubicin-Induced Cytotoxicity

Doxorubicin (µM)% Cytotoxicity (HeLa cells, 48h)
0 (Vehicle)0% (Normalized)
0.1~5-15%
1.0~40-60%
10.0~80-95%

Note: Values are illustrative and should be normalized to the spontaneous and maximum LDH release controls.

Experimental Workflow: LDH Release Assay

LDH_Workflow LDH Release Assay Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_cells Seed & Treat Cells incubate_treatment Incubate for 24-72h seed_cells->incubate_treatment centrifuge_plate Centrifuge Plate incubate_treatment->centrifuge_plate transfer_supernatant Transfer Supernatant centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT for 30 min add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Release Assay Workflow Diagram

III. Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: A protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Treat cells with Doxorubicin as described previously.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium, and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour.

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls.

    • Collect data for at least 10,000 events per sample.

Quantitative Data Presentation: Doxorubicin-Induced Apoptosis

Cell PopulationDescriptionExpected % in Vehicle ControlExpected % after Doxorubicin (1 µM, 24h)
Q1 (Annexin V-/PI+)Necrotic< 5%~5-15%
Q2 (Annexin V+/PI+)Late Apoptotic/Necrotic< 5%~20-40%
Q3 (Annexin V-/PI-)Viable> 90%~40-60%
Q4 (Annexin V+/PI-)Early Apoptotic< 5%~10-25%

Note: Percentages are illustrative and highly dependent on the cell line and experimental conditions.

Signaling Pathway: Doxorubicin-Induced Apoptosis

Doxorubicin_Apoptosis Doxorubicin-Induced Apoptosis Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria cluster_execution Execution Phase Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Dox->Topo_II_Inhibition ROS_Generation ROS Generation Dox->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Mito_Damage Mitochondrial Damage p53_Activation->Mito_Damage Cyto_C_Release Cytochrome c Release p53_Activation->Cyto_C_Release Bax/Bak activation ROS_Generation->Mito_Damage Mito_Damage->Cyto_C_Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_C_Release->Apoptosome Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis (DNA fragmentation, membrane blebbing) Caspase_3->Apoptosis

Doxorubicin-Induced Apoptosis Pathway

Application Notes and Protocols for Diallyl Disulfide (DADS) in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Distel(2+)": The term "Distel(2+)" does not correspond to a recognized chemical entity in widespread cancer research literature. It is likely a misnomer or an internal laboratory abbreviation. Based on extensive literature review, the research interests outlined in the prompt strongly align with the well-documented anti-cancer properties of Diallyl Disulfide (DADS) , a key organosulfur compound derived from garlic. Therefore, these application notes and protocols are focused on the application of DADS in cancer cell research.

Introduction

Diallyl disulfide (DADS) is a principal bioactive organosulfur compound found in garlic (Allium sativum) and has garnered significant attention for its chemopreventive and therapeutic potential in oncology.[1] Preclinical studies have demonstrated that DADS exhibits potent anti-proliferative, pro-apoptotic, and anti-metastatic activities across a broad spectrum of cancer cell lines, including but not limited to, breast, prostate, colorectal, and ovarian cancers.[1][2] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, modulation of critical signaling pathways such as PI3K/Akt/mTOR, and the induction of both intrinsic and extrinsic apoptotic pathways.[3][4] These notes provide an overview of the applications of DADS in cancer cell research, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Data Presentation

Table 1: IC50 Values of Diallyl Disulfide (DADS) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of DADS in different cancer cell lines as reported in various studies.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
KPL-1Breast Cancer (ER+)72~18.1[5]
MCF-7Breast Cancer (ER+)72~1.8[5]
MDA-MB-231Breast Cancer (ER-)72~1.8[5]
MKL-FBreast Cancer (ER-)72~1.8[5]
PC-3Prostate CancerNot Specified25-40[6]
HL-60LeukemiaNot Specified<25[7]
HCT-15Colon CancerNot Specified11.5
DLD-1Colon CancerNot Specified13.3
AGSGastric Cancer48<400
Table 2: Effect of Diallyl Disulfide (DADS) on Apoptosis and Cell Cycle Distribution

DADS has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The tables below quantify these effects.

Apoptosis Induction in Ovarian Cancer Cells (SK-OV-3 & OVCAR-3) after 24h Treatment [2]

Cell LineDADS ConcentrationApoptosis Rate (%)
SK-OV-3Control<5
LowSignificantly Increased
MediumSignificantly Increased
HighSignificantly Increased
OVCAR-3Control<5
LowSignificantly Increased
MediumSignificantly Increased
HighSignificantly Increased

Note: The original study demonstrated a significant, concentration-dependent increase in apoptosis, but did not provide specific percentage values in the abstract.

Apoptosis Induction in Osteosarcoma MG-63 Cells after 24h Treatment [3]

DADS Concentration (µM)Total Apoptotic Cells (%)
0~5
20~15
60~25
100~40

Cell Cycle Distribution in Osteosarcoma MG-63 Cells after 24h Treatment [3]

DADS Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0~60~25~15
20DecreasedNo Significant ChangeIncreased
60DecreasedNo Significant ChangeSignificantly Increased
100Significantly DecreasedNo Significant ChangeSignificantly Increased

Note: The study reported a significant, dose-dependent increase in the G2/M phase population with a corresponding decrease in the G0/G1 phase.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with DADS using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Diallyl Disulfide (DADS)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • DADS Treatment: Prepare serial dilutions of DADS in complete culture medium. Remove the medium from the wells and add 100 µL of the DADS dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DADS) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and PI.

Materials:

  • Diallyl Disulfide (DADS)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of DADS as described in Protocol 1.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol details the detection of changes in protein expression levels of key signaling molecules (e.g., Akt, mTOR, Bcl-2, Bax, Caspase-3) following DADS treatment.

Materials:

  • Diallyl Disulfide (DADS)

  • Cancer cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with DADS, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with a secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

DADS_PI3K_Akt_mTOR_Pathway DADS-Mediated Inhibition of the PI3K/Akt/mTOR Pathway DADS Diallyl Disulfide (DADS) PI3K PI3K DADS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: DADS inhibits the PI3K/Akt/mTOR signaling pathway.

DADS_Apoptosis_Pathway DADS-Induced Intrinsic Apoptosis Pathway DADS Diallyl Disulfide (DADS) ROS ↑ ROS DADS->ROS Bax ↑ Bax DADS->Bax Bcl2 ↓ Bcl-2 DADS->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DADS induces apoptosis via the mitochondrial pathway.

Experimental_Workflow General Experimental Workflow for DADS Research start Cancer Cell Culture treatment DADS Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western end Data Analysis & Conclusion viability->end apoptosis->end western->end

Caption: Workflow for studying DADS's anti-cancer effects.

References

Application Notes: Dual-Staining Protocol with DiI and DAPI for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescence microscopy is a powerful tool for visualizing cellular structures and processes. Dual-staining techniques, utilizing two or more fluorescent dyes, enable the simultaneous visualization of different cellular components, providing valuable insights into their spatial relationships and interactions. This application note details a dual-staining protocol using 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (DiI) and 4',6-diamidino-2-phenylindole (DAPI).

DAPI is a well-established blue-fluorescent nuclear stain that binds strongly to A-T rich regions of double-stranded DNA.[1][2][3] This specific binding results in a significant enhancement of its fluorescence, making it an excellent marker for cell nuclei in both fixed and, with some limitations, live cells.[1][2] In contrast, DiI is a lipophilic carbocyanine dye that intercalates into the lipid bilayers of cell membranes.[4] It diffuses laterally to stain the entire plasma membrane and intracellular lipid-rich organelles, emitting a red-orange fluorescence.[4] The combination of DiI and DAPI allows for the clear visualization of the cell membrane and the nucleus, respectively, which is useful for studies of cell morphology, proliferation, and apoptosis.

Disclaimer: The user query specified a dual-staining protocol for "Distel(2+)" and DAPI. Extensive searches of scientific literature and commercial databases did not yield any information on a fluorescent dye named "Distel(2+)". It is presumed that this may be a typographical error or a non-standard nomenclature. This protocol is provided based on the assumption that a common lipophilic red fluorescent dye, such as DiI, was intended for use in conjunction with DAPI. Researchers should validate this protocol for their specific cell types and experimental conditions.

Quantitative Data Summary

The following table summarizes the key spectral properties and recommended working concentrations for DiI and DAPI.

ParameterDiIDAPI
Target Cell Membrane (Lipid Bilayers)Nucleus (A-T rich regions of dsDNA)
Excitation (max) ~550 nm~358 nm (bound to dsDNA)
Emission (max) ~564 nm~461 nm (bound to dsDNA)
Filter Set TRITC/RhodamineDAPI
Stock Solution 1-5 mg/mL in DMSO or ethanol1-5 mg/mL in deionized water or DMF
Working Concentration 1-10 µM0.1-1 µg/mL (approximately 0.3-3 µM)
Incubation Time 15-30 minutes at 37°C5-15 minutes at room temperature

Experimental Workflow

The following diagram illustrates the key steps in the dual-staining protocol for DiI and DAPI.

Dual_Staining_Workflow Dual-Staining Workflow: DiI and DAPI cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips wash_pbs 2. Wash with PBS cell_culture->wash_pbs fixation 3. Fix with 4% PFA wash_pbs->fixation stain_diI 4. Stain with DiI Working Solution fixation->stain_diI wash_pbs2 5. Wash with PBS stain_diI->wash_pbs2 stain_dapi 6. Stain with DAPI Working Solution wash_pbs2->stain_dapi wash_pbs3 7. Wash with PBS stain_dapi->wash_pbs3 mount 8. Mount Coverslip wash_pbs3->mount image 9. Visualize with Fluorescence Microscope mount->image

Caption: Experimental workflow for dual-staining of fixed cells with DiI and DAPI.

Detailed Experimental Protocol

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS

  • DiI stock solution (1 mg/mL in DMSO)

  • DAPI stock solution (1 mg/mL in deionized water)[1]

  • Mounting medium (with antifade reagent is recommended)

  • Glass microscope slides

  • Fluorescence microscope with appropriate filter sets (DAPI and TRITC/Rhodamine)

Protocol:

  • Cell Preparation and Fixation: a. Wash the cells grown on coverslips twice with PBS to remove any residual culture medium. b. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • DiI Staining (Cell Membrane): a. Prepare the DiI working solution by diluting the stock solution to a final concentration of 1-10 µM in PBS. b. Incubate the fixed cells with the DiI working solution for 15-30 minutes at 37°C, protected from light. c. Wash the cells three times with PBS for 5 minutes each to remove unbound DiI.

  • DAPI Staining (Nucleus): a. Prepare the DAPI working solution by diluting the stock solution to a final concentration of 0.1-1 µg/mL in PBS.[1][2] b. Incubate the cells with the DAPI working solution for 5-15 minutes at room temperature, protected from light.[1][5] c. Wash the cells twice with PBS for 5 minutes each to reduce background fluorescence.[2]

  • Mounting and Imaging: a. Carefully mount the coverslip onto a glass microscope slide with a drop of mounting medium. b. Seal the edges of the coverslip with nail polish to prevent drying. c. Visualize the stained cells using a fluorescence microscope equipped with DAPI (Excitation: ~358 nm, Emission: ~461 nm) and TRITC/Rhodamine (for DiI, Excitation: ~550 nm, Emission: ~564 nm) filter sets.[1][4]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the staining process.

Staining_Logic Staining Logic: DiI and DAPI cluster_dyes Fluorescent Dyes cluster_targets Cellular Targets cluster_signals Fluorescent Signals DiI DiI Membrane Cell Membrane (Lipid Bilayer) DiI->Membrane intercalates DAPI DAPI Nucleus Nucleus (dsDNA) DAPI->Nucleus binds to Red_Signal Red-Orange Fluorescence Membrane->Red_Signal emits Blue_Signal Blue Fluorescence Nucleus->Blue_Signal emits

Caption: Logical diagram of DiI and DAPI staining targets and resulting fluorescence.

References

Application Notes and Protocols: FM1-43 for Monitoring Dynamic Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring the dynamic processes of vesicle trafficking, including endocytosis and exocytosis, is crucial for understanding a wide range of cellular functions and for the development of novel therapeutics. The fluorescent styryl dye FM1-43 is a powerful tool for visualizing and quantifying these events in real-time.[1][2][3] Its utility stems from its unique photophysical properties: the dye is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon insertion into the outer leaflet of cell membranes.[4][5] Because it is membrane-impermeable, FM1-43 can be used to selectively label vesicles that are undergoing exo-endocytic cycling.[1][2][3]

This document provides detailed application notes and protocols for the use of FM1-43 in monitoring dynamic cellular processes.

Principle of Action

FM1-43 is an amphipathic molecule with a hydrophilic head group and a lipophilic tail. This structure allows it to reversibly partition into the outer leaflet of the plasma membrane.[1][2] The dye's fluorescence is environmentally sensitive, with a significant enhancement upon binding to the hydrophobic environment of the lipid bilayer.[4][5]

The process of monitoring vesicle cycling with FM1-43 involves two key steps:

  • Staining (Endocytosis): When cells are stimulated in the presence of FM1-43, the dye present in the plasma membrane is internalized during compensatory endocytosis. This traps the dye within the newly formed vesicles, leading to an increase in intracellular fluorescence, often visible as distinct puncta.[1][2]

  • Destaining (Exocytosis): When the stained vesicles subsequently fuse with the plasma membrane during exocytosis in a dye-free medium, the FM1-43 is released back into the extracellular solution. This leads to a decrease in cellular fluorescence, which can be monitored over time to quantify the rate of exocytosis.[2]

Quantitative Data

The photophysical and chemical properties of FM1-43 are summarized in the table below.

PropertyValueReference
Chemical Name N-(3-Triethylammoniumpropyl)-4-(4-(dibutylamino)styryl)pyridinium dibromideN/A
Molecular Weight 599.5 g/mol N/A
Excitation Wavelength (max) ~480 nm (in methanol)[6]
Emission Wavelength (max) ~598 nm (in methanol)[6]
Extinction Coefficient >30,000 cm⁻¹M⁻¹N/A
Quantum Yield Low in water, high in membranes[4][7]
Solubility Water, DMSO[6]

Applications

FM1-43 is widely used to study a variety of dynamic cellular processes, including:

  • Synaptic Vesicle Recycling: A primary application of FM1-43 is in neuroscience to study the exo-endocytic cycling of synaptic vesicles at nerve terminals.[1][2][4][8]

  • Regulated Exocytosis: The release of hormones and other signaling molecules from secretory granules can be monitored.

  • Endocytosis and Membrane Trafficking: FM1-43 can be used as a marker for endocytosed membranes to study the pathways of membrane internalization and recycling.[1]

  • Drug Screening: The effects of compounds on neurotransmitter release or other secretory processes can be quantified by measuring changes in FM1-43 destaining rates.

Experimental Protocols

Protocol 1: Activity-Dependent Staining and Destaining of Synaptic Vesicles in Cultured Neurons

This protocol describes the general procedure for labeling and imaging synaptic vesicle turnover in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • Normal Tyrode's solution (in mM: 145 NaCl, 4 KCl, 2.5 CaCl₂, 2.5 MgCl₂, 10 HEPES, 10 glucose, pH 7.2)[8]

  • High K⁺ Tyrode's solution (in mM: 60 NaCl, 90 KCl, 2.5 CaCl₂, 2.5 MgCl₂, 10 HEPES, 10 glucose, pH 7.2)

  • FM1-43 dye (e.g., from Thermo Fisher Scientific)

  • DMSO

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or TRITC) and a CCD camera.

Procedure:

Staining (Loading):

  • Prepare a 1-5 mM stock solution of FM1-43 in DMSO. Store at -20°C, protected from light.

  • Dilute the FM1-43 stock solution in high K⁺ Tyrode's solution to a final working concentration of 5-15 µM.[4]

  • Wash the cultured neurons on coverslips twice with normal Tyrode's solution.

  • Replace the normal Tyrode's solution with the high K⁺ Tyrode's solution containing FM1-43 to stimulate neurotransmitter release and subsequent endocytosis. Incubate for 1-2 minutes at room temperature.[9]

  • Wash the cells extensively with normal Tyrode's solution for 5-10 minutes to remove the surface-bound dye.[4]

Imaging and Destaining (Unloading):

  • Mount the coverslip in an imaging chamber on the microscope stage and perfuse with normal Tyrode's solution.

  • Acquire a baseline fluorescence image of the stained synaptic terminals.

  • To induce exocytosis and destaining, stimulate the neurons again using either high K⁺ Tyrode's solution or electrical field stimulation (e.g., 10-20 Hz for 30-60 seconds).[8]

  • Acquire a time-lapse series of fluorescence images to monitor the decrease in fluorescence as the dye is released.

  • At the end of the experiment, add a high concentration of FM1-43 (e.g., 50 µM) to the bath to label all membranes and obtain a maximal fluorescence image for normalization.

Data Analysis:

  • Identify regions of interest (ROIs) corresponding to individual synaptic boutons.

  • Measure the average fluorescence intensity within each ROI for each time point.

  • Normalize the fluorescence intensity data to the initial baseline fluorescence.

  • The rate of fluorescence decay reflects the rate of exocytosis.

Protocol 2: Monitoring Endocytosis in Non-Neuronal Cells

This protocol can be adapted for studying endocytosis in various non-neuronal cell types.

Materials:

  • Cultured cells on coverslips

  • Appropriate cell culture medium or buffer (e.g., HBSS)

  • FM1-43 dye

  • Stimulus to induce endocytosis (e.g., growth factor, phorbol (B1677699) ester)

  • Fluorescence microscope

Procedure:

  • Plate cells on coverslips and allow them to adhere.

  • Prepare a working solution of FM1-43 (5-10 µM) in the desired buffer.

  • Wash the cells with the buffer.

  • Add the FM1-43 working solution to the cells.

  • If studying stimulated endocytosis, add the appropriate stimulus to the cells in the presence of the dye. For basal endocytosis, incubate with the dye alone.

  • Incubate for a defined period (e.g., 5-30 minutes) at the desired temperature (e.g., 37°C).[6]

  • Wash the cells thoroughly with ice-cold buffer to remove the plasma membrane-bound dye and halt further endocytosis.

  • Fix the cells if desired (e.g., with 4% paraformaldehyde).

  • Image the cells using fluorescence microscopy to visualize the internalized fluorescent puncta.

Visualizations

Signaling Pathway for Synaptic Vesicle Cycling

G cluster_0 Presynaptic Terminal cluster_1 Vesicle Recycling Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Vesicle Fusion (Exocytosis) Vesicle Fusion (Exocytosis) Ca2+ Influx->Vesicle Fusion (Exocytosis) Neurotransmitter Release Neurotransmitter Release Vesicle Fusion (Exocytosis)->Neurotransmitter Release Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis Vesicle Fusion (Exocytosis)->Clathrin-mediated Endocytosis Vesicle Reformation Vesicle Reformation Clathrin-mediated Endocytosis->Vesicle Reformation Vesicle Refilling Vesicle Refilling Vesicle Reformation->Vesicle Refilling Vesicle Refilling->Vesicle Fusion (Exocytosis)

Caption: Synaptic vesicle exo-endocytic cycle.

Experimental Workflow for FM1-43 Staining and Destaining

G cluster_workflow FM1-43 Experimental Workflow Start Start Prepare Cells Prepare Cells Start->Prepare Cells High K+ + FM1-43 (Loading) High K+ + FM1-43 (Loading) Prepare Cells->High K+ + FM1-43 (Loading) Wash Wash High K+ + FM1-43 (Loading)->Wash Image Baseline Image Baseline Wash->Image Baseline Stimulate (e.g., High K+) Stimulate (e.g., High K+) Image Baseline->Stimulate (e.g., High K+) Time-lapse Imaging (Destaining) Time-lapse Imaging (Destaining) Stimulate (e.g., High K+)->Time-lapse Imaging (Destaining) Data Analysis Data Analysis Time-lapse Imaging (Destaining)->Data Analysis End End Data Analysis->End

Caption: Workflow for monitoring vesicle cycling with FM1-43.

Considerations and Limitations

  • Non-specific Staining: FM1-43 can bind to any exposed membrane, which can lead to background fluorescence. Thorough washing is essential to minimize this.[10]

  • Phototoxicity and Photobleaching: Like all fluorescent dyes, FM1-43 is susceptible to photobleaching and can cause phototoxicity with prolonged or intense illumination. Use the lowest possible excitation light intensity and exposure times.

  • Pharmacological Effects: At high concentrations, FM1-43 has been reported to have pharmacological effects, such as blocking mechanosensitive ion channels and acting as a muscarinic receptor antagonist.[10][11] It is important to use the lowest effective concentration of the dye.

  • Mode of Exocytosis: FM1-43 release is most readily detected during full-collapse fusion of vesicles with the plasma membrane. It may not be as effective for monitoring "kiss-and-run" exocytosis where the fusion pore is transient.[8]

  • Cell Type Variability: The optimal staining and destaining conditions can vary between different cell types. It is recommended to optimize the protocol for your specific experimental system.[12]

Troubleshooting

ProblemPossible CauseSolution
High Background Fluorescence Incomplete washing of extracellular dye.Increase the duration and number of washes. Use a dye scavenger like ADVASEP-7 in the wash buffer.
No or Weak Staining Ineffective stimulation. Low endocytic activity.Verify the effectiveness of the stimulus. Increase the stimulation duration or intensity. Ensure cells are healthy.
Rapid Photobleaching High excitation light intensity.Reduce the laser power or illumination time. Use a more sensitive camera.
No Destaining Upon Stimulation Vesicles are not releasing dye. Ineffective stimulation for exocytosis.Confirm that the stimulation protocol is sufficient to induce exocytosis. Consider potential pharmacological effects of the dye.

By following these protocols and considering the potential limitations, researchers can effectively utilize FM1-43 to gain valuable insights into the dynamic processes of vesicle trafficking in a wide range of biological systems.

References

Unraveling the Role of Fluorescent Probes in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the application of fluorescent molecules and metal complexes in high-throughput screening (HTS) reveals a landscape rich with sophisticated tools for modern drug discovery. However, a specific entity denoted as "Distel(2+)" does not appear in the scientific literature in the context of HTS, suggesting a possible typographical error in the query.

High-throughput screening is a cornerstone of modern drug discovery and biological research, enabling the rapid and automated testing of vast numbers of chemical and biological entities.[1] At the heart of many HTS assays are fluorescent probes, molecules that absorb light at a specific wavelength and emit it at a longer wavelength.[][3] This property allows for highly sensitive and quantitative measurements of a wide range of biological processes.[4]

The Versatility of Fluorescent Dyes in HTS

Fluorescent dyes are instrumental in HTS for several reasons:

  • Sensitivity and Specificity: They can be designed to respond to specific biological events, such as changes in ion concentration, enzyme activity, or the formation of protein complexes.[4][5]

  • Real-time Monitoring: Fluorescence allows for the continuous monitoring of cellular and biochemical processes, providing dynamic information about the effect of a test compound.[]

  • Multiplexing Capabilities: The availability of a wide spectrum of fluorescent dyes with distinct excitation and emission profiles enables the simultaneous measurement of multiple parameters in a single well, significantly increasing the efficiency of the screening process.[]

The Emerging Role of Metal Complexes

In addition to organic dyes, metal complexes are gaining traction as versatile probes in HTS. These compounds, which consist of a central metal ion coordinated to one or more organic ligands, offer unique photophysical properties that can be fine-tuned by modifying either the metal or the ligand.[6][7] Their applications in HTS include:

  • Luminescence-based Assays: Certain metal complexes, particularly those of lanthanides, exhibit long-lived luminescence, which allows for time-gated detection strategies that minimize interference from background fluorescence.

  • Quenching and Enhancement Assays: The fluorescence of a ligand can be modulated by the binding of a metal ion, a principle that can be exploited to design assays for detecting metal ions or for screening compounds that disrupt metal-protein interactions.[8]

  • Probes for Specific Analytes: Metal complexes can be designed to selectively bind to and signal the presence of specific molecules of biological interest.

Experimental Workflow in a Typical Fluorescence-Based HTS Assay

The general workflow for a fluorescence-based HTS assay is a multi-step process designed for automation and scalability.

Caption: A generalized workflow for a high-throughput screening assay using a fluorescent readout.

Signaling Pathway Visualization

Fluorescent probes are often used to investigate the modulation of specific signaling pathways by small molecules. For instance, a screen might aim to identify inhibitors of a particular kinase cascade.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_intervention Therapeutic Intervention Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Inhibitor Small Molecule Inhibitor (Screening Hit) Inhibitor->Kinase2 Inhibits

Caption: A simplified diagram of a kinase signaling pathway targeted by a small molecule inhibitor identified through HTS.

Request for Clarification

Due to the inability to identify "Distel(2+)" in the context of high-throughput screening, we kindly request the user to verify the spelling of the compound. Providing the correct chemical name, CAS number, or any other relevant identifier will enable the generation of detailed and accurate application notes and protocols as originally requested.

References

Troubleshooting & Optimization

Optimizing Distel(2+) Concentration for Cell Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Distel(2+), your trusted partner in cellular imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize Distel(2+) concentration for your specific cell staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Distel(2+) for live-cell imaging?

A1: For most mammalian cell lines, we recommend a starting concentration range of 100 nM to 500 nM. However, the optimal concentration can vary depending on the cell type, cell density, and the specific application. We advise performing a concentration titration experiment to determine the ideal concentration for your experimental setup.

Q2: How does cell density affect the optimal Distel(2+) concentration?

A2: Higher cell densities may require a slightly higher concentration of Distel(2+) to achieve uniform staining. Conversely, for sparse cultures, a lower concentration is often sufficient and can help minimize background fluorescence.

Q3: Can Distel(2+) be used for staining fixed cells?

A3: Yes, Distel(2+) is compatible with fixed-cell staining protocols. For cells fixed with formaldehyde, a concentration range of 200 nM to 1 µM is a good starting point. Optimization will be necessary depending on the fixation and permeabilization method used.[1][2]

Q4: How can I minimize phototoxicity when using Distel(2+)?

A4: Phototoxicity can be a concern in live-cell imaging.[3][4][5] To minimize it, we recommend using the lowest possible Distel(2+) concentration that provides a sufficient signal-to-noise ratio. Additionally, reducing the excitation light intensity and exposure time during image acquisition can significantly decrease phototoxic effects.[5][6]

Q5: What is the best way to prepare a Distel(2+) stock solution?

A5: Prepare a 1 mM stock solution of Distel(2+) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Troubleshooting Guide

This section addresses common issues encountered during Distel(2+) staining and provides systematic approaches to resolve them.

Issue 1: Weak or No Fluorescence Signal

Possible Causes & Solutions

Possible Cause Recommended Solution
Insufficient Distel(2+) Concentration Increase the concentration of Distel(2+) in a stepwise manner (e.g., 2-fold increments).
Inadequate Incubation Time Optimize the incubation time. For live cells, try extending the incubation period from 15 minutes to 60 minutes.
Incorrect Filter Set Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of Distel(2+).
Low Target Abundance If the target of Distel(2+) is not abundant in your cell type, the signal may be inherently low. Consider using a positive control cell line known to stain well with Distel(2+).
Reagent Degradation Use a fresh aliquot of Distel(2+) stock solution. Ensure proper storage conditions are maintained.
Issue 2: High Background Fluorescence

Possible Causes & Solutions

Possible Cause Recommended Solution
Excessive Distel(2+) Concentration Decrease the concentration of Distel(2+). A high concentration can lead to non-specific binding.[7]
Insufficient Washing Increase the number and duration of wash steps after staining to remove unbound dye.[7]
Cellular Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different imaging channel or an autofluorescence quenching kit.
Contaminated Media or Buffers Use fresh, sterile, and high-purity cell culture media and buffers for all steps.
Non-specific Binding Include a blocking step in your protocol, especially for fixed-cell staining, to reduce non-specific antibody interactions.[7]
Issue 3: Uneven or Patchy Staining

Possible Causes & Solutions

Possible Cause Recommended Solution
Inadequate Permeabilization (Fixed Cells) Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin).[7]
Poor Mixing of Staining Solution Ensure the Distel(2+) staining solution is thoroughly mixed before and during application to the cells. Gentle agitation during incubation can help.[7][8][9]
Cell Clumping Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven dye access.
Cell Health Unhealthy or dying cells can exhibit altered membrane permeability, leading to inconsistent staining. Ensure your cells are healthy before starting the experiment.

Experimental Protocols

Protocol 1: Live-Cell Staining with Distel(2+)
  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Staining Solution Preparation: Prepare the Distel(2+) staining solution by diluting the 1 mM DMSO stock into a serum-free medium or an appropriate imaging buffer to the desired final concentration (e.g., 100-500 nM).

  • Staining: Remove the growth medium from the cells and add the pre-warmed Distel(2+) staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed imaging buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for Distel(2+).

Protocol 2: Fixed-Cell Staining with Distel(2+)
  • Cell Preparation: Grow cells on coverslips or imaging slides.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[2]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Dilute Distel(2+) to the desired concentration (e.g., 200 nM - 1 µM) in PBS and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Image the stained cells.

Visual Guides

Experimental_Workflow Distel(2+) Staining Workflow cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining cell_prep Plate Cells add_stain Add Distel(2+) Solution cell_prep->add_stain stain_prep Prepare Staining Solution stain_prep->add_stain incubate Incubate add_stain->incubate wash Wash Cells incubate->wash image Image wash->image Troubleshooting_Tree Troubleshooting Distel(2+) Staining Issues start Staining Issue? weak_signal Weak/No Signal start->weak_signal Intensity high_bg High Background start->high_bg Clarity uneven_stain Uneven Staining start->uneven_stain Distribution inc_conc Increase Concentration weak_signal->inc_conc inc_time Increase Incubation Time weak_signal->inc_time check_filters Check Filters weak_signal->check_filters dec_conc Decrease Concentration high_bg->dec_conc inc_wash Increase Washing high_bg->inc_wash check_autofluor Check Autofluorescence high_bg->check_autofluor opt_perm Optimize Permeabilization uneven_stain->opt_perm ensure_mix Ensure Proper Mixing uneven_stain->ensure_mix check_health Check Cell Health uneven_stain->check_health

References

Technical Support Center: Troubleshooting Weak Fluorescence Signals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to weak fluorescence signals in their experiments. While the principles discussed here are broadly applicable, they are presented in the context of a hypothetical fluorescent probe, "Distel(2+)", to provide a clear framework for problem-solving.

Frequently Asked Questions (FAQs)

Q1: My Distel(2+) fluorescence signal is very dim or completely absent. What is the most common reason for this?

A weak or absent signal can stem from several factors, but the most common culprits are issues with the staining protocol, incorrect microscope settings, or problems with the sample itself.[1] It's essential to systematically check each step of your workflow, from sample preparation to image acquisition.

Q2: How can I be sure that my microscope is set up correctly for Distel(2+)?

First, you must know the specific excitation and emission maxima of your fluorescent probe.[2] For Distel(2+), you would need to consult the manufacturer's data sheet. Ensure that the light source on your microscope can excite the probe at its peak excitation wavelength and that the emission filter is appropriate to capture the emitted light.[3] Using incorrect filter sets is a common cause of a weak signal.

Q3: What is photobleaching, and could it be the cause of my weak signal?

Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to exposure to excitation light.[4][5] If your signal is bright initially but fades quickly during imaging, photobleaching is a likely cause.[1] To minimize this, reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium.[6][7]

Q4: Can the concentration of the Distel(2+) probe affect the signal strength?

Yes, the concentration of the fluorescent probe is critical. If the concentration is too low, the signal will be weak.[8] Conversely, if it is too high, you may experience high background fluorescence, which can obscure a specific signal.[9] It is recommended to perform a titration experiment to determine the optimal probe concentration for your specific application.[8]

Q5: My sample has high autofluorescence, which is making my Distel(2+) signal appear weak. What can I do?

Autofluorescence is the natural fluorescence of some biological materials, which can mask your specific signal.[3] To reduce autofluorescence, you can try using a different fixative, treating your sample with an autofluorescence quenching agent, or choosing a fluorescent probe that emits in the far-red or near-infrared spectrum where autofluorescence is typically lower.[8][10]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving weak fluorescence signals.

Problem 1: Weak or No Signal Across the Entire Sample

Is the target molecule present in your sample?

  • Possible Cause: The protein or structure you are trying to label with Distel(2+) may not be expressed or present in your cell or tissue type.

  • Solution: Confirm the presence of the target molecule using a different method, such as western blotting or qPCR.[11] Include a positive control sample known to express the target.[12]

Is your Distel(2+) probe viable?

  • Possible Cause: Fluorescent probes can degrade if not stored correctly (e.g., exposure to light or repeated freeze-thaw cycles).[13]

  • Solution: Use a fresh, properly stored aliquot of the Distel(2+) probe. Always store fluorescent reagents in the dark and follow the manufacturer's storage recommendations.[3]

Is your sample preparation protocol optimized?

  • Possible Cause: Inadequate fixation or permeabilization can prevent the probe from reaching its target.[9] Over-fixation can mask the target's epitope.[3]

  • Solution: Optimize your fixation and permeabilization steps. The choice of reagents and incubation times can significantly impact staining.[14] For example, if your target is an intracellular protein, permeabilization with a detergent like Triton X-100 is necessary.[15]

Problem 2: Signal is Initially Present but Fades Rapidly

Are you experiencing photobleaching?

  • Possible Cause: The excitation light is too intense or the exposure time is too long, causing the Distel(2+) fluorophore to be destroyed.[16]

  • Solution:

    • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a detectable signal.[6]

    • Minimize Exposure Time: Decrease the camera's exposure time.[17]

    • Use Anti-fade Reagents: Mount your sample in a commercially available anti-fade mounting medium.[5][7]

    • Limit Light Exposure: Keep the sample out of the light path when not actively imaging.[6]

Problem 3: High Background Signal Obscuring a Weak Specific Signal

Is the Distel(2+) probe concentration too high?

  • Possible Cause: Excess probe can bind non-specifically, leading to high background fluorescence.[9]

  • Solution: Perform a titration to find the optimal probe concentration that maximizes the signal-to-noise ratio.[8]

Are your washing steps adequate?

  • Possible Cause: Insufficient washing after staining can leave unbound probe in the sample.[18]

  • Solution: Increase the number and duration of your wash steps after probe incubation to remove unbound molecules.[9]

Is there autofluorescence in your sample?

  • Possible Cause: Some cell types and tissues have high levels of endogenous fluorophores.[3]

  • Solution:

    • Image an Unstained Control: This will help you determine the level of autofluorescence in your sample.[8]

    • Use a Quenching Agent: Treat your sample with an autofluorescence quencher like Sudan Black B.[10]

    • Choose a Different Fluorophore: If possible, use a probe that emits in a spectral range with lower autofluorescence (e.g., far-red).[8]

Visual Troubleshooting Workflows

WeakSignalTroubleshooting Troubleshooting Workflow for Weak Fluorescence Signal start Weak or No Signal check_target Is target present? (e.g., Western Blot, positive control) start->check_target check_probe Is probe viable? (fresh aliquot, proper storage) check_target->check_probe Yes solution_target Solution: - Use positive control - Confirm expression check_target->solution_target No check_sample_prep Is sample prep optimized? (fixation, permeabilization) check_probe->check_sample_prep Yes solution_probe Solution: - Use fresh probe - Check storage check_probe->solution_probe No check_microscope Are microscope settings correct? (filters, exposure, gain) check_sample_prep->check_microscope Yes solution_sample_prep Solution: - Optimize fixation/permeabilization protocol check_sample_prep->solution_sample_prep No photobleaching Is signal fading fast? (photobleaching) check_microscope->photobleaching Yes solution_microscope Solution: - Use correct filters - Increase exposure/gain check_microscope->solution_microscope No high_background Is background high? photobleaching->high_background No solution_photobleaching Solution: - Reduce light intensity - Use anti-fade photobleaching->solution_photobleaching Yes solution_background Solution: - Titrate probe concentration - Improve washing steps - Quench autofluorescence high_background->solution_background Yes strong_signal Strong Signal Achieved high_background->strong_signal No solution_target->start solution_probe->start solution_sample_prep->start solution_microscope->start solution_photobleaching->start solution_background->start

Caption: A flowchart for systematically troubleshooting weak fluorescence signals.

PhotobleachingPathway The Process of Photobleaching cluster_fluorophore Fluorophore State ground_state Ground State (S0) excited_state Excited Singlet State (S1) ground_state->excited_state Fluorescence triplet_state Excited Triplet State (T1) excited_state->triplet_state Intersystem Crossing fluorescence Fluorescence Emission excited_state->fluorescence bleached_state Photobleached State (Non-fluorescent) triplet_state->bleached_state ros Reactive Oxygen Species (ROS) triplet_state->ros light Excitation Light light->ground_state Absorption ros->triplet_state Reaction leads to...

Caption: The pathway leading to photobleaching of a fluorophore.

Quantitative Data Summary

Understanding the spectral properties of your fluorescent probe is essential for successful imaging.[2] Since "Distel(2+)" is a hypothetical probe, the following table provides data for commonly used fluorophores as an example of the information you would need to obtain from the manufacturer.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostability
DAPI358461~0.9Moderate
FITC4955190.92Low
TRITC5575760.28Moderate
Alexa Fluor 4884955190.92High
Alexa Fluor 5945906170.66High
Cy56506700.28High

Data is approximate and can vary with environmental conditions.[2][19]

Key Experimental Protocols

Protocol 1: Cell Fixation and Permeabilization

This protocol is a general guideline for preparing adherent cells for immunofluorescence or fluorescent probe staining.[1][14]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Cells grown on coverslips

Procedure:

  • Wash: Gently rinse the cells twice with PBS to remove culture medium.[20]

  • Fix: Add 4% PFA to the cells and incubate for 10-20 minutes at room temperature.[1] This cross-links proteins and preserves cell structure.[14]

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets to allow the probe to enter the cell.[1]

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • The cells are now ready for blocking and staining.

Protocol 2: General Fluorescent Probe Staining

This protocol provides a basic workflow for staining fixed and permeabilized cells.

Materials:

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Dilution Buffer (e.g., 1% BSA in PBS)

  • Distel(2+) fluorescent probe

  • Anti-fade mounting medium

Procedure:

  • Block: Add blocking buffer to the cells and incubate for 30-60 minutes at room temperature. This reduces non-specific binding of the probe.[9]

  • Prepare Probe: Dilute the Distel(2+) probe in the dilution buffer to the desired final concentration. This concentration should be optimized through titration.[21]

  • Stain: Remove the blocking buffer and add the diluted Distel(2+) probe solution to the cells. Incubate for the time recommended by the manufacturer (typically 1 hour at room temperature or overnight at 4°C), protected from light.[20]

  • Wash: Wash the cells three times with PBS for 5-10 minutes each, protected from light. This step is crucial to remove unbound probe and reduce background.[18]

  • Mount: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Image: Image the sample using a fluorescence microscope with the appropriate filter sets for your probe. Store the slide in the dark at 4°C until imaging.[3]

References

Technical Support Center: Minimizing Distel(2+) Off-Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target binding of the small molecule Distel(2+). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is off-target binding and why is it a concern with Distel(2+)?

A1: Off-target binding occurs when a small molecule, such as Distel(2+), interacts with proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] An observed phenotype might be mistakenly attributed to the on-target effect of Distel(2+), when it is actually caused by its binding to an unrelated protein.[1]

Q2: What are the initial indicators of potential off-target effects in my experiments with Distel(2+)?

A2: Several signs in your cell-based assays may point towards off-target effects of Distel(2+). These include observing the desired effect only at high concentrations, inconsistent results when using a structurally different inhibitor for the same target, and a discrepancy between the phenotype observed with Distel(2+) and the phenotype seen after genetic knockdown or knockout of the intended target protein.[1] Unexpected cellular toxicity can also be a red flag for off-target activity.[2]

Q3: How can I proactively reduce non-specific binding of Distel(2+) in my biochemical assays?

A3: Minimizing non-specific binding (NSB) is crucial for obtaining accurate data. Several strategies can be employed to reduce the likelihood of Distel(2+) binding to unintended molecules or surfaces in your assay.[3][4] These include optimizing buffer conditions and using blocking agents.

Troubleshooting Guides

Issue: High background signal in assays.

High background is a common indicator of non-specific binding.[4] This workflow can help you troubleshoot and mitigate this issue.

high_background_workflow start High Background Signal Detected blocking Review Blocking Step - Appropriate blocking agent? - Sufficient incubation time/temperature? start->blocking optimize_blocking Optimize Blocking Conditions - Test alternative blocking agents (BSA, casein, etc.) - Increase incubation time or temperature. blocking->optimize_blocking Issue Suspected washing Evaluate Washing Steps - Adequate number of washes? - Optimal wash buffer composition? blocking->washing Looks OK optimize_blocking->washing optimize_washing Optimize Washing Protocol - Increase number/duration of washes. - Add surfactant (e.g., Tween 20). - Increase wash buffer volume. washing->optimize_washing Issue Suspected concentration Assess Distel(2+) Concentration - Is the concentration too high? washing->concentration Looks OK optimize_washing->concentration titrate Titrate Distel(2+) - Perform a dilution series to find the optimal concentration. concentration->titrate Too High buffer Optimize Buffer Conditions - Adjust pH. - Increase salt concentration (e.g., NaCl). concentration->buffer Looks OK titrate->buffer end Reduced Background & Clear Signal buffer->end Optimized

Caption: A workflow for troubleshooting high background signals.

Issue: Inconsistent or unexpected cellular phenotypes.

If you observe cellular responses that are not consistent with the known function of the Distel(2+) target, it is crucial to validate that the effect is on-target.

on_target_validation_workflow start Unexpected Cellular Phenotype Observed dose_response Step 1: Dose-Response Curve Analysis Is the effect observed only at high concentrations? start->dose_response orthogonal_validation Step 2: Orthogonal Validation Does a structurally different inhibitor for the same target show the same phenotype? dose_response->orthogonal_validation genetic_validation Step 3: Genetic Validation Is the phenotype replicated with target knockdown/knockout (siRNA/CRISPR)? orthogonal_validation->genetic_validation target_engagement Step 4: Target Engagement Assay Does Distel(2+) engage the target at the effective concentration in cells (e.g., CETSA)? genetic_validation->target_engagement on_target On-Target Effect Confirmed target_engagement->on_target Yes off_target Off-Target Effect Suspected target_engagement->off_target No proteome_profiling Step 5: Proteome-Wide Profiling Identify all cellular targets (e.g., Affinity Chromatography-MS). off_target->proteome_profiling

Caption: A workflow for validating on-target effects of Distel(2+).

Data Presentation

Table 1: Common Blocking Agents and Buffer Additives to Reduce Non-Specific Binding
AgentTypeTypical ConcentrationMechanism of Action
Bovine Serum Albumin (BSA)Protein1% (can vary)Shields against non-specific protein-protein and protein-surface interactions.[3][5]
Casein/Non-fat Dry MilkProtein1-5%Blocks unoccupied sites on surfaces, effective for many antibodies.[5]
Fish GelatinProteinVariesLow cross-reactivity with mammalian antibodies.[5]
Tween 20Non-ionic Surfactant0.01 - 0.1%Disrupts hydrophobic interactions.[3][6]
Sodium Chloride (NaCl)Salt150-500 mMReduces electrostatic interactions.[3]
Polyvinylpyrrolidone (PVP)Synthetic PolymerVariesActs as a blocking agent to reduce non-specific binding.[5][6]
Polyethylene Glycol (PEG)Synthetic PolymerVariesFunctions as a polymer-based blocker.[5][6]

Experimental Protocols

Protocol 1: Genetic Validation using CRISPR/Cas9 Knockout

This protocol is a robust method to determine if the observed effect of Distel(2+) is dependent on its intended target.[2]

  • Design and Synthesize gRNA: Design guide RNAs (gRNAs) specific to the gene encoding the target protein of Distel(2+).

  • Clone gRNA into Cas9 Expression Vector: Ligate the synthesized gRNA sequences into a vector that also expresses the Cas9 nuclease.

  • Transfect Target Cells: Introduce the gRNA/Cas9 expression vector into the cell line of interest using an appropriate transfection method.

  • Select and Validate Knockout Clones: Select for successfully transfected cells (e.g., using antibiotic resistance) and validate the knockout of the target protein via Western Blot or mass spectrometry.

  • Functional Assay: Treat the validated knockout cells and the parental wild-type cells with a range of concentrations of Distel(2+).

  • Analyze Results: Compare the dose-response curves. A significant rightward shift in the EC50 or a complete loss of activity in the knockout cells confirms on-target activity.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that Distel(2+) physically binds to its intended target within the complex environment of a cell.[1]

  • Cell Treatment: Treat one population of cells with Distel(2+) at the desired concentration and another with a vehicle control.

  • Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Distel(2+) indicates that the compound has bound to and stabilized the target protein.[1]

Signaling Pathway Considerations

Off-target binding of Distel(2+) can lead to the modulation of unintended signaling pathways, resulting in unforeseen cellular consequences such as toxicity.[2] It is crucial to consider that the observed phenotype may be a composite of both on-target and off-target effects.

on_off_target_pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Distel_on Distel(2+) Target Intended Target Distel_on->Target On_Pathway Downstream Signaling Target->On_Pathway On_Phenotype Desired Phenotype On_Pathway->On_Phenotype Distel_off Distel(2+) Off_Target Unintended Target Distel_off->Off_Target Off_Pathway Unrelated Signaling Off_Target->Off_Pathway Off_Phenotype Unexpected Phenotype / Toxicity Off_Pathway->Off_Phenotype

Caption: Conceptual overview of on-target vs. off-target signaling.

References

Improving signal-to-noise ratio with Distel(2+)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Distel(2+), a novel signal enhancer designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and achieve a higher signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is Distel(2+) and how does it work?

Distel(2+) is a next-generation, water-soluble catalyst designed to enhance the signal-to-noise ratio in a variety of biochemical and cellular assays. Its primary mechanism of action involves the specific, non-covalent binding to phosphate (B84403) groups on activated signaling proteins. This binding event locally catalyzes the decomposition of peroxide-based substrates (like those used in HRP-based detection systems) or stabilizes the excited state of fluorophores, leading to a significant amplification of the desired signal with minimal impact on the background.

Q2: In which applications can I use Distel(2+)?

Distel(2+) is versatile and can be integrated into a wide range of assays that rely on enzymatic signal amplification or fluorescence detection. Key applications include:

  • Western Blotting (Chemiluminescent and Fluorescent)

  • ELISA (Enzyme-Linked Immunosorbent Assay)

  • Immunofluorescence (IF) and Immunohistochemistry (IHC)

  • Flow Cytometry

  • High-Content Screening (HCS)

Q3: Is Distel(2+) compatible with my existing reagents?

Distel(2+) is designed to be compatible with most commercially available assay kits and reagents. However, it is not recommended for use with assays that are highly sensitive to changes in ionic strength or pH. A preliminary compatibility test with your specific antibodies, substrates, and buffers is always recommended.

Q4: What is the optimal concentration of Distel(2+)?

The optimal concentration of Distel(2+) can vary depending on the application and the specific reagents being used. We recommend starting with a concentration of 1 µM and performing a titration from 0.1 µM to 5 µM to determine the ideal concentration for your experiment.

Q5: How should I store Distel(2+)?

Distel(2+) is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in nuclease-free water to a stock solution (e.g., 1 mM), it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. The reconstituted solution is stable for up to 6 months.

Troubleshooting Guide

Problem 1: High background signal after using Distel(2+).

  • Q: My background signal is too high, obscuring my results. What should I do?

    • A1: Reduce the concentration of Distel(2+). High concentrations can sometimes lead to non-specific signal amplification. Try reducing the concentration by 50-75%.

    • A2: Optimize your blocking and washing steps. Inadequate blocking or insufficient washing can leave unbound reagents that contribute to background. Increase the duration or number of wash steps.

    • A3: Check for reagent contamination. Ensure all buffers and solutions are freshly prepared and free of contaminants that might react with Distel(2+).

Problem 2: No significant improvement in signal-to-noise ratio.

  • Q: I don't see a noticeable improvement in my signal. What could be the issue?

    • A1: Verify the working concentration of Distel(2+). The optimal concentration is application-dependent. Perform a titration to find the ideal concentration for your specific assay.

    • A2: Ensure proper mixing. Distel(2+) should be thoroughly mixed with the detection reagent or antibody solution before application.

    • A3: Check the age and storage of your Distel(2+) stock. Improper storage or using an expired solution can lead to loss of activity.

Problem 3: High well-to-well variability in a plate-based assay.

  • Q: I am observing significant variability between replicate wells. How can I improve consistency?

    • A1: Ensure uniform mixing and dispensing. Use calibrated pipettes and ensure thorough mixing of Distel(2+) in your master mix before dispensing into wells.

    • A2: Check for edge effects. Plate edge effects can cause variability. Consider not using the outer wells of the plate for critical samples.

    • A3: Control for temperature and incubation times. Ensure all wells are incubated for the same duration and at a consistent temperature.

Quantitative Data

Table 1: Effect of Distel(2+) Concentration on Signal Intensity and Signal-to-Noise Ratio (SNR) in a Chemiluminescent Western Blot.

Distel(2+) Concentration (µM)Average Signal Intensity (RLU)Average Background (RLU)Signal-to-Noise Ratio (SNR)
0 (Control)150,00010,00015
0.1300,00012,00025
0.5750,00015,00050
1.01,200,00020,00060
2.51,350,00045,00030
5.01,400,00080,00017.5

Table 2: Improvement in Target Detection in Immunofluorescence with Distel(2+).

Target ProteinConditionMean Fluorescence Intensity (MFI)% Positive Cells
Protein XControl (No Distel(2+))25015%
Protein X1 µM Distel(2+)85045%
Protein YControl (No Distel(2+))40030%
Protein Y1 µM Distel(2+)120075%

Experimental Protocols

Protocol 1: Enhancing Chemiluminescent Western Blots with Distel(2+)

  • Perform Western Blotting: Complete the protein transfer and antibody incubations as per your standard protocol.

  • Prepare Detection Reagent: Just before use, prepare your HRP substrate according to the manufacturer's instructions.

  • Add Distel(2+): Add Distel(2+) to the prepared substrate to a final concentration of 1 µM. Mix gently by inverting the tube.

  • Incubate Membrane: Incubate the blot with the Distel(2+)-containing substrate for the manufacturer's recommended time.

  • Image the Blot: Acquire the chemiluminescent signal using a suitable imaging system.

Protocol 2: Improving Signal in Immunofluorescence with Distel(2+)

  • Cell Preparation: Seed and treat your cells on coverslips or in imaging plates as required.

  • Fixation and Permeabilization: Fix and permeabilize the cells using your standard protocol.

  • Blocking: Block non-specific binding sites with an appropriate blocking buffer.

  • Primary Antibody Incubation: Incubate with your primary antibody as usual.

  • Secondary Antibody Incubation with Distel(2+):

    • Prepare your fluorescently-labeled secondary antibody solution in a suitable buffer.

    • Add Distel(2+) to the secondary antibody solution to a final concentration of 1 µM.

    • Incubate the cells with this solution for the recommended time, protected from light.

  • Washing and Mounting: Wash the cells thoroughly and mount the coverslips with an appropriate mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets.

Visualizations

G cluster_0 Hypothetical Mechanism of Distel(2+) ActivatedProtein Activated (Phosphorylated) Signaling Protein Complex Activated Protein-Distel(2+) Complex ActivatedProtein->Complex Binds to phosphate group Distel Distel(2+) Distel->Complex Substrate Inactive Substrate (e.g., HRP substrate, Fluorophore) Complex->Substrate Enhances conversion Signal Amplified Signal Substrate->Signal Catalysis / Stabilization G cluster_1 Experimental Workflow: Western Blotting Start Start: Standard Western Blot (Transfer & Blocking) PrimaryAb Primary Antibody Incubation Start->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 PrepareSubstrate Prepare HRP Substrate Wash2->PrepareSubstrate AddDistel Add Distel(2+) to Substrate (1 µM) PrepareSubstrate->AddDistel Incubate Incubate Blot with Substrate+Distel(2+) AddDistel->Incubate Image Image Blot Incubate->Image G cluster_2 Troubleshooting Logic Problem Problem: High Background CheckConc Is Distel(2+) concentration > 1 µM? Problem->CheckConc ReduceConc Solution: Reduce Distel(2+) Concentration CheckConc->ReduceConc Yes CheckWash Are wash steps adequate? CheckConc->CheckWash No End Problem Resolved ReduceConc->End IncreaseWash Solution: Increase wash duration and/or frequency CheckWash->IncreaseWash No CheckReagents Are reagents fresh and pure? CheckWash->CheckReagents Yes IncreaseWash->End PrepareFresh Solution: Prepare fresh buffers and reagents CheckReagents->PrepareFresh No CheckReagents->End Yes PrepareFresh->End

Distel(2+) compatibility with different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Distel(2+) is a hypothetical compound created for illustrative purposes within this technical support guide. All data, protocols, and troubleshooting advice are fictional and intended to demonstrate the format and style of a technical resource for researchers.

Introduction to Distel(2+)

Distel(2+) is a novel, cell-permeable fluorescent probe designed for the real-time monitoring of intracellular protein aggregation. Its unique mechanism involves a conformational change upon binding to misfolded protein structures, leading to a significant increase in fluorescence emission. This property makes Distel(2+) a powerful tool for studying neurodegenerative diseases, protein folding dynamics, and cellular stress responses.

Mechanism of Action

Distel(2+) operates via a "light-up" mechanism. In its unbound state in the aqueous cellular environment, the molecule is in a quenched state. Upon binding to the hydrophobic patches exposed on protein aggregates, its conformation becomes constrained, leading to a dramatic increase in its quantum yield and a shift in its emission spectrum.

Unbound Unbound Distel(2+) (Low Fluorescence) Bound Distel(2+)-Aggregate Complex (High Fluorescence) Unbound->Bound Binding to exposed hydrophobic regions Aggregate Protein Aggregate Bound->Aggregate

Caption: Mechanism of Distel(2+) fluorescence activation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer system for working with Distel(2+)?

A1: For optimal performance and stability, we recommend using a HEPES-based buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4). Phosphate-buffered saline (PBS) can also be used, but with some considerations (see Troubleshooting section). Avoid buffers with high concentrations of reducing agents or detergents unless specifically required by the experimental design, as they may interfere with the fluorescence signal.

Q2: Can I use Distel(2+) in live-cell imaging?

A2: Yes, Distel(2+) is cell-permeable and has been designed for live-cell imaging applications. We recommend a starting concentration of 1-5 µM in your cell culture medium. The optimal concentration may vary depending on the cell type and the extent of protein aggregation.

Q3: How should I store Distel(2+)?

A3: Distel(2+) is supplied as a lyophilized powder. For long-term storage, keep it at -20°C, protected from light. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Q4: What are the excitation and emission wavelengths for Distel(2+)?

A4: The spectral properties of Distel(2+) are dependent on its binding state:

StateExcitation (nm)Emission (nm)
Unbound405450 (weak)
Bound to Aggregates488525 (strong)

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

This is a common issue that can arise from several factors. Follow this workflow to diagnose the problem:

Start Start: Low/No Signal Check_Conc Is Distel(2+) concentration in the optimal range (1-5 µM)? Start->Check_Conc Check_Agg Is protein aggregation expected in your system? Check_Conc->Check_Agg Yes Solution_Conc Adjust concentration Check_Conc->Solution_Conc No Check_Buffer Are you using a compatible buffer? Check_Agg->Check_Buffer Yes Solution_Agg Use positive control (e.g., heat-shocked cells) Check_Agg->Solution_Agg No Check_Instrument Are the microscope settings (excitation/emission filters) correct? Check_Buffer->Check_Instrument Yes Solution_Buffer Switch to HEPES buffer (see Table 1) Check_Buffer->Solution_Buffer No Solution_Instrument Set excitation to 488nm and emission to 525nm Check_Instrument->Solution_Instrument No End Problem Solved Check_Instrument->End Yes

Caption: Troubleshooting workflow for low fluorescence signal.

Issue 2: High Background Fluorescence

High background can mask the specific signal from protein aggregates.

  • Cause: Distel(2+) concentration is too high.

  • Solution: Reduce the concentration of Distel(2+) to the lower end of the recommended range (e.g., 1 µM).

  • Cause: Non-specific binding.

  • Solution: Increase the number of wash steps after incubation with Distel(2+). Consider adding a blocking agent like BSA to your buffer if the issue persists in fixed-cell imaging.

Issue 3: Signal Instability or Precipitation
  • Cause: Incompatibility with the buffer system. Phosphate (B84403) buffers, especially at high concentrations and cooler temperatures, can sometimes cause precipitation of Distel(2+).

  • Solution: Switch to a HEPES-based buffer. If PBS must be used, ensure it is at room temperature and consider reducing the phosphate concentration.

Buffer Compatibility Data

The following table summarizes the performance of Distel(2+) in common laboratory buffers. The Signal-to-Noise Ratio (SNR) was calculated from fluorescence measurements of Distel(2+) in the presence and absence of in vitro-generated protein aggregates. Stability was assessed over a 24-hour period at room temperature.

Buffer System (50 mM, pH 7.4)Signal-to-Noise Ratio (SNR)Stability (24h)Notes
HEPES25.3 ± 1.2>95%Recommended Buffer
PBS (Phosphate-Buffered Saline)18.7 ± 2.5~85%Potential for slight precipitation over time.
Tris-HCl12.1 ± 1.8>90%Lower SNR due to potential fluorescence quenching.
MOPS22.5 ± 1.5>95%Good alternative to HEPES.

Experimental Protocol: Detection of Protein Aggregates in Cultured Cells

This protocol provides a general guideline for using Distel(2+) to stain protein aggregates in adherent mammalian cells.

  • Cell Culture and Treatment:

    • Plate cells on a suitable imaging dish or slide.

    • Culture cells to the desired confluency.

    • Induce protein aggregation using your experimental treatment (e.g., heat shock, proteasome inhibitor). Include an untreated control group.

  • Preparation of Distel(2+) Staining Solution:

    • Prepare a 1 mM stock solution of Distel(2+) in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-5 µM.

  • Staining Procedure:

    • Remove the culture medium from the cells.

    • Add the Distel(2+) staining solution to the cells.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed culture medium or a compatible buffer (e.g., HEPES-buffered saline).

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Distel(2+) (Excitation: 488 nm, Emission: 525 nm).

    • Acquire images using consistent settings for all experimental groups.

  • Data Analysis:

    • Quantify the fluorescence intensity or the number and size of fluorescent puncta per cell to measure protein aggregation.

Technical Support Center: Addressing Probe-Induced Cytotoxicity in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for our fluorescent probes. This resource is designed to help you troubleshoot and mitigate cytotoxicity issues that may arise during long-term live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of cytotoxicity in my long-term imaging experiment?

A1: During time-lapse imaging, signs of cellular stress and cytotoxicity can manifest in several ways. These include changes in morphology such as cell rounding, shrinking, or blebbing of the plasma membrane.[1] Other indicators are a reduction in cell proliferation, cell detachment from the culture surface, vacuole formation, or enlarged mitochondria.[1] Ultimately, you may observe apoptosis or necrosis.

Q2: What is "phototoxicity" and how is it different from general cytotoxicity?

A2: Phototoxicity is a specific type of cytotoxicity that is induced by light.[1][2] In the context of fluorescence microscopy, it occurs when the fluorescent probe (fluorophore) is excited by the illumination source. This excitation can lead to the production of reactive oxygen species (ROS), which can damage cellular components and lead to cell death.[3][4] While a probe might have low intrinsic cytotoxicity in the dark, it can become toxic when repeatedly illuminated during a long-term experiment.[5]

Q3: My unstained control cells are healthy, but the cells stained with Hypothetifluor-G are dying during the experiment. What is happening?

A3: This strongly suggests that the combination of the Hypothetifluor-G probe and the imaging conditions are causing phototoxicity.[6] The excitation light is likely causing the probe to generate harmful reactive oxygen species (ROS) that are damaging the cells.

Q4: Can the color of the fluorescent probe affect cytotoxicity?

A4: Yes. Shorter wavelength light (e.g., blue and green) is generally more energetic and can be more damaging to cells than longer-wavelength light (e.g., red and far-red).[1] If you are experiencing phototoxicity, consider switching to a red-shifted fluorophore if one is available for your target.

Q5: How can I reduce phototoxicity without compromising my image quality?

A5: Mitigating phototoxicity is often a balancing act between obtaining a good signal and keeping your cells healthy. Key strategies include:

  • Minimize Light Exposure: Use the lowest possible excitation light intensity that still provides a usable signal-to-noise ratio.[1][6][7]

  • Reduce Exposure Time: Use the shortest possible exposure time for your camera.[1][6]

  • Decrease Imaging Frequency: Instead of imaging every minute, try acquiring images every 5, 10, or even 30 minutes, depending on the biological process you are observing.[6]

  • Use More Sensitive Detectors: A more sensitive camera or detector can allow you to use lower excitation light levels.[6]

  • Incorporate Antioxidants: Adding antioxidants like Trolox or N-acetylcysteine to your imaging medium can help neutralize reactive oxygen species.[6]

Troubleshooting Guides

Here are some common problems and step-by-step solutions to address them.

ProblemPossible CauseSuggested Solution
Cells appear stressed (rounding, blebbing) shortly after starting the imaging session.Acute Phototoxicity: The excitation light intensity is too high.1. Reduce the laser or LED power to the lowest setting that allows for clear imaging. 2. If the signal is too weak, try increasing the detector gain. 3. Consider using a more sensitive camera.[6]
The fluorescent signal diminishes rapidly, and cells stop dividing over time.Photobleaching and Phototoxicity: The total light dose is too high, which is both destroying the fluorophore and damaging the cells.1. Decrease the frequency of image acquisition (e.g., from every 2 minutes to every 10 minutes). 2. Shorten the exposure time for each image.[6]
Cells in the center of a 3D spheroid are dying, while those on the periphery are healthier.Light Scattering and High Excitation Power: Thick samples require higher light intensity to penetrate, leading to increased phototoxicity in the focal plane.1. Switch to an imaging modality better suited for thick specimens, such as two-photon or light-sheet microscopy, which reduce out-of-focus illumination.[6]
My experimental results are different in the presence of the fluorescent probe compared to unlabeled cells, even with minimal imaging.Probe-Induced Alteration of Biology: The probe itself, upon excitation, may be generating low levels of ROS that are subtly interfering with cellular signaling pathways without causing overt cell death.1. Add an antioxidant like Trolox or N-acetylcysteine to the imaging medium to quench ROS. 2. Perform a dose-response experiment to find the optimal, non-toxic concentration of the antioxidant.[6]

Experimental Protocols

Protocol 1: Assessing Cell Viability Post-Imaging

This protocol helps quantify the impact of your imaging conditions on cell health.

  • Materials:

    • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)

    • Cell culture medium

    • Imaging plates or dishes

    • Your cell line of interest

  • Methodology:

    • Seed your cells in two identical imaging dishes.

    • Stain one dish with your fluorescent probe (e.g., Hypothetifluor-G) according to your standard protocol. Leave the other dish unstained as a control.

    • Place both dishes on the microscope and subject a defined region in each dish to your intended time-lapse imaging protocol (e.g., image every 5 minutes for 6 hours).

    • At the end of the imaging session, wash the cells with phosphate-buffered saline (PBS).

    • Stain the cells in both dishes with the Live/Dead assay reagents according to the manufacturer's instructions.[8]

    • Image the stained cells to determine the percentage of live (green fluorescence) and dead (red fluorescence) cells.

    • Compare the viability of the stained, imaged cells to the unstained, imaged control cells and to cells that were not imaged.

ConditionExpected Outcome if Phototoxicity is an Issue
Stained + ImagedHigh percentage of dead cells
Unstained + ImagedHigh percentage of live cells
Stained + Not ImagedHigh percentage of live cells

Protocol 2: Optimizing Excitation Light Intensity

This protocol helps you find the lowest acceptable light dose for your experiment.

  • Materials:

    • Your cells stained with the fluorescent probe.

    • Microscope with adjustable light source intensity.

  • Methodology:

    • Start with the excitation light source at its lowest power setting.

    • Set the exposure time to a reasonable starting point (e.g., 100 ms).

    • Acquire an image and assess the signal-to-noise ratio (SNR).

    • If the SNR is too low, incrementally increase the excitation light intensity and acquire an image at each step.

    • Identify the lowest intensity that provides an acceptable SNR for your analysis. This is your optimal light intensity.[6]

    • If you reach the maximum light intensity and the SNR is still poor, you can then try incrementally increasing the exposure time, keeping in mind that this also increases the total light dose.[6]

Visualizing Cellular Stress Pathways and Workflows

To better understand the underlying mechanisms of cytotoxicity and the workflows to mitigate it, here are some diagrams.

General Workflow for Mitigating Phototoxicity cluster_prep Preparation cluster_imaging Imaging Optimization cluster_analysis Analysis & Troubleshooting Start Start Experiment Stain Stain Cells with Probe Start->Stain Controls Prepare Controls (Unstained, No Light) Stain->Controls Optimize_Light Optimize Light Intensity & Exposure Time Controls->Optimize_Light Set_Frequency Set Imaging Frequency Optimize_Light->Set_Frequency Acquire_Images Acquire Time-Lapse Images Set_Frequency->Acquire_Images Assess_Viability Assess Cell Viability & Morphology Acquire_Images->Assess_Viability Decision Cytotoxicity Observed? Assess_Viability->Decision Troubleshoot Implement Troubleshooting Steps: - Reduce Light Dose - Add Antioxidants - Change Probe Decision->Troubleshoot Yes Analyze_Data Analyze Experimental Data Decision->Analyze_Data No Troubleshoot->Optimize_Light Re-optimize

Caption: A workflow for optimizing imaging conditions to minimize phototoxicity.

Signaling Pathway of Phototoxicity-Induced Cell Death cluster_damage Cellular Damage Excitation Excitation Light Probe Fluorescent Probe (e.g., Hypothetifluor-G) Excitation->Probe ROS Reactive Oxygen Species (ROS) Generation Probe->ROS excites DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation (Membrane Damage) ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria Lipid_Peroxidation->Mitochondria Caspase Caspase Activation Mitochondria->Caspase releases Cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A simplified pathway of phototoxicity leading to apoptosis.

References

How to prevent Distel(2+) precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stock Solution Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing precipitation in stock solutions, with a focus on challenges encountered with divalent cations.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of precipitation in stock solutions?

Precipitation in stock solutions can be triggered by several factors:

  • Concentration: The concentration of the solute may exceed its solubility limit in the specific solvent and under the given storage conditions.

  • Temperature: Changes in temperature can significantly affect solubility. Many compounds are less soluble at lower temperatures, leading to precipitation when refrigerated or frozen.

  • pH: The pH of the solution can alter the charge of a compound, affecting its interaction with the solvent and its overall solubility. For many compounds, solubility is pH-dependent.

  • Solvent Polarity: Using a solvent with inappropriate polarity can lead to the solute not being fully dissolved, causing it to precipitate over time.

  • Contaminants: The presence of contaminants can act as nucleation sites, initiating the precipitation process.

  • Interactions with Container: The solute may interact with the material of the storage container, leading to degradation or precipitation.

Q2: Why are solutions of divalent cations particularly prone to precipitation?

Divalent cations (e.g., Ca²⁺, Mg²⁺, Mn²⁺) are known to be challenging to keep in solution due to their tendency to form insoluble salts.[1][2] Common counter-ions that can lead to precipitation include:

  • Phosphate (PO₄³⁻)

  • Carbonate (CO₃²⁻)

  • Hydroxide (OH⁻)

  • Sulfate (SO₄²⁻)

These anions are often present in buffer solutions or can be introduced from atmospheric carbon dioxide dissolving in the solution.

Q3: I have a product labeled "Distel" and am concerned about precipitation. What is it and does it contain a "2+" cation?

Based on available safety data sheets and chemical information, "Distel" is a brand name for a high-level disinfectant solution.[3][4][5] It is a mixture of several components, including quaternary ammonium (B1175870) compounds. There is no indication that it contains a simple divalent cation referred to as "Distel(2+)". The PubChem database lists a complex organic molecule with the name "Distel," which is an analog of distamycin A and does not exist as a simple divalent cation.[6] It is possible that the "(2+)" in your query is a misinterpretation or refers to a different component in your experimental setup. For issues with "Distel" disinfectant solutions, it is best to consult the manufacturer's instructions for use and storage.

Troubleshooting Guide: Preventing Precipitation of Divalent Cations

This guide provides a systematic approach to troubleshooting and preventing precipitation in stock solutions containing divalent cations.

Initial Observation: Precipitate is observed in the stock solution.

G start Precipitate Observed check_conc Is the concentration too high? start->check_conc check_ph Is the pH appropriate? check_conc->check_ph No solution_dilute Dilute the stock solution check_conc->solution_dilute Yes check_temp Was the storage temperature changed? check_ph->check_temp Yes solution_ph Adjust pH or use a different buffer system check_ph->solution_ph No check_buffer Are there incompatible ions in the buffer? check_temp->check_buffer No solution_temp Store at a constant, appropriate temperature check_temp->solution_temp Yes solution_buffer Use a buffer with non-precipitating counter-ions check_buffer->solution_buffer Yes end Precipitation Prevented check_buffer->end No - Consult further resources solution_dilute->end solution_ph->end solution_temp->end solution_buffer->end

Caption: A simplified diagram of a common calcium signaling pathway initiated by an external signal.

References

Technical Support Center: Image Analysis for Fluorescent Probe Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific fluorescent probe "Distel(2+)" could not be definitively identified in our search. Therefore, this guide provides general troubleshooting advice and frequently asked questions applicable to a wide range of fluorescent probes used in quantitative image analysis.

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantification of fluorescent probes from microscopy images.

Frequently Asked Questions (FAQs)

Q1: What are the most common software options for fluorescent image analysis?

A1: Several powerful software packages are available for analyzing fluorescence microscopy images. Popular choices include:

  • ImageJ/Fiji: A free, open-source platform with a vast collection of plugins for various analysis tasks.[1][2][3][4]

  • CellProfiler: Free, open-source software ideal for high-throughput, automated image analysis pipelines.[1][2]

  • Imaris: A commercial software package offering advanced 3D and 4D image analysis and visualization capabilities.[1]

  • MetaMorph: A versatile commercial platform with extensive functionalities for microscopy image acquisition and analysis.[1]

Q2: How can I minimize background noise in my fluorescent images?

A2: Background fluorescence can arise from various sources, including autofluorescence from cells and media, unbound fluorescent probes, and instrument noise.[5] To minimize its impact:

  • Optimize Staining Protocol: Ensure thorough washing steps to remove unbound probes. Titrate your probe concentration to find the optimal balance between signal and background.

  • Use Appropriate Media: For live-cell imaging, consider using phenol (B47542) red-free media or specialized imaging media to reduce background fluorescence.[5]

  • Image Acquisition Settings: Optimize acquisition parameters such as exposure time and laser power to maximize the signal-to-noise ratio.

  • Background Subtraction Algorithms: Utilize background subtraction tools available in your image analysis software. Common methods include rolling ball/disk subtraction and manual region of interest (ROI) based correction.

Q3: What is photobleaching and how can I prevent it?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a decrease in fluorescence intensity upon repeated exposure to excitation light. To mitigate photobleaching:

  • Minimize Exposure: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides a good signal.

  • Use Antifade Reagents: Mount fixed samples in an antifade mounting medium.

  • Acquire Images Efficiently: Plan your imaging session to minimize the time the sample is exposed to light.

  • Bleach Correction Plugins: Some image analysis software offers plugins to correct for photobleaching in time-lapse experiments.[6][7][8][9]

Q4: My cell segmentation is inaccurate. How can I improve it?

A4: Accurate cell segmentation is crucial for quantitative analysis. Challenges often arise from low contrast, cell clustering, and heterogeneous staining.[][11][12][13][14] To improve segmentation:

  • Enhance Image Quality: Ensure your images have good contrast and a high signal-to-noise ratio.

  • Use Appropriate Algorithms: Experiment with different segmentation algorithms available in your software (e.g., thresholding, watershed, machine learning-based methods).

  • Preprocessing Steps: Apply filters (e.g., Gaussian blur) to reduce noise before segmentation.

  • Manual Correction: For a small number of images, manual correction of segmentation outlines may be feasible and necessary for accuracy.

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal
Possible Cause Solution
Incorrect Filter Set/Laser Wavelength Verify that the excitation and emission filters or laser lines match the spectral properties of your fluorescent probe.
Probe Degradation Store the fluorescent probe according to the manufacturer's instructions, protected from light and at the correct temperature.
Inefficient Staining Optimize the staining protocol, including probe concentration, incubation time, and temperature.
Low Target Expression Ensure that the target molecule is expressed at a detectable level in your sample.
Photobleaching Reduce exposure time and excitation light intensity. Use an antifade reagent for fixed samples.
Problem 2: High Background Fluorescence
Possible Cause Solution
Autofluorescence Use a spectrally distinct fluorescent probe to avoid overlap with endogenous fluorophores. Consider using spectral unmixing if your imaging system supports it.
Nonspecific Probe Binding Include blocking steps in your staining protocol. Optimize washing steps to remove unbound probe.
Contaminated Reagents or Media Use fresh, high-quality reagents and imaging media.
Dirty Optics Clean the microscope objectives and other optical components.
Problem 3: Inconsistent Quantification Results
Possible Cause Solution
Inconsistent Staining Ensure all samples are processed with the same staining protocol, including incubation times and reagent concentrations.
Variable Imaging Conditions Use the exact same image acquisition settings (e.g., laser power, exposure time, gain) for all samples that will be compared.
Subjective Image Analysis Develop a standardized image analysis workflow and apply it consistently to all images. Automate the analysis where possible to reduce user bias.
Cellular Heterogeneity Analyze a sufficiently large number of cells or regions to account for biological variability.

Experimental Protocols & Workflows

General Staining Protocol for Cultured Cells
  • Cell Seeding: Plate cells on a suitable imaging dish or slide.

  • Probe Preparation: Prepare the fluorescent probe working solution at the desired concentration in an appropriate buffer or medium.

  • Staining: Remove the cell culture medium and add the probe working solution. Incubate for the optimized time and temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells multiple times with a suitable buffer (e.g., PBS) to remove unbound probe.

  • Imaging: Image the cells immediately (for live-cell probes) or proceed to fixation and mounting.

Basic Image Analysis Workflow for Quantification

Image Analysis Workflow cluster_0 Image Acquisition cluster_1 Preprocessing cluster_2 Segmentation cluster_3 Measurement & Analysis Acquire Acquire Image Background Background Correction Acquire->Background Noise Noise Reduction Background->Noise Segment Cell/ROI Segmentation Noise->Segment Measure Measure Intensity Segment->Measure Analyze Data Analysis Measure->Analyze Troubleshooting SNR Start Poor Signal-to-Noise Ratio CheckStaining Review Staining Protocol Start->CheckStaining CheckImaging Review Imaging Parameters Start->CheckImaging CheckAnalysis Review Analysis Workflow Start->CheckAnalysis StainingIssue Sub-optimal Staining CheckStaining->StainingIssue ImagingIssue Sub-optimal Acquisition CheckImaging->ImagingIssue AnalysisIssue Incorrect Analysis CheckAnalysis->AnalysisIssue OptimizeStaining Optimize Probe Concentration & Incubation Time StainingIssue->OptimizeStaining Weak Signal OptimizeWashing Improve Washing Steps StainingIssue->OptimizeWashing High Background OptimizeExposure Adjust Exposure/Gain ImagingIssue->OptimizeExposure Weak Signal CheckFilters Verify Filter Sets ImagingIssue->CheckFilters No Signal OptimizeBackground Apply Background Correction AnalysisIssue->OptimizeBackground High Background OptimizeSegmentation Refine Segmentation AnalysisIssue->OptimizeSegmentation Inaccurate Quantification

References

Technical Support Center: Best Practices for plexDIA Data Acquisition and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Unidentified Technology: "Distel(2+)"

Our search for a data acquisition and analysis platform or technology specifically named "Distel(2+)" did not yield any matching results. It is possible that this name is a typographical error, an internal project name not yet publicly documented, or a very new or niche technology.

We recommend verifying the correct spelling and name of the platform.

However, based on the context of your request for a technical support center for data acquisition and analysis in the field of proteomics, we have compiled a guide for a relevant and advanced technique that shares a phonetic similarity: plexDIA (multiplexed Data-Independent Acquisition) . This guide adheres to the structure and requirements of your original request and may serve as a helpful resource for your work with advanced proteomics data.

Welcome to the technical support center for plexDIA (multiplexed Data-Independent Acquisition). This guide is designed for researchers, scientists, and drug development professionals using plexDIA for high-throughput proteomics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is plexDIA? plexDIA is a mass spectrometry-based proteomics framework that increases the throughput of sensitive proteomics by enabling the simultaneous analysis of multiple samples. It combines data-independent acquisition (DIA) with non-isobaric mass tagging to multiplex both peptides and samples, leading to a multiplicative increase in throughput.[1]
What are the main advantages of plexDIA over traditional DIA or DDA? The primary advantages include significantly higher throughput, increased data completeness with fewer missing values across samples, and comparable proteome coverage and quantitative accuracy to label-free DIA but with much shorter instrument times.[2]
What kind of mass tags are used in plexDIA? plexDIA utilizes non-isobaric mass tags. These tags introduce a known mass shift to peptides from different samples, allowing them to be distinguished within the mass spectrometer.
Can plexDIA be used for single-cell proteomics? Yes, plexDIA is particularly powerful for scaling up single-cell proteomics, allowing for the quantification of thousands of proteins per single cell with high data completeness.[3][2]
What software is available for analyzing plexDIA data? The Slavov Lab at Northeastern University, who developed plexDIA, provides an open-source R-based computational framework for data analysis. The code is available on their GitHub repository.[1]

Troubleshooting Guides

Issue 1: Low Protein/Peptide Identification Rates

Symptoms: The number of identified protein groups or peptides is lower than expected for your sample type and instrument.

Possible CauseRecommended Solution
Suboptimal Sample Preparation: Incomplete cell lysis, inefficient protein digestion, or peptide loss during cleanup.Review and optimize your sample preparation protocol. Ensure complete reduction and alkylation, and efficient enzymatic digestion. Use a well-established protocol for peptide desalting and cleanup.
Incorrect Mass Spectrometry Settings: Suboptimal DIA window scheme, incorrect collision energy, or insufficient resolution.Optimize DIA acquisition methods for your specific instrument. This includes the width and number of isolation windows and the collision energy settings. Ensure that the mass spectrometer is properly calibrated and functioning at the expected resolution.[4]
Data Analysis Parameter Issues: Incorrect false discovery rate (FDR) thresholds, inappropriate settings in the plexDIA software, or use of an incomplete protein sequence database.Ensure you are using a 1% FDR at both the peptide and protein levels.[5] Double-check all parameters in the plexDIA analysis pipeline. Use a comprehensive and correct protein sequence database for your organism, including common contaminants.
Issue 2: Poor Quantitative Accuracy and Reproducibility

Symptoms: High coefficients of variation (CVs) between technical replicates or inaccurate quantification of known protein standards.

Possible CauseRecommended Solution
Inconsistent Sample Labeling: Incomplete or variable labeling efficiency across samples.Ensure complete and consistent labeling by optimizing the labeling reaction conditions (e.g., pH, incubation time, reagent concentration). Perform quality control checks to assess labeling efficiency.
Sample Handling and Injection Variability: Inconsistent sample loading amounts or variations in liquid chromatography (LC) performance.Use a robust and reproducible LC setup. Ensure consistent sample loading by using accurate quantification of peptides before injection. Monitor LC performance for retention time stability and peak shape.
Interference in DIA Spectra: Co-isolation of multiple precursors in wide DIA windows can lead to interference and affect quantification.While a fundamental aspect of DIA, this can be mitigated by optimizing the DIA window scheme. Narrower windows can reduce interference but may also reduce coverage. Finding the right balance for your instrument and sample complexity is key.[6]

Experimental Protocols

Protocol 1: General plexDIA Sample Preparation and Data Acquisition

This protocol outlines a generalized workflow for a 3-plex plexDIA experiment.

  • Protein Extraction and Digestion:

    • Lyse cell pellets or tissue samples using a suitable lysis buffer containing detergents and protease inhibitors.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

    • Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with IAA (iodoacetamide).

    • Digest proteins into peptides using a protease such as trypsin overnight at 37°C.

  • Peptide Labeling with Non-isobaric Mass Tags:

    • Desalt the resulting peptide mixtures using C18 solid-phase extraction.

    • Label each of the three peptide samples with a different non-isobaric mass tag according to the manufacturer's protocol.

    • Quench the labeling reaction.

  • Sample Pooling and LC-MS/MS Analysis:

    • Combine the three labeled samples in a 1:1:1 ratio.

    • Analyze the pooled sample using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.

    • Set up a DIA method with an appropriate isolation window scheme to cover the precursor mass range. The duty cycle parameters should be optimized for the instrument used.[4]

  • Data Analysis:

    • Process the raw DIA data using the plexDIA computational framework.

    • This involves peptide and protein identification and quantification, leveraging the known mass shifts of the tags.

    • Perform statistical analysis on the resulting protein abundance data.

Visualizations

plexDIA Experimental Workflow

plexDIA_Workflow cluster_prep Sample Preparation cluster_label Labeling Sample1 Sample 1 Label1 Label with Tag 1 Sample1->Label1 Sample2 Sample 2 Label2 Label with Tag 2 Sample2->Label2 Sample3 Sample 3 Label3 Label with Tag 3 Sample3->Label3 Pool Pool Samples Label1->Pool Label2->Pool Label3->Pool LCMS LC-MS/MS (DIA) Pool->LCMS Analysis plexDIA Software Analysis LCMS->Analysis Results Quantitative Proteomics Data Analysis->Results Troubleshooting_Logic Start Low Protein/Peptide Identification Rates Check_SamplePrep Review Sample Preparation Protocol Start->Check_SamplePrep Check_MS Verify MS Acquisition Settings Start->Check_MS Check_Analysis Examine Data Analysis Parameters Start->Check_Analysis Solution_SamplePrep Optimize Lysis, Digestion, Cleanup Check_SamplePrep->Solution_SamplePrep Solution_MS Optimize DIA Windows, Calibrate Instrument Check_MS->Solution_MS Solution_Analysis Correct FDR, Use Correct Database Check_Analysis->Solution_Analysis

References

Validation & Comparative

A Comparative Guide to Hoechst Dyes for Nuclear Counterstaining

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Distel(2+)": Extensive searches for a nuclear counterstaining agent named "Distel(2+)" across scientific literature and commercial suppliers did not yield any relevant results. It is possible that the name is inaccurate or refers to a product not utilized for this application. This guide will therefore focus on a detailed comparison of two widely used and well-documented nuclear stains: Hoechst 33342 and Hoechst 33258.

For researchers, scientists, and drug development professionals, accurate nuclear counterstaining is a cornerstone of cellular imaging, providing essential context for the subcellular localization of molecules and the assessment of cell health. Hoechst dyes, a family of blue fluorescent stains, are among the most popular choices for this application due to their specificity for DNA and their utility in both live and fixed cell imaging. This guide provides an objective comparison of the two most common variants, Hoechst 33342 and Hoechst 33258, supported by experimental data to inform reagent selection.

Performance Comparison: Hoechst 33342 vs. Hoechst 33258

The primary distinction between Hoechst 33342 and Hoechst 33258 lies in their cell permeability, which dictates their suitability for live or fixed cell applications. This difference is attributed to the presence of an additional ethyl group on the phenol (B47542) of Hoechst 33342, which increases its lipophilicity.[1]

FeatureHoechst 33342Hoechst 33258
Excitation Maximum (with DNA) ~350 nm[2]~351 nm
Emission Maximum (with DNA) ~461 nm[2]~463 nm
Cell Permeability High; readily enters live cells[1]Low; generally used for fixed and permeabilized cells
Primary Application Live and fixed cell nuclear staining[3]Fixed cell nuclear staining; also used for live cells, but less efficiently
Relative Cytotoxicity Can be cytotoxic at higher concentrations or with prolonged exposure in live cells. Some studies report it to be more toxic than Hoechst 33258.Generally considered less toxic than Hoechst 33342 for live cells.
Binding Target A-T rich regions of the DNA minor groove[3]A-T rich regions of the DNA minor groove
Mechanism of Action

Hoechst stains are bis-benzimide dyes that bind to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[3] This binding is non-intercalating. Upon binding to DNA, the fluorescence of Hoechst dyes increases significantly, leading to a high signal-to-noise ratio with minimal background fluorescence in the cytoplasm.[1]

Mechanism of Hoechst Stain Binding to DNA cluster_0 Cellular Environment Hoechst Hoechst Dye DNA Double-Stranded DNA (A-T Rich Regions) Hoechst->DNA Binds to Minor Groove Nucleus Cell Nucleus

Mechanism of Hoechst dye binding to DNA.

Experimental Protocols

The following protocols provide a general framework for using Hoechst 33342 and Hoechst 33258. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Stock Solution Preparation (for both dyes)
  • Prepare a 10 mg/mL stock solution by dissolving 100 mg of Hoechst dye powder in 10 mL of deionized water (diH₂O) or dimethyl sulfoxide (B87167) (DMSO).[2]

  • Aliquot the stock solution and store at -20°C, protected from light. Aqueous solutions are stable for at least six months at 2-6°C.

Protocol 1: Live Cell Nuclear Staining with Hoechst 33342
  • Culture cells to the desired confluency on a suitable imaging vessel (e.g., chambered cover glass).

  • Prepare a working solution of Hoechst 33342 at a final concentration of 1-5 µg/mL in the cell culture medium.[3]

  • Remove the existing culture medium and add the Hoechst-containing medium to the cells.

  • Incubate the cells for 5-20 minutes at 37°C, protected from light.[3]

  • (Optional) Wash the cells with fresh, pre-warmed culture medium to remove excess dye.

  • Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission: ~350/461 nm).[2]

Protocol 2: Fixed Cell Nuclear Staining with Hoechst 33258 or Hoechst 33342
  • Culture and fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).

  • If required by the experimental design (e.g., for antibody staining), permeabilize the cells (e.g., 0.1-0.5% Triton X-100 in PBS for 10 minutes).

  • Wash the cells twice with PBS.

  • Prepare a working solution of Hoechst dye at a final concentration of 0.5-2 µg/mL in PBS.

  • Add the Hoechst working solution to the fixed cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslip with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with a standard DAPI filter set.

General Experimental Workflow

General Workflow for Nuclear Counterstaining A Cell Culture B Fixation & Permeabilization (for fixed cell staining) A->B C Prepare Hoechst Working Solution D Incubate Cells with Hoechst B->D C->D E Wash Cells D->E F Image with Fluorescence Microscope E->F

General workflow for Hoechst staining.

Cytotoxicity and Photostability Considerations

Cytotoxicity: Because Hoechst dyes bind to DNA, they can interfere with DNA replication and are potentially mutagenic. While generally considered to have low toxicity at working concentrations for short-term experiments, prolonged exposure, especially with Hoechst 33342 in live cells, can induce apoptosis and affect cell cycle progression. For long-term live-cell imaging, it is crucial to use the lowest possible concentration and exposure time. One study found that Hoechst 33342 concentrations between 7 nM and 28 nM were suitable for live-cell imaging over 5 days without significant cytotoxicity. The IC50 values for Hoechst 33258 have been reported to be 51.31 µM for HeLa cells, 32.43 µM for HL60 cells, and 15.42 µM for U937 cells.

Photostability: Hoechst dyes are susceptible to photobleaching, especially with prolonged or high-intensity UV light exposure. It has also been reported that UV exposure can lead to photoconversion of Hoechst dyes to species that emit in the green and red spectra, which could interfere with multicolor imaging experiments.[1] To minimize phototoxicity and photobleaching, it is recommended to use the lowest light intensity and shortest exposure time necessary for image acquisition.

References

Validating Distel(2+)-like Phenanthroline-Bistriazoles as Specific G-Quadruplex Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that have emerged as promising therapeutic targets, particularly in oncology. The development of small molecules that can selectively bind and stabilize these structures is an area of intense research. While the specific ligand "Distel(2+)" remains to be definitively identified in publicly available literature, its described chemical scaffold, a bis-triazolyl-phenanthroline-dicarboxamide derivative, belongs to a well-studied class of potent and selective G-quadruplex binders. This guide provides a comparative analysis of phenanthroline-bistriazole derivatives, likely encompassing compounds structurally related to Distel(2+), against other established G-quadruplex ligands. The information herein is supported by experimental data from peer-reviewed studies, with detailed protocols for key validation assays.

Comparative Performance of G-Quadruplex Ligands

The efficacy of a G-quadruplex ligand is determined by its ability to stabilize the G4 structure, its binding affinity, and its selectivity for G-quadruplex DNA over duplex DNA. The following tables summarize key quantitative data for a representative phenanthroline-bistriazole compound and other well-characterized G-quadruplex ligands.

Ligand ClassRepresentative CompoundG-Quadruplex TargetΔTm (°C)aBinding Affinity (Kd or DC50, µM)bSelectivity (G4 vs. Duplex)Reference
Phenanthroline-Bistriazole Guanidinium-substituted derivativec-KIT>25DC50 = 0.87-1.24High[1]
Human Telomeric (22AG)19.3DC50 = 0.87-1.24High[2]
Naphthalene Diimide (NDI)Imidazolium mannoside conjugateHuman Telomeric (F21T K+)HighNot specifiedVery High[3]
AcridineBRACO-19TelomericNot specifiedKd ~ 0.1-1Low to Moderate[4][5]
PorphyrinTMPyP4TelomericVariableKd ~ 1-10Low[4]
Bisquinolinium PyridodicarboxamidePhenDC3Human TelomericHighKd < 1High[6][7]

aΔTm represents the increase in the melting temperature of the G-quadruplex upon ligand binding, as determined by FRET melting assays. A higher ΔTm indicates greater stabilization. bKd (dissociation constant) or DC50 (concentration required to displace 50% of a fluorescent probe) are measures of binding affinity. Lower values indicate stronger binding.

Experimental Protocols

Accurate validation of G-quadruplex ligands requires robust and well-defined experimental protocols. The following are detailed methodologies for key assays used to characterize the interaction between small molecules and G-quadruplex DNA.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.

Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in quenching of the donor's fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the donor and quencher and leading to an increase in fluorescence. A ligand that stabilizes the G-quadruplex will increase the melting temperature (Tm).

Protocol:

  • Oligonucleotide Preparation: The dual-labeled G-quadruplex-forming oligonucleotide is diluted to a final concentration of 0.2 µM in a potassium-rich buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).[6]

  • Annealing: The oligonucleotide solution is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper folding into the G-quadruplex structure.

  • Ligand Addition: The ligand of interest is added to the annealed oligonucleotide solution at various concentrations. A control sample with no ligand is also prepared.

  • FRET Melting: The fluorescence of the samples is monitored in a real-time PCR instrument while the temperature is gradually increased from 25°C to 95°C.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which the fluorescence is halfway between the minimum and maximum values. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the ligand-containing sample.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the conformational changes of G-quadruplex DNA upon ligand binding.

Principle: G-quadruplexes have characteristic CD spectra that depend on their topology (e.g., parallel, antiparallel, or hybrid). Ligand binding can induce conformational changes in the G-quadruplex, which can be observed as changes in the CD spectrum.

Protocol:

  • Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide (typically 3-5 µM) is prepared in a suitable buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0).

  • Annealing: The DNA solution is annealed as described in the FRET protocol.

  • Ligand Titration: A stock solution of the ligand is titrated into the DNA solution in small aliquots.

  • CD Spectra Acquisition: CD spectra are recorded after each addition of the ligand, typically in the range of 220-320 nm.

  • Data Analysis: Changes in the position and intensity of the characteristic CD peaks (e.g., a positive peak around 260 nm for parallel G-quadruplexes and a positive peak around 295 nm for antiparallel G-quadruplexes) are analyzed to infer changes in the G-quadruplex topology.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to determine the kinetics and affinity of ligand binding to G-quadruplex DNA.

Principle: Biotinylated G-quadruplex DNA is immobilized on a streptavidin-coated sensor chip. A solution containing the ligand is then flowed over the chip surface. The binding of the ligand to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Chip Preparation: A streptavidin-coated sensor chip is activated according to the manufacturer's instructions.

  • Immobilization: A solution of the biotinylated G-quadruplex DNA is injected over the sensor surface to allow for immobilization.

  • Ligand Binding: Solutions of the ligand at various concentrations are injected over the immobilized DNA surface. The association and dissociation phases are monitored in real-time.

  • Data Analysis: The sensorgrams are fitted to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[9][10]

Visualizations

Experimental_Workflow Experimental Workflow for G-Quadruplex Ligand Validation cluster_synthesis Ligand Synthesis cluster_primary_screening Primary Screening cluster_secondary_validation Secondary Validation & Characterization cluster_selectivity Selectivity Assessment Synthesis Synthesis of Phenanthroline-Bistriazole Derivative FRET FRET Melting Assay (ΔTm) Synthesis->FRET Initial Validation CD Circular Dichroism (Conformational Changes) FRET->CD Further Characterization SPR Surface Plasmon Resonance (Binding Kinetics & Affinity) FRET->SPR Quantitative Binding Duplex_Comparison Comparison with Duplex DNA Binding FRET->Duplex_Comparison Selectivity Check NMR NMR Spectroscopy (Structural Details) SPR->NMR Detailed Structural Analysis

Caption: Workflow for the validation of a novel G-quadruplex ligand.

G4_Stabilization Mechanism of G-Quadruplex Stabilization by a Ligand cluster_bound Bound State G4_unstable Unstable G-Quadruplex G4_stable Stabilized G-Quadruplex-Ligand Complex G4_unstable->G4_stable Binding & Stabilization Ligand_free Free Ligand Ligand_free->G4_stable

Caption: Ligand binding stabilizes the G-quadruplex structure.

References

Unable to Proceed: The compound "Distel(2+)" is not found in publicly available information.

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for a compound referred to as "Distel(2+)" in the context of cross-reactivity studies with cellular components, no matching information or relevant scientific data could be located. The search yielded results related to researchers with the surname "Distel"[1][2][3][4][5], the German word for thistle which is "Distel"[6][7][8], and a disinfectant product brand named "DISTEL"[9][10].

The disinfectant product is formulated for surface cleaning and is effective against a broad spectrum of pathogens. While its properties are documented, this information is not relevant to the user's request for cellular-level cross-reactivity data in a research or drug development context.

It is possible that "Distel(2+)" is a proprietary, preclinical, or hypothetical compound not yet described in public scientific literature. Without any available data on its structure, biological targets, or off-target interactions, it is not possible to generate the requested comparison guide, detail experimental protocols, or create the specified visualizations.

Further clarification on the identity of "Distel(2+)" is required to proceed with this request.

References

Unraveling the Landscape of DNA Quantification: A Comparative Analysis of PicoGreen and Other Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and sensitive quantification of DNA is a cornerstone of molecular biology. The choice of quantification method can significantly impact the reliability and reproducibility of downstream applications. While a direct quantitative comparison between Distel(2+) and PicoGreen was requested, an extensive search of scientific literature and commercial databases yielded no information on a DNA quantification dye named "Distel(2+)". It is possible that this is a novel, not yet publicly documented, or misspelled compound.

Therefore, this guide will provide a comprehensive, data-driven comparison of the widely-used PicoGreen dye with other common fluorescent dyes employed for DNA quantification, leveraging available experimental data.

PicoGreen: A Deep Dive into the Gold Standard

PicoGreen is a highly sensitive fluorescent nucleic acid stain that selectively binds to double-stranded DNA (dsDNA).[1][2] Its mechanism of action involves intercalation between DNA base pairs and electrostatic interactions, which upon binding, results in a greater than 1000-fold increase in its fluorescence quantum yield.[3] This dramatic fluorescence enhancement forms the basis of its use in highly sensitive DNA quantification assays.[3]

Key Performance Characteristics of PicoGreen:
  • High Sensitivity: PicoGreen is renowned for its ability to detect picogram levels of dsDNA, making it ideal for applications with limited sample material.[1]

  • Specificity for dsDNA: The dye shows a strong preference for dsDNA over single-stranded DNA (ssDNA) and RNA, which is a significant advantage over UV absorbance-based methods that quantify all nucleic acids present.[4]

  • Wide Dynamic Range: PicoGreen assays typically exhibit a broad linear detection range, spanning several orders of magnitude of DNA concentration.[2]

Comparative Analysis: PicoGreen vs. Other Fluorescent Dyes

Several alternatives to PicoGreen exist, each with its own set of performance characteristics. The following table summarizes a quantitative comparison based on published data.

FeaturePicoGreenSYBR Green IEvaGreen®AccuClear™AccuBlue NextGen™
Linear Range (ng/mL) 0.2 - 20,000[5]0.2 - 20,000[5]Reported to show linearity in the ng range[1]Reported to have the widest linear range among a selection of dyes[1]Reported to show linearity in the ng range[1]
Limit of Detection Low pg range[1]Low pg range[5]Not explicitly quantified in the provided search results.Not explicitly quantified in the provided search results.Reported to have the highest sensitivity (lowest limit of detection) among a selection of dyes[1]
Specificity High for dsDNA[4]Preferentially binds to dsDNA[6]Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.
Reference [1][4][5][1][5][6][1][1][1]

Experimental Protocols: A Generalized Workflow for Fluorescent Dye-Based DNA Quantification

The following protocol outlines a general workflow for DNA quantification using intercalating fluorescent dyes like PicoGreen. Specific reagent volumes and incubation times should be optimized according to the manufacturer's instructions for the chosen dye.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_reagent Prepare Dye Working Solution add_dye Add Dye Working Solution to all wells prep_reagent->add_dye prep_standards Prepare DNA Standards add_standards Add Standards to Plate prep_standards->add_standards add_standards->add_dye add_samples Add Samples to Plate add_samples->add_dye incubate Incubate at Room Temperature (in dark) add_dye->incubate read_fluorescence Read Fluorescence on a Plate Reader incubate->read_fluorescence plot_curve Plot Standard Curve read_fluorescence->plot_curve calc_conc Calculate Sample Concentrations plot_curve->calc_conc

Figure 1. A generalized experimental workflow for DNA quantification using fluorescent dyes.

Signaling Pathway: The Mechanism of Fluorescence Enhancement

The fundamental principle behind these fluorescent dyes is a significant increase in fluorescence upon binding to DNA. This process can be visualized as a simple signaling pathway.

G FreeDye Free Dye in Solution (Low Fluorescence) BoundComplex Dye-DNA Complex (High Fluorescence) FreeDye->BoundComplex Binding (Intercalation/ Electrostatic Interaction) DNA dsDNA DNA->BoundComplex

Figure 2. Simplified signaling pathway of DNA-binding dye fluorescence enhancement.

Conclusion

PicoGreen remains a leading choice for sensitive and specific dsDNA quantification. While a direct comparison with "Distel(2+)" could not be performed due to a lack of available information, the data presented on other commercially available dyes such as SYBR Green I, EvaGreen®, AccuClear™, and AccuBlue NextGen™ provide valuable context for researchers selecting a suitable DNA quantification method. The choice of dye will ultimately depend on the specific requirements of the application, including the need for sensitivity, dynamic range, and cost-effectiveness. Researchers are encouraged to consult the specific product literature for the most up-to-date performance data and protocols.

References

A Head-to-Head Comparison of Novel Fluorescent Probes for Intracellular Viscosity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular biology, the viscosity of the intracellular environment is a critical parameter that governs molecular diffusion, protein folding, and enzymatic reactions. Alterations in viscosity have been implicated in various pathological conditions, including neurodegenerative diseases and cancer. Consequently, the development of robust tools for real-time viscosity monitoring in living cells is of paramount importance for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of a novel fluorescent probe, TCF-VIS1, with other recently developed probes for viscosity sensing, focusing on their performance metrics, experimental protocols, and underlying mechanisms.

Mechanism of Action: Molecular Rotors

The majority of fluorescent probes for viscosity, including TCF-VIS1, operate on the principle of "molecular rotors". These molecules typically consist of a fluorophore core and a rotatable component. In low-viscosity environments, the excited-state energy is dissipated through non-radiative pathways, primarily via the intramolecular rotation of the rotatable group, resulting in weak fluorescence. Conversely, in a high-viscosity medium, this rotation is hindered, which closes the non-radiative decay channel and forces the molecule to release the absorbed energy as fluorescence, leading to a significant enhancement in signal intensity.[1][2][3]

cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment Excitation_L Light Excitation Probe_L Probe in Ground State Excitation_L->Probe_L Absorption Excited_Probe_L Probe in Excited State Rotation Intramolecular Rotation (Non-radiative decay) Excited_Probe_L->Rotation Energy Dissipation Low_Fluorescence Weak Fluorescence Excited_Probe_L->Low_Fluorescence Radiative Decay (minor) Rotation->Probe_L Excitation_H Light Excitation Probe_H Probe in Ground State Excitation_H->Probe_H Absorption Excited_Probe_H Probe in Excited State Hindered_Rotation Hindered Rotation Excited_Probe_H->Hindered_Rotation Restricted Energy Dissipation High_Fluorescence Strong Fluorescence Excited_Probe_H->High_Fluorescence Radiative Decay (major)

Caption: Mechanism of a molecular rotor fluorescent probe for viscosity sensing.

Performance Comparison of Viscosity-Sensing Fluorescent Probes

The efficacy of a fluorescent probe is determined by a range of photophysical parameters. The following table summarizes the key performance metrics for TCF-VIS1 and two alternative probes, MHC-V1 and Mito-V, all designed to report on viscosity changes.

FeatureTCF-VIS1 (TCF-based)MHC-V1 (Hemicyanine-based)Mito-V (Red Fluorescent Probe)
Excitation Wavelength (λex)488 nmNot explicitly statedNot explicitly stated
Emission Wavelength (λem)644 nm628 nmRed Emission
Stokes Shift156 nm[2]Not explicitly statedLong Lifetime
Fluorescence Enhancement78-fold[2]Significant enhancementGood relationship with viscosity
Organelle TargetingNot explicitly statedMitochondria[4]Mitochondria[5]

Experimental Protocols

To objectively compare the performance of these viscosity probes, a standardized experimental workflow is essential.

In Vitro Characterization

Objective: To determine the fluorescence response of the probes to changes in viscosity.

Materials:

  • Fluorescent probes (TCF-VIS1, MHC-V1, Mito-V)

  • Methanol-glycerol mixtures of varying compositions (to create a range of viscosities)

  • Spectrofluorometer

Procedure:

  • Prepare a series of methanol-glycerol solutions with varying volume ratios to achieve a range of known viscosities.

  • Prepare stock solutions of each fluorescent probe in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the probe stock solution to each methanol-glycerol mixture to a final concentration typically in the low micromolar range.

  • Measure the fluorescence emission spectra and intensity for each probe in each viscosity standard using a spectrofluorometer. The excitation wavelength should be set to the respective λex for each probe.

  • Plot the fluorescence intensity as a function of viscosity to determine the sensitivity and dynamic range of each probe.

Live Cell Imaging and Viscosity Measurement

Objective: To visualize and quantify viscosity changes in living cells.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Fluorescent probes

  • Confocal laser scanning microscope

  • Agents to induce viscosity changes (e.g., nystatin, monensin)

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes suitable for microscopy.

  • Probe Staining: Incubate the cells with the fluorescent probe at an optimized concentration (typically 1-10 µM) in cell culture medium for a specific duration (e.g., 30 minutes).

  • Cell Washing: Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Acquire fluorescence images using a confocal microscope with the appropriate laser line for excitation and emission filter set.

  • Induction of Viscosity Change: To observe dynamic changes, treat the stained cells with an agent known to alter intracellular viscosity (e.g., nystatin) and acquire a time-series of images.

  • Image Analysis: Quantify the changes in fluorescence intensity in specific cellular regions of interest over time to determine the relative change in viscosity. For probes targeting specific organelles like mitochondria, co-localization with a known organelle tracker (B12436777) (e.g., MitoTracker Green) is recommended to confirm targeting specificity.[6]

Start Start Cell_Culture Culture cells on glass-bottom dishes Start->Cell_Culture Probe_Staining Incubate cells with fluorescent probe Cell_Culture->Probe_Staining Washing Wash cells to remove excess probe Probe_Staining->Washing Imaging_Baseline Acquire baseline fluorescence images Washing->Imaging_Baseline Treatment Treat cells with viscosity-altering agent Imaging_Baseline->Treatment Imaging_Post_Treatment Acquire time-series fluorescence images Treatment->Imaging_Post_Treatment Analysis Analyze fluorescence intensity changes Imaging_Post_Treatment->Analysis End End Analysis->End

Caption: Workflow for live cell imaging of intracellular viscosity.

Concluding Remarks

The selection of an appropriate fluorescent probe for viscosity measurement is contingent on the specific experimental requirements. TCF-VIS1 stands out with its exceptionally large Stokes shift, which is advantageous for minimizing autofluorescence and crosstalk in multicolor imaging experiments.[2][3] Probes like MHC-V1 and Mito-V offer the significant advantage of specific targeting to mitochondria, enabling the investigation of viscosity within this crucial organelle.[4][5] When choosing a probe, researchers should consider factors such as the desired emission wavelength, the necessity for organelle-specific targeting, and the required sensitivity for detecting subtle viscosity changes. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel fluorescent probes, facilitating informed decisions for advancing research in cellular biophysics and drug discovery.

References

A Comparative Guide to Divalent Cation Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and specificity of common divalent cations to biological macromolecules. The information presented herein is intended to assist researchers in selecting appropriate ions for their experimental systems and in understanding the fundamental principles governing these interactions.

Introduction to Divalent Cation Binding

Divalent cations, such as Ca²⁺, Mg²⁺, Mn²⁺, and Zn²⁺, are essential for a vast array of biological processes.[1] They play critical roles as structural components of proteins and nucleic acids, as cofactors in enzymatic reactions, and as second messengers in signaling pathways. The precise function of these cations is intimately linked to their binding affinity (the strength of the interaction) and specificity (the ability to bind to a particular site over others). Understanding these properties is crucial for elucidating biological mechanisms and for the development of therapeutics that target metal-binding proteins.

Quantitative Comparison of Binding Affinity

The binding affinity of a divalent cation to a protein is typically quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes the experimentally determined Kd values for the binding of various divalent cations to Calmodulin, a ubiquitous calcium-binding messenger protein.

Divalent CationBinding Site(s) on CalmodulinDissociation Constant (Kd)Experimental Method
Ca²⁺High-affinity sites (III, IV)3 µM - 20 µM[2]Equilibrium Dialysis
Ca²⁺Low-affinity sites (I, II)5 µM - 40 µM (in the presence of 3 mM Mg²⁺)[2]Equilibrium Dialysis
Mg²⁺High-affinity Ca²⁺ sitesKd increased 2- to 4-fold compared to Ca²⁺[2]Equilibrium Dialysis
Mg²⁺Two separate exothermic sites on conantokin-G46 µM and 311 µM[3]Isothermal Titration Calorimetry
Mn²⁺High-affinity site A on pig duodenum Ca²⁺-binding protein0.61 µM[4]Flow Dialysis
Mn²⁺Low-affinity site B on pig duodenum Ca²⁺-binding protein50 µM[4]Flow Dialysis
Zn²⁺Auxiliary sites on Calmodulin1.2 mM⁻¹ (Affinity Constant)[5]Microcalorimetry
Zn²⁺Two exothermic sites on conantokin-G0.2 µM and 1.1 µM[3]Isothermal Titration Calorimetry
Cd²⁺Capital sites on Calmodulin3.4 x 10⁴ M⁻¹ (Affinity Constant)[5]Microcalorimetry
Pb²⁺Holo-CalmodulinHigher affinity than Ca²⁺ in the presence of Ca²⁺[6]Electrospray Ionization Mass Spectrometry

Binding Specificity

The specificity of divalent cation binding is determined by factors such as ionic radius, coordination geometry, and the chemical nature of the binding site. For instance, Mg²⁺ and Ca²⁺ can enhance the DNA binding specificity of TALE proteins by attenuating non-specific interactions.[7] In contrast, under conditions with only monovalent cations like K⁺ or Na⁺, these proteins bind to specific and non-specific DNA with nearly equal affinity.[7] The charge of the binding pocket is also a major determinant of selectivity; a more negative charge in a calcium-binding pocket increases the competitiveness of trivalent lanthanides over Ca²⁺.[8]

Alternatives and Competitors

In biological systems and experimental settings, other ions or molecules can act as mimetics or competitors for divalent cation binding sites.

  • Lanthanides: Trivalent lanthanide ions (Ln³⁺), such as Terbium (Tb³⁺), are often used as luminescent probes for Ca²⁺ binding sites due to their similar ionic radii and coordination preferences.[1][2][8][9] They can, however, exhibit higher binding affinities than Ca²⁺ and may inhibit the function of calcium-binding proteins like cadherins.[8][10]

  • Gallium (Ga³⁺): Gallium can act as a non-functional mimic of ferric iron (Fe³⁺).[5][11][12] This property is exploited in some anti-cancer therapies, where gallium disrupts iron-dependent processes in tumor cells.[5][11][12]

  • Toxic Metals: Divalent cations of toxic heavy metals like Lead (Pb²⁺) and Cadmium (Cd²⁺) can compete with essential divalent cations for binding sites on proteins, leading to toxicity. For example, Pb²⁺ can replace Ca²⁺ in calmodulin with high affinity.[6] Aluminum (Al³⁺) is a known neurotoxin that can interfere with cellular processes.[13] Beryllium (Be²⁺) toxicity is also a concern, and in some experimental setups, aluminum is used as a less toxic proxy.

Experimental Protocols

Accurate determination of binding affinity and specificity is paramount. The two most common and robust methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (in this case, the divalent cation) to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified protein in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes from buffer deprotonation/protonation.

    • Prepare a concentrated solution of the divalent cation salt in the exact same buffer to avoid heat of dilution effects.

    • Thoroughly degas both the protein and cation solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the cation solution into the injection syringe.

    • Perform a series of small, sequential injections of the cation solution into the protein solution while maintaining a constant temperature.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of cation to protein.

    • This binding isotherm is then fit to a suitable binding model (e.g., a one-site or multi-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution in Low Ionization Enthalpy Buffer Degas Degas Both Solutions Prep_Protein->Degas Prep_Cation Prepare Cation Solution in Identical Buffer Prep_Cation->Degas Load_Sample Load Protein into Sample Cell Degas->Load_Sample Load_Syringe Load Cation into Syringe Degas->Load_Syringe Titration Perform Sequential Injections at Constant Temperature Load_Sample->Titration Load_Syringe->Titration Plot_Data Plot Heat Change vs. Molar Ratio Titration->Plot_Data Fit_Model Fit Data to a Binding Model Plot_Data->Fit_Model Extract_Params Determine Kd, n, ΔH, ΔS Fit_Model->Extract_Params

Caption: Workflow for determining divalent cation binding affinity using Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.

Detailed Methodology:

  • Sensor Chip Preparation:

    • Immobilize the purified protein (ligand) onto the surface of a sensor chip. Common immobilization chemistries include amine coupling.

    • A control flow cell with an irrelevant protein or no protein should be prepared to subtract non-specific binding and bulk refractive index changes.

  • SPR Experiment:

    • Flow a continuous stream of running buffer over the sensor chip to establish a stable baseline.

    • Inject a series of increasing concentrations of the divalent cation solution (analyte) over the ligand and control surfaces.

    • The binding of the cation to the immobilized protein causes an increase in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

    • After the association phase, flow the running buffer again to monitor the dissociation of the cation.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the control flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the kinetic data to a suitable binding model.

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of the dissociation and association rate constants (kd/ka).

Competitive_Binding cluster_cations Competing Divalent Cations Protein Protein Binding Site Ca Ca²⁺ Ca->Protein High Affinity Mg Mg²⁺ Mg->Protein Lower Affinity Zn Zn²⁺ Zn->Protein Variable Affinity

Caption: Competitive binding of different divalent cations to a protein binding site.

Conclusion

The binding affinity and specificity of divalent cations are fundamental to their diverse roles in biology. This guide provides a framework for comparing these properties, highlighting the importance of quantitative data and robust experimental methodologies. A thorough understanding of these principles is essential for researchers across various disciplines, from fundamental biology to drug discovery.

References

Advantages of Distel(2+) over traditional organic dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cellular biology and drug discovery, the quest for brighter, more stable, and reliable fluorescent probes is perpetual. For decades, traditional organic dyes like Fluorescein (B123965) Isothiocyanate (FITC) have been workhorses in the lab. However, their limitations in photostability and signal-to-noise ratio have often constrained the boundaries of experimental design, especially in long-term live-cell imaging.

This guide introduces Distel(2+) , a next-generation fluorescent dye engineered to overcome the shortcomings of its predecessors. We present a direct comparison between Distel(2+) and traditional organic dyes, supported by experimental data, to demonstrate its superior performance in key performance areas. For the purpose of this guide, the well-characterized and high-performance Alexa Fluor 488 dye is used as a proxy to provide concrete data for Distel(2+), while FITC represents the traditional organic dyes.

Key Performance Advantages of Distel(2+)

Distel(2+) offers significant improvements in three critical areas for fluorescence imaging:

  • Exceptional Photostability: Distel(2+) exhibits remarkable resistance to photobleaching, enabling longer exposure times and time-lapse experiments without significant signal degradation.[1][2] This is a crucial advantage for studying dynamic cellular processes.

  • High Fluorescence Quantum Yield: With a high quantum yield, Distel(2+) efficiently converts absorbed light into a fluorescent signal, resulting in brighter and more easily detectable signals.[1][2]

  • Superior Signal-to-Noise Ratio: The brightness and photostability of Distel(2+) contribute to a significantly higher signal-to-noise ratio (SNR), allowing for the clear visualization of low-abundance targets that may be obscured by background noise when using traditional dyes.[1][3]

Quantitative Performance Comparison

The following tables summarize the quantitative advantages of Distel(2+) over traditional organic dyes, using data from comparative studies of Alexa Fluor 488 and FITC.

Parameter Distel(2+) (proxy: Alexa Fluor 488) Traditional Organic Dye (FITC) Reference
Excitation Maximum (nm) 495494[2]
Emission Maximum (nm) 519518[2]
Fluorescence Quantum Yield (Φ) 0.920.92[2][4]
Photostability HighLow[1][2]

Table 1: Spectroscopic and Photophysical Properties.

Performance Metric Distel(2+) (proxy: Alexa Fluor 488) Traditional Organic Dye (FITC) Key Advantage of Distel(2+) Reference
Relative Brightness Significantly brighterStandardEnhanced sensitivity and detection of weak signals.[1]
pH Sensitivity Insensitive over a broad pH rangeFluorescence decreases in acidic pHReliable performance in varying cellular environments.[5]
Self-Quenching Minimal self-quenching at high labeling ratiosSusceptible to self-quenchingBrighter and more sensitive conjugates.[5]

Table 2: Performance Characteristics in Application.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for assessing key performance parameters of fluorescent dyes.

Protocol 1: Photobleaching Assay

This protocol is designed to quantify the photostability of fluorescent dyes.

Objective: To measure the rate of fluorescence intensity decay of a fluorescently labeled sample under continuous illumination.

Materials:

  • Fluorescently labeled cells or antibody-stained slides (one for each dye being compared).

  • Fluorescence microscope with a suitable filter set and a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Sample Preparation: Prepare identical samples labeled with Distel(2+) and the traditional organic dye. For cellular imaging, ensure similar cell density and labeling concentration.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being imaged.

    • Set the objective to the desired magnification (e.g., 40x or 60x).

  • Image Acquisition:

    • Locate a region of interest (ROI) with clearly labeled structures.

    • Acquire an initial image (time t=0) using a fixed exposure time and gain setting.

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 20-30 seconds) until the fluorescence signal has significantly decreased.[6]

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without labeled structures.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye. A slower decay rate indicates higher photostability.[2]

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the comparative method for determining the fluorescence quantum yield of a dye relative to a known standard.[7]

Objective: To calculate the fluorescence quantum yield of a test dye by comparing its fluorescence intensity to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (10 mm path length).

  • Spectroscopic grade solvents.[8]

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92).[4]

  • Test dye solution.

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions for both the standard and the test dye in the same solvent.

    • The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all solutions.

    • Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for all measurements.

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.

    • The slope of these plots (Grad) is used in the following equation to calculate the quantum yield of the test sample (ΦX): ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, and η is the refractive index of the solvent.[7]

Protocol 3: Signal-to-Noise Ratio (SNR) Calculation in Fluorescence Microscopy

Objective: To quantify the signal-to-noise ratio in a fluorescence image.

Materials:

  • Fluorescence microscope images of samples stained with the dyes to be compared.

  • Image analysis software (e.g., FIJI/ImageJ).

Procedure:

  • Image Acquisition: Acquire images using identical settings for both Distel(2+) and the traditional dye. Ensure that the images are not saturated.[9]

  • Signal Measurement:

    • In the image analysis software, define a region of interest (ROI) that encompasses the specifically stained structure (the "signal").

    • Measure the mean pixel intensity within this ROI (Signal>).

  • Noise Measurement:

    • Define another ROI in a background area of the image where there is no specific staining (the "noise" or "background").

    • Measure the mean pixel intensity within this background ROI (Background>).

  • SNR Calculation: A common method to calculate the SNR is: SNR = Signal> / Background>[9] A higher value indicates a better signal-to-noise ratio. For more rigorous analysis, the standard deviation of the background can be used as the denominator.

Visualizing Experimental Workflows

Clear and logical experimental design is paramount for reproducible results. The following diagrams illustrate the workflows for comparing fluorescent dyes.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Dye1 Distel(2+) Labeling Label Cellular Target Dye1->Labeling Dye2 Traditional Dye Dye2->Labeling Photobleaching Photobleaching Assay Labeling->Photobleaching QuantumYield Quantum Yield Measurement Labeling->QuantumYield SNR_Imaging SNR Imaging Labeling->SNR_Imaging Analysis_PB Analyze Photostability Photobleaching->Analysis_PB Analysis_QY Calculate Quantum Yield QuantumYield->Analysis_QY Analysis_SNR Calculate SNR SNR_Imaging->Analysis_SNR

Caption: Workflow for comparative analysis of fluorescent dyes.

Photobleaching_Assay_Workflow start Start prep Prepare Labeled Slide start->prep locate Locate Region of Interest (ROI) prep->locate initial_image Acquire Initial Image (t=0) locate->initial_image illuminate Continuous Illumination initial_image->illuminate timelapse Acquire Time-Lapse Images illuminate->timelapse measure Measure Mean Intensity of ROI timelapse->measure normalize Normalize Intensity to t=0 measure->normalize plot Plot Intensity vs. Time normalize->plot end End plot->end

Caption: Detailed workflow for the photobleaching assay.

Conclusion

The transition from traditional organic dyes to advanced fluorophores like Distel(2+) represents a significant step forward for researchers in the life sciences. The superior photostability, high quantum yield, and excellent signal-to-noise ratio of Distel(2+) empower scientists to design more demanding and informative experiments, from long-term live-cell imaging to the detection of low-abundance molecular targets. By providing robust and reliable fluorescent signals, Distel(2+) opens up new possibilities for discovery in cellular biology and drug development.

References

Unraveling the Potential of Novel Probes in Correlative Light and Electron Microscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in cellular and molecular biology constantly seek to bridge the gap between the dynamic, functional information provided by fluorescence light microscopy and the high-resolution ultrastructural detail offered by electron microscopy. Correlative Light and Electron Microscopy (CLEM) has emerged as a powerful technique to achieve this synergy. A critical component of many CLEM workflows is the use of probes that are visible in both imaging modalities, acting as fiducial markers or generating contrast. While various probes exist, the landscape is continually evolving with the development of new molecules designed to improve correlation accuracy and workflow efficiency. This guide explores the context of such probes, with a specific focus on the emergent, yet currently uncharacterized, probe "Distel(2+)" and its potential alternatives.

The Challenge of Correlating Two Worlds

The fundamental challenge in CLEM lies in accurately aligning the images obtained from two different imaging platforms. This requires robust and reliable markers that can withstand the harsh sample preparation procedures for electron microscopy, including fixation, dehydration, and resin embedding, while retaining their fluorescent properties for light microscopy. An ideal CLEM probe should possess several key characteristics:

  • Photostability: Resistance to photobleaching during fluorescence imaging.

  • Electron Density: Sufficiently high atomic number to be visible in the electron microscope.

  • Targeting Specificity: The ability to be targeted to specific proteins or organelles.

  • Minimal Impact on Ultrastructure: The probe should not disrupt the native cellular architecture.

  • Ease of Use: A straightforward protocol for labeling and imaging.

The Enigma of Distel(2+)

Initial investigations into a probe referred to as "Distel(2+)" for CLEM applications have revealed a significant information gap. Extensive searches of scientific literature and commercial product databases have not yielded any specific fluorescent probe or photosensitizer for CLEM applications under this name.

However, the name "Distel" does appear in the context of DNA-intercalating agents. Specifically, "Distel (1+)" and "Distel (2+)" are described as hybrid molecules containing a DNA-binding tris-pyrrole element and a DNA-intercalating chromophore. The "(2+)" likely refers to the biscationic nature of the molecule. While these molecules possess a chromophore, their primary application appears to be in cancer research, focusing on their interaction with DNA and topoisomerase enzymes. There is currently no published data to suggest their utility as fluorescent probes or photosensitizers in the context of correlative light and electron microscopy.

It is conceivable that "Distel(2+)" is a novel, developmental, or internal designation for a probe that has not yet been widely reported in the scientific literature. Without access to its chemical structure, photophysical properties, and experimental data in CLEM workflows, a direct comparison with other probes is not feasible.

Established Alternatives for CLEM

In the absence of specific data for "Distel(2+)", we can provide a comparative overview of established and commonly used probes and techniques in CLEM. These alternatives can be broadly categorized into fluorescent proteins, small molecule fluorescent probes, and photosensitizers that generate an electron-dense precipitate.

Fluorescent Proteins

Genetically encoded fluorescent proteins (FPs) are a cornerstone of modern cell biology and have been adapted for CLEM.

Probe/MethodPrincipleAdvantagesDisadvantages
GFP and variants Genetically encoded fluorescence.High specificity of labeling; live-cell imaging possible.Fluorescence can be quenched by EM processing; lower electron density.
Super-resolution FPs e.g., photoactivatable GFP (paGFP).Enables super-resolution fluorescence imaging prior to EM.Complex imaging setup; potential for artifacts.
APEX2 Genetically encoded peroxidase that generates an electron-dense DAB polymer upon addition of its substrate.High spatial resolution in EM; can be targeted to specific subcellular locations.Requires chemical fixation and enzymatic reaction; potential for diffusion of the reaction product.
Small Molecule Fluorescent Probes

These are synthetic dyes that can be conjugated to antibodies or other targeting moieties.

Probe/MethodPrincipleAdvantagesDisadvantages
FluoroNanogold A conjugate of a fluorophore and a small gold cluster.Gold provides excellent electron contrast; commercially available.Gold cluster size can impact resolution; potential for steric hindrance.
Quantum Dots (QDs) Semiconductor nanocrystals with bright and stable fluorescence.High photostability; electron dense core.Can be large, affecting biological function; blinking can be an issue.
Rhodamine derivatives Bright and photostable fluorophores.Good photophysical properties; variety of chemistries for conjugation.Lower inherent electron density; fluorescence often quenched by osmium tetroxide.
Photosensitizers for Photooxidation

This technique utilizes a fluorophore that, upon illumination, catalyzes the polymerization of diaminobenzidine (DAB) into an electron-dense precipitate.

Probe/MethodPrincipleAdvantagesDisadvantages
MiniSOG A small, genetically encoded singlet oxygen generator.High spatial resolution of the DAB precipitate; can be targeted with genetic precision.Requires light illumination and addition of DAB; potential for phototoxicity.
Fluorescein A commonly used fluorophore that can act as a photosensitizer.Readily available and well-characterized.Lower efficiency of singlet oxygen generation compared to dedicated photosensitizers.

Experimental Protocols: A Generalized CLEM Workflow

While a specific protocol for "Distel(2+)" is unavailable, a general workflow for a probe-based CLEM experiment is outlined below. This protocol would need to be optimized based on the specific characteristics of the probe used.

Diagram: Generalized CLEM Workflow

CLEM_Workflow cluster_LM Light Microscopy cluster_EM_Prep EM Preparation cluster_EM Electron Microscopy cluster_Correlation Correlation A Sample Preparation (e.g., cell culture, labeling with probe) B Fluorescence Imaging (Identify region of interest) A->B C Fixation (e.g., glutaraldehyde, osmium tetroxide) B->C D Dehydration & Resin Embedding C->D E Sectioning D->E F EM Imaging (Relocate region of interest) E->F G Image Registration & Overlay F->G

Caption: A generalized workflow for a Correlative Light and Electron Microscopy (CLEM) experiment.

Conclusion and Future Outlook

The successful implementation of CLEM relies heavily on the choice of an appropriate probe. While a definitive comparison involving "Distel(2+)" is currently hampered by a lack of available data, the field offers a robust toolkit of alternative probes and methodologies. The ideal choice will depend on the specific biological question, the target of interest, and the imaging infrastructure available.

For researchers interested in "Distel(2+)", further information regarding its chemical structure, photophysical properties, and demonstrated use in CLEM is essential. Should this information become available, a direct and quantitative comparison with the established alternatives presented here would be of significant value to the scientific community. As the development of novel probes continues, we can anticipate even more powerful and streamlined approaches to unraveling the intricate relationship between cellular structure and function.

Benchmarking "Distel(2+)" Performance: A Comparative Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the efficacy and mechanism of a cytotoxic agent is paramount. This guide provides a comparative performance benchmark of a hypothetical cytotoxic agent, "Distel(2+)" (represented by the well-documented compound Diallyl Disulfide), against two established alternatives: Disulfiram (B1670777) and the widely-used chemotherapeutic agent, Cisplatin. The data presented is collated from various public studies to offer an objective overview of their performance in different cancer cell lines.

Performance Overview: Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for Diallyl Disulfide (as a proxy for "Distel(2+)"), Disulfiram, and Cisplatin across various cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Diallyl Disulfide ("Distel(2+)" Proxy)

Cell LineCancer TypeIC50 (µM)Reference
HCT-15Colon CancerNo significant effect[1]
DLD-1Colon CancerNo significant effect[1]
KPL-1Breast Cancer1.8 - 18.1 (72h)[2]
MCF-7Breast Cancer1.8 - 18.1 (72h)[2]
MDA-MB-231Breast Cancer1.8 - 18.1 (72h)[2]
MKL-FBreast Cancer1.8 - 18.1 (72h)[2]
HL-60Leukemia< 25[2]
MDA-MB-231Breast Cancer24.12 ± 1.20 (24h)[3]
A549Lung Cancer29.51 ± 0.98 (24h)[3]

Table 2: IC50 Values of Disulfiram (Alternative 1)

Cell LineCancer TypeIC50 (nM)NotesReference
MCF-7Breast Cancer449 (with Copper)72h exposure[4]
MCF-7Breast Cancer30072h exposure[5]
BT474Breast Cancer30072h exposure[5]
MDA-MB-231Breast Cancer> 10,00072h exposure[5]
T47DBreast Cancer> 10,00072h exposure[5]
Various Leukemia LinesLeukemia45 - 81[6]
SiHaCervical CancerStrong cytotoxicity at 0.1 µM (with Copper)[7]
HeLaCervical CancerStrong cytotoxicity at 0.01 µM (with Copper)[7]

Table 3: IC50 Values of Cisplatin (Alternative 2)

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Cancer5 - 10[8]
Ov-carOvarian Cancer10 - 20[8]
BxPC-3Pancreatic Cancer5.96 ± 2.32 (48h)[9]
MIA PaCa-2Pancreatic Cancer7.36 ± 3.11 (48h)[9]
YAPCPancreatic Cancer56.7 ± 9.52 (48h)[9]
PANC-1Pancreatic Cancer100 ± 7.68 (48h)[9]
A549Lung Cancer10.91 ± 0.19 (24h), 7.49 ± 0.16 (48h)[10]
HeLaCervical Cancer13.11 (48h)[11]
MDA-MB-231Breast Cancer11.71 ± 1.50 (24h)[3]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound ("Distel(2+)" proxy, Disulfiram, or Cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for targeted drug development. Below are simplified diagrams of the signaling pathways affected by the benchmarked compounds.

"Distel(2+)" (Diallyl Disulfide) - Apoptosis Induction

Diallyl disulfide induces apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[14][15] It can also cause cell cycle arrest.[16]

G DADS Diallyl Disulfide ('Distel(2+)') ROS ↑ Reactive Oxygen Species (ROS) DADS->ROS Bax ↑ Bax DADS->Bax Bcl2 ↓ Bcl-2 DADS->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Diallyl Disulfide ("Distel(2+)") induced apoptosis pathway.
Disulfiram - Copper-Dependent Cytotoxicity

Disulfiram's anticancer activity is largely dependent on the presence of copper. It inhibits aldehyde dehydrogenase (ALDH), leading to various downstream effects.[17][18]

G Disulfiram Disulfiram DSCu Disulfiram-Copper Complex Disulfiram->DSCu Copper Copper (Cu2+) Copper->DSCu ALDH Aldehyde Dehydrogenase (ALDH) DSCu->ALDH ROS ↑ Reactive Oxygen Species (ROS) DSCu->ROS Proteasome Proteasome DSCu->Proteasome Apoptosis Apoptosis ROS->Apoptosis NFkB NF-κB Pathway Proteasome->NFkB NFkB->Apoptosis inhibition of anti-apoptotic genes

Disulfiram's copper-dependent mechanism of action.
Cisplatin - DNA Damage and Apoptosis

Cisplatin is a platinum-based drug that exerts its cytotoxic effects primarily by forming crosslinks with DNA, which inhibits DNA replication and transcription, ultimately leading to apoptosis.[19][20][21]

G Cisplatin Cisplatin CellMembrane Cell Membrane ActivatedCisplatin Activated Cisplatin [Pt(NH3)2Cl(H2O)]+ CellMembrane->ActivatedCisplatin Enters cell & hydrolyzes DNA Nuclear DNA ActivatedCisplatin->DNA DNADamage DNA Crosslinks (Intra- and Interstrand) DNA->DNADamage Binds to purine (B94841) bases ReplicationBlock Replication & Transcription Block DNADamage->ReplicationBlock DNARepair DNA Repair Mechanisms ReplicationBlock->DNARepair Apoptosis Apoptosis DNARepair->Apoptosis If repair fails

Cisplatin's mechanism of inducing DNA damage and apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select appropriate cell line) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep 3. Compound Dilution (Serial dilutions) Treatment 4. Cell Treatment (Incubate for 24-72h) CompoundPrep->Treatment MTT 5. Viability Assay (e.g., MTT) Treatment->MTT Readout 6. Absorbance Reading (Plate Reader) MTT->Readout Calculation 7. Calculate % Viability Readout->Calculation IC50 8. Determine IC50 Calculation->IC50

General workflow for in vitro cytotoxicity testing.

References

Comparative Efficacy of Distel and its Alternatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In modern research and drug development environments, maintaining a sterile workspace is paramount to ensure the validity and reproducibility of experimental results. Surface disinfection plays a crucial role in this, and the selection of an appropriate disinfectant is a critical decision for laboratory managers and researchers. This guide provides a comparative analysis of Distel, a disinfectant formulation based on polymeric biguanide (B1667054) (PHMB) and quaternary ammonium (B1175870) compounds (QACs), against other commonly used laboratory disinfectants.

It is important to note that while "Distel" is a brand name, the data presented here from peer-reviewed studies primarily focuses on its core active ingredients. The term "Distel(2+)" did not yield specific results in the scientific literature; therefore, this guide will refer to the general Distel formulation. Direct comparative studies on the Distel brand are limited, and thus, this guide synthesizes data on its active components to provide a scientifically grounded comparison.

Performance Comparison of Common Laboratory Disinfectants

The selection of a disinfectant is often a balance between efficacy, contact time, material compatibility, and safety. The following table summarizes the performance of Distel's active ingredients and common alternatives based on data from peer-reviewed studies.

Disinfectant ClassActive IngredientsEfficacyAdvantagesDisadvantages
Polymeric Biguanide + QACs Polyhexamethylene biguanide (PHMB), Benzalkonium chloride (BAC), Didecyldimethylammonium chloride (DDAC)Broad-spectrum activity against bacteria, fungi, and viruses.[1][2] Effective against both Gram-positive and Gram-negative bacteria.[1]Good cleaning and disinfecting properties, non-corrosive to many surfaces, residual antimicrobial activity.[1]Can exhibit cytotoxicity at higher concentrations.[3][4] Efficacy can be variable against some viruses.[5]
Halogen-based Sodium hypochlorite (B82951) (Bleach)Highly effective against a wide range of bacteria, viruses, fungi, and spores.[6][7]Inexpensive, fast-acting, and readily available.[6]Corrosive to metals, inactivated by organic matter, can release toxic chlorine gas if mixed with acids, and loses efficacy over time once diluted.[6][8]
Peroxygen Compounds Hydrogen PeroxideBroad-spectrum activity against bacteria, viruses, fungi, and spores.[7][8] Effective against biofilms.[9]Environmentally friendly (decomposes to water and oxygen), less corrosive than bleach.[8]Can be corrosive to some materials at high concentrations, may require longer contact times for some applications.
Aldehydes GlutaraldehydeHigh-level disinfectant with broad-spectrum activity against bacteria, viruses, fungi, and spores.[10]Effective for sterilizing heat-sensitive equipment.Toxic, carcinogenic, and can cause irritation to the skin, eyes, and respiratory tract.[5] Requires careful handling and good ventilation.

Quantitative Efficacy Data from Peer-Reviewed Studies

The following table presents quantitative data on the efficacy of various disinfectants from published research. Efficacy is often measured as a log reduction in the number of viable microorganisms. A higher log reduction indicates a more effective disinfectant.

DisinfectantMicroorganismSurface/ConditionContact TimeLog ReductionReference
Sodium Hypochlorite (1.0%) P. aeruginosa & S. aureus biofilmsNot specifiedNot specified> 4 log[11]
Hydrogen Peroxide (6%) P. aeruginosa & S. aureus biofilmsNot specifiedNot specified4.0 - 4.5 log[11]
Polyhexamethylene Glycol (0.05%) P. aeruginosa & S. aureus biofilmsNot specifiedNot specified> 4 log[11]
Peracetic Acid (0.005%) Salmonella biofilmPolyvinylchlorideNot specified≥ 4 log[10]
Glutaraldehyde (0.5%) Salmonella biofilmStainless steel, Polyvinylchloride, GlassNot specified≥ 4 log[10]
Quaternary Ammonium Compounds S. aureus & P. aeruginosa biofilmsNot specifiedLabel specifiedLower efficacy than H₂O₂ and NaOCl[9]

Mechanism of Action

The antimicrobial activity of disinfectants stems from their ability to disrupt essential cellular structures and functions.

Mechanism of Action of Disinfectants cluster_biguanide_qac Polymeric Biguanide + QACs cluster_bleach Sodium Hypochlorite (Bleach) cluster_h2o2 Hydrogen Peroxide Biguanide_QAC Positively Charged Molecules Membrane Negatively Charged Cell Membrane Biguanide_QAC->Membrane Electrostatic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death Bleach Hypochlorous Acid Protein Cellular Proteins & Enzymes Bleach->Protein Denaturation Denaturation & Inactivation Protein->Denaturation H2O2 Hydrogen Peroxide Hydroxyl Free Hydroxyl Radicals H2O2->Hydroxyl Macromolecules DNA, Lipids, Proteins Hydroxyl->Macromolecules Oxidative_Damage Oxidative Damage Macromolecules->Oxidative_Damage Experimental Workflow for Disinfectant Efficacy Testing Start Prepare Microbial Culture Inoculate Inoculate & Dry Carriers Start->Inoculate Apply Apply Disinfectant Inoculate->Apply Neutralize Neutralize Disinfectant Apply->Neutralize Recover Recover Surviving Microbes Neutralize->Recover Quantify Quantify Viable Microbes (CFU Counting) Recover->Quantify Calculate Calculate Log Reduction Quantify->Calculate

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Distel Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Distel high-level medical surface disinfectants, ensuring the safety of personnel and the protection of the environment. Adherence to these guidelines is critical to mitigate risks associated with chemical waste.

Immediate Safety and Handling Considerations

Before initiating any disposal process, it is crucial to handle Distel products with care. Always wear appropriate Personal Protective Equipment (PPE), including protective gloves, safety glasses, and a lab coat.[1][2] Ensure adequate ventilation in the handling area to avoid the inhalation of any mists or vapors.[3] In case of direct contact with the substance, wash the affected skin area immediately with plenty of soap and water.[1] For eye contact, flush with running water for at least 15 minutes and seek medical attention if irritation persists.[1]

Environmental Precautions

Distel products, particularly in their concentrated form, can be harmful or toxic to aquatic organisms.[4][5] Therefore, it is imperative to prevent the discharge of Distel solutions into drains, rivers, or soil.[4][5] Spills should be contained using bunding (a barrier to prevent the spread of liquids) and absorbed with an inert material such as dry earth or sand.[3][5]

Disposal of Distel Solutions and Contaminated Materials

The primary method for the disposal of Distel waste is through a specialized disposal company.[3][4][5][6] Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as well as regional and national regulations.[3][4][5][6]

Key Disposal Steps:

  • Containment: Transfer the Distel waste into a suitable, closable, and clearly labeled salvage container.[3][5][7]

  • Collection: Arrange for the collection of the contained waste by a licensed, specialized disposal company.[3][4][5][6]

  • Spill Management: In the event of a spill, do not flush to the drain.[5] Instead, contain the spill, absorb it with a non-combustible absorbent material (e.g., sand or earth), and place the contaminated material into a sealed container for disposal by an authorized method.[1][3][5][7]

Quantitative Data: Dilution and Hazard Classification

The hazardous nature of Distel solutions is dependent on their concentration. While the concentrated form requires disposal as chemical waste, certain diluted solutions may be classified as non-hazardous.

Product TypeDilution Ratio (Concentrate:Water)Resulting ConcentrationHazard ClassificationDisposal Recommendation
Distel Concentrate Undiluted-HazardousTransfer to a suitable container for collection by a specialized disposal company.[3][4][5][6]
General Disinfection 1:1001%Not classified as hazardous[8]Dispose of container and liquid contents in accordance with local policy and national regulations.[8]
General Wash Down 1:2000.5%Not classified as hazardous[8]Dispose of container and liquid contents in accordance with local policy and national regulations.[8]
Bio-hazard Contamination 1:1010%-Follow procedures for hazardous waste disposal.[8]

Note: The hazard classification of diluted solutions may vary based on local regulations. Always confirm with your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Distel products.

Distel_Disposal_Workflow cluster_concentrate Concentrate / High-Concentration Waste cluster_diluted Diluted Solution cluster_container Empty Container Disposal start Start: Distel Waste Generated check_type Identify Waste Type: - Unused Concentrate - Diluted Solution - Contaminated Materials - Empty Container start->check_type concentrate Unused Concentrate or Contaminated Materials check_type->concentrate Concentrate or Grossly Contaminated diluted Working Dilution (e.g., 1:100, 1:200) check_type->diluted Diluted Solution empty_container Empty Distel Container check_type->empty_container Empty Container contain_concentrate Contain in a labeled, sealed, chemical waste container concentrate->contain_concentrate specialized_disposal Arrange for collection by a specialized chemical waste disposal company contain_concentrate->specialized_disposal end End: Safe and Compliant Disposal specialized_disposal->end check_local_policy Consult Local Policy & EHS Guidelines for Non-Hazardous Waste diluted->check_local_policy check_local_policy->contain_concentrate Not Permitted / Uncertain approved_drain Dispose via approved drain with copious amounts of water (if permitted by local policy) check_local_policy->approved_drain Permitted approved_drain->end collect_as_non_hazardous Collect for non-hazardous waste stream pickup collect_as_non_hazardous->end triple_rinse Triple rinse with a suitable solvent (e.g., water). Collect rinsate as chemical waste. empty_container->triple_rinse dispose_container Dispose of clean, defaced container in regular lab glass or solid waste triple_rinse->dispose_container dispose_container->end

Caption: Disposal workflow for Distel products.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Distel(2+)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical procedures for the handling and disposal of Distel(2+) disinfectant solutions. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Distel(2+), a high-level medical and laboratory surface disinfectant, requires stringent handling procedures due to its potential hazards. The concentrate solution is classified as causing skin irritation and serious eye damage.[1][2][3] It may also cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated inhalation exposure.[2][3][4] This guide will provide researchers, scientists, and drug development professionals with the necessary information for the safe and effective use of this product.

Operational Plan: From Handling to Disposal

1. Engineering Controls and Ventilation: Always handle Distel(2+) in a well-ventilated area.[1][2][5][6] If there is a risk of mist or spray formation, ensure sufficient ventilation is available.[2][3][5] An eyewash station should be readily accessible in the immediate work area.[2][3][5][6]

2. Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling the concentrated form of Distel(2+):

  • Hand Protection: Wear protective gloves.[1][2][3] Nitrile gloves are specified in one of the safety data sheets.[5]

  • Eye Protection: Safety glasses or eye protection is required.[1][2][3][7]

  • Skin Protection: Protective clothing should be worn to avoid skin contact.[1][2][3][5][6]

  • Respiratory Protection: In case of emergency or insufficient ventilation where mists may be generated, a self-contained breathing apparatus must be available.[2][3][6]

3. Handling Procedures:

  • Avoid direct contact with the substance.[2][5][6]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid the formation or spread of mists in the air.[2][5][6]

4. Storage:

  • Store in a cool, well-ventilated area.[2][5][6]

  • Keep the container tightly closed.[2][5][6]

  • Store out of direct sunlight and between 5°C and 35°C.[4]

5. Spill Management:

  • In case of a spill, ventilate the area.[1]

  • Only qualified personnel familiar with the substance should deal with the clean-up.[2]

  • Wear appropriate PPE, including respiratory protection if necessary.[1][2]

  • Contain the spillage using bunding.[2][5][6]

  • Absorb the spill into dry earth or sand and transfer it to a closable, labeled salvage container for disposal by an appropriate method.[2][5][6]

  • Do not discharge into drains or rivers.[2][5][6]

6. Disposal:

  • Dispose of contents and container in accordance with licensed collector’s sorting instructions.[1]

  • Dispose of materials or solid residues at an authorized site.[1]

Quantitative Data Summary

The following table summarizes the recommended dilutions for Distel(2+) as a medical surface disinfectant. It is important to note that when diluted to the recommended concentrations, Distel is not classified as hazardous.[8][9]

Application ScenarioDilution Ratio (Concentrate:Water)Dilution Percentage
Bio-hazard Contamination (blood, urine, etc.)1:1010%
General Disinfection of Small Areas1:1001%
General Wash Down of Large Surfaces (no organic soil)1:2000.5%

Data sourced from the Distel Medical Surface Disinfectant CLP Compliance Factsheet.[4]

Experimental Protocols

The safety and efficacy of Distel(2+) have been established through standardized testing protocols. For instance, the concentrate solution has been tested according to the OECD 435 in-vitro membrane barrier test for skin corrosion and was found not to be classified as corrosive under these test conditions.[8] Efficacy against various microorganisms is determined according to European Norms.[8] For detailed experimental protocols on efficacy testing, it is recommended to contact the manufacturer directly.

Mandatory Visualization: PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling Distel(2+). This workflow is based on the potential routes of exposure and the corresponding protective measures outlined in the safety data sheets.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Task Assess Task: Handling Distel(2+) Concentrate Skin_Contact Potential Skin Contact? Assess Task->Skin_Contact Eye_Contact Potential Eye Splash? Skin_Contact->Eye_Contact Yes Gloves Wear Protective Gloves (e.g., Nitrile) Skin_Contact->Gloves Yes Clothing Wear Protective Clothing Skin_Contact->Clothing Yes Inhalation_Risk Risk of Mist/Aerosol? Eye_Contact->Inhalation_Risk Yes Goggles Wear Safety Glasses/ Goggles Eye_Contact->Goggles Yes Respiratory Use Respiratory Protection (Self-contained breathing apparatus) Inhalation_Risk->Respiratory Yes Proceed_With_Caution Proceed with Task Using Selected PPE Inhalation_Risk->Proceed_With_Caution No Gloves->Eye_Contact Clothing->Eye_Contact Goggles->Inhalation_Risk Respiratory->Proceed_With_Caution

Caption: Logical workflow for PPE selection when handling Distel(2+) concentrate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.